molecular formula C12H16O3 B1257129 Vibralactone

Vibralactone

Katalognummer: B1257129
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: UGNVBODTSYDQPO-CMPLNLGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vibralactone is a natural product found in Boreostereum vibrans with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

(1R,5S)-3-(hydroxymethyl)-1-(3-methylbut-2-enyl)-6-oxabicyclo[3.2.0]hept-2-en-7-one

InChI

InChI=1S/C12H16O3/c1-8(2)3-4-12-6-9(7-13)5-10(12)15-11(12)14/h3,6,10,13H,4-5,7H2,1-2H3/t10-,12+/m0/s1

InChI-Schlüssel

UGNVBODTSYDQPO-CMPLNLGQSA-N

Isomerische SMILES

CC(=CC[C@@]12C=C(C[C@@H]1OC2=O)CO)C

Kanonische SMILES

CC(=CCC12C=C(CC1OC2=O)CO)C

Synonyme

vibralactone

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery of Vibralactone from Boreostereum vibrans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vibralactone, a novel β-lactone-containing natural product, was first isolated from the basidiomycete fungus Boreostereum vibrans. Its unique fused bicyclic structure and potent inhibitory activity against pancreatic lipase have established it as a significant lead compound in the development of anti-obesity therapeutics. This technical guide provides an in-depth overview of the discovery of this compound, detailing its biological activities, biosynthetic pathway, and the experimental methodologies employed in its isolation, characterization, and bio-functional evaluation. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The relentless pursuit of novel bioactive compounds from natural sources has led to the discovery of a vast arsenal of therapeutic agents. Fungi, in particular, have proven to be a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Boreostereum vibrans, a basidiomycete fungus, has emerged as a producer of a unique class of compounds, the most prominent of which is this compound.

First reported in 2006, this compound exhibits potent inhibitory activity against pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats.[1] This activity, comparable to the FDA-approved drug Orlistat, has positioned this compound as a promising candidate for the development of new anti-obesity drugs.[1] Beyond its lipase inhibitory effects, this compound has also been identified as a tool for studying the caseinolytic peptidase (ClpP) complex, a key player in bacterial virulence, highlighting its potential broader applications in biomedical research.[2] This guide delves into the technical details of the discovery and characterization of this compound and its derivatives.

Biological Activities of this compound and Its Derivatives

The primary biological activity of this compound is its potent inhibition of pancreatic lipase. A number of this compound derivatives have since been isolated from Boreostereum vibrans and co-cultures with other fungi, some exhibiting modified or enhanced bioactivities.

Pancreatic Lipase Inhibition

This compound demonstrates significant inhibitory activity against porcine pancreatic lipase (PPL). The IC50 value, the concentration of an inhibitor where the response is reduced by half, is a key metric for its potency.

CompoundSourcePancreatic Lipase IC50Reference
This compoundBoreostereum vibrans0.4 µg/mL[1]
Cytotoxicity

Several derivatives of this compound, such as hirsutavibrins isolated from co-cultures of Boreostereum vibrans and Stereum hirsutum, have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineActivityReference
Hirsutavibrin AA549 (Human Lung Cancer)Weak cytotoxicity[1]
Hirsutavibrin BA549 (Human Lung Cancer)Weak cytotoxicity[1]
Hirsutavibrin DRAW 264.7 (Murine Macrophage)Moderate anti-nitric oxide activity[1]

Biosynthesis of this compound

The biosynthetic pathway of this compound in Boreostereum vibrans has been a subject of significant research. It is understood to originate from 4-hydroxybenzoate, which undergoes a series of enzymatic transformations to yield the final complex structure.

Key Biosynthetic Steps
  • Prenylation: The pathway is initiated by the prenylation of a 4-hydroxybenzoate precursor by an aromatic prenyltransferase.

  • Reduction: The carboxyl group of the prenylated intermediate is reduced to an aldehyde and then to an alcohol.

  • Oxidative Ring Expansion: A key step involves the FAD-binding monooxygenase (VibO) catalyzed oxidative ring expansion to form an oxepinone intermediate.

  • Cyclization: The final cyclization to form the characteristic β-lactone ring is catalyzed by the this compound cyclase (VibC).

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound.

Vibralactone_Biosynthesis cluster_0 Biosynthesis of this compound 4-Hydroxybenzoate 4-Hydroxybenzoate Prenylated_Intermediate Prenylated_Intermediate 4-Hydroxybenzoate->Prenylated_Intermediate Prenyltransferase Aldehyde_Intermediate Aldehyde_Intermediate Prenylated_Intermediate->Aldehyde_Intermediate Reductase Alcohol_Intermediate Alcohol_Intermediate Aldehyde_Intermediate->Alcohol_Intermediate Reductase Oxepinone_Intermediate Oxepinone_Intermediate Alcohol_Intermediate->Oxepinone_Intermediate VibO (Monooxygenase) This compound This compound Oxepinone_Intermediate->this compound VibC (Cyclase)

Caption: Key enzymatic steps in the this compound biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Boreostereum vibrans, isolation of this compound, and key bioassays.

Fungal Cultivation and Fermentation

Objective: To cultivate Boreostereum vibrans for the production of this compound.

Materials:

  • Boreostereum vibrans strain (e.g., voucher specimen No. 20120920B)[2]

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium: Glucose (5%), Peptone (0.15%), Yeast extract (0.5%), KH2PO4 (0.05%), MgSO4 (0.05%)[2]

  • Erlenmeyer flasks (500 mL)

  • Shaking incubator

Procedure:

  • Inoculate PDA plates with the Boreostereum vibrans mycelia and incubate at 25°C for 7-10 days until sufficient growth is observed.

  • Aseptically transfer small agar plugs containing mycelia into 500 mL Erlenmeyer flasks containing 200 mL of the liquid culture medium.

  • Incubate the flasks in a shaking incubator at 25°C and 150 rpm for 21-28 days.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

  • Fermentation broth of Boreostereum vibrans

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., petroleum ether-ethyl acetate gradient)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • After fermentation, separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Pool fractions containing this compound and further purify by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure this compound.

Structural Elucidation

Objective: To determine the chemical structure of the isolated this compound.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1H, 13C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 600 MHz).[2]

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

    • Process the data using appropriate software to elucidate the chemical structure and stereochemistry.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

    • Obtain the high-resolution mass spectrum to determine the exact molecular formula of the compound.[1][3]

Pancreatic Lipase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against pancreatic lipase.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound solution at various concentrations

  • 96-well microplate reader

Procedure:

  • Prepare a solution of PPL in Tris-HCl buffer.

  • In a 96-well plate, add the PPL solution to each well.

  • Add different concentrations of the this compound solution to the wells. A control well should contain the solvent used to dissolve this compound.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the p-NPB substrate solution to each well.

  • Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ClpP1P2 Protease Activity Assay

Objective: To assess the effect of this compound on the activity of the ClpP1P2 protease complex.

Materials:

  • Purified ClpP1 and ClpP2 proteins

  • Fluorogenic peptide substrate (e.g., Z-Gly-Gly-Leu-AMC)

  • Assay buffer (e.g., 20 mM phosphate buffer, pH 7.6, with 100 mM KCl, 5% glycerol)[4]

  • This compound solution at various concentrations

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Reconstitute the active ClpP1P2 complex by mixing equimolar amounts of ClpP1 and ClpP2 in the assay buffer.

  • In a 96-well plate, add the ClpP1P2 complex to each well.

  • Add different concentrations of the this compound solution.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic peptide substrate.

  • Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC liberation) over time.[4]

  • Determine the effect of this compound on the protease activity by comparing the reaction rates in the presence and absence of the compound.

Workflow and Logical Relationships

The discovery and characterization of this compound follow a systematic workflow, from initial screening to detailed bio-functional analysis.

Vibralactone_Discovery_Workflow cluster_1 Discovery and Characterization Workflow Fungal_Culture Fungal Cultivation (Boreostereum vibrans) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Purification Isolation of Pure Compounds Chromatography->Purification Structure_Elucidation Structural Elucidation (NMR, HRESIMS) Purification->Structure_Elucidation Bioassays Biological Activity Screening Purification->Bioassays Lead_Compound Lead Compound (this compound) Structure_Elucidation->Lead_Compound Lipase_Assay Pancreatic Lipase Inhibition Assay Bioassays->Lipase_Assay ClpP_Assay ClpP1P2 Protease Activity Assay Bioassays->ClpP_Assay Cytotoxicity_Assay Cytotoxicity Assays Bioassays->Cytotoxicity_Assay Lipase_Assay->Lead_Compound

Caption: General workflow for the discovery of this compound.

Conclusion

The discovery of this compound from Boreostereum vibrans exemplifies the power of natural product research in identifying novel chemical scaffolds with significant therapeutic potential. Its potent and specific inhibition of pancreatic lipase makes it a highly attractive lead for the development of anti-obesity drugs. Furthermore, its interaction with the bacterial ClpP1P2 protease complex opens avenues for its use as a chemical probe in microbiology and infectious disease research. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers seeking to build upon this foundational work, whether through the synthesis of more potent analogues, the elucidation of its detailed mechanism of action, or the exploration of its full therapeutic and scientific potential. The continued investigation of this compound and its derivatives holds considerable promise for advancing our understanding of enzyme inhibition and for the development of new therapeutic agents.

References

Unveiling Vibralactone: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone, a novel β-lactone-containing natural product, has garnered significant attention within the scientific community due to its potent biological activities, most notably its ability to inhibit pancreatic lipase. Isolated from the basidiomycete fungus Boreostereum vibrans, its unique fused bicyclic structure presented a compelling challenge for chemical structure elucidation. This technical guide provides an in-depth overview of the key experimental data and methodologies employed to determine the intricate chemical architecture of this compound, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

The initial characterization of this compound involved a comprehensive analysis of its physical and spectroscopic properties. This data laid the foundational framework for proposing and ultimately confirming its chemical structure.

PropertyValue
Appearance Colorless oil
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Specific Rotation [α]D -135.1 (c 0.52, CHCl₃) for natural (-)-Vibralactone
IC₅₀ (Pancreatic Lipase) 0.4 µg/mL

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, was pivotal in piecing together the molecular puzzle of this compound.

Carbon No. ¹³C NMR (100 MHz, CDCl₃) δc (ppm) ¹H NMR (400 MHz, CDCl₃) δH (ppm), Multiplicity (J in Hz) HMBC Correlations (H→C)
176.5--
2131.35.75 (s)C-1, C-3, C-4, C-5, C-13
3141.1--
436.72.85 (dd, 17.0, 6.0), 2.65 (d, 17.0)C-2, C-3, C-5
578.94.35 (t, 8.0)C-1, C-4, C-7
6172.4--
7172.4--
829.02.40 (m)C-1, C-9, C-10
9118.55.10 (t, 7.0)C-1, C-8, C-10, C-11, C-12
10136.4--
1125.91.70 (s)C-9, C-10, C-12
1218.01.66 (s)C-9, C-10, C-11
1361.34.10 (s)C-2, C-3

Table 2: ¹H and ¹³C NMR Spectroscopic Data and HMBC Correlations for this compound. [1]

Experimental Protocols

The elucidation of this compound's structure relied on a series of meticulously executed experimental procedures.

Isolation and Purification
  • Fermentation: Cultures of Boreostereum vibrans were grown in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth was filtered, and the filtrate was extracted multiple times with an organic solvent such as ethyl acetate to partition the organic compounds.

  • Chromatography: The crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a 400 MHz or 600 MHz NMR spectrometer. Samples were typically dissolved in deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.

  • Infrared (IR) Spectroscopy: IR spectra were recorded to identify key functional groups, such as the characteristic β-lactone carbonyl stretch.

  • UV-Vis Spectroscopy: UV-Vis spectra were obtained to identify any chromophores present in the molecule.

Structure Elucidation Workflow

The determination of this compound's planar structure and relative stereochemistry was a logical process driven by the interpretation of spectroscopic data. The absolute stereochemistry was ultimately confirmed through asymmetric total synthesis.

G A Isolation from Boreostereum vibrans B Physicochemical Characterization (Molecular Formula, Specific Rotation) A->B C Spectroscopic Analysis (NMR, MS, IR, UV) B->C D 2D NMR Analysis (COSY, HSQC, HMBC) C->D E Proposal of Planar Structure D->E F NOESY/ROESY Analysis E->F G Determination of Relative Stereochemistry F->G H Computational Methods G->H J Confirmation of Absolute Stereochemistry H->J I Asymmetric Total Synthesis I->J

Figure 1: Logical workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

This compound's primary reported biological activity is the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.

Inhibition of Pancreatic Lipase

The proposed mechanism of inhibition involves the covalent modification of the active site serine residue (Ser152) within the catalytic triad (Ser152, Asp176, His263) of pancreatic lipase by the strained β-lactone ring of this compound.[2] This forms a stable, yet potentially reversible, acyl-enzyme intermediate, rendering the enzyme inactive.

G cluster_0 Pancreatic Lipase Active Site PL Pancreatic Lipase (Inactive) PL_Active Pancreatic Lipase (Active) CatalyticTriad Catalytic Triad (Ser152, Asp176, His263) AcylEnzyme Acyl-Enzyme Intermediate (Covalent Adduct) PL_Active->AcylEnzyme This compound This compound (β-lactone) This compound->AcylEnzyme Nucleophilic attack by Ser152 AcylEnzyme->PL Inactivation Hydrolysis Hydrolysis (Slow, Reversible) AcylEnzyme->Hydrolysis Hydrolysis->PL_Active

Figure 2: Proposed mechanism of pancreatic lipase inhibition by this compound.

Interaction with Acyl-Protein Thioesterases (APTs)

More recent studies have identified acyl-protein thioesterases 1 and 2 (APT1 and APT2) as additional cellular targets of this compound. These enzymes are involved in the depalmitoylation of proteins, a post-translational modification crucial for regulating protein localization and signaling. A key substrate of APTs is the oncoprotein Ras. By inhibiting APT1 and APT2, this compound may disrupt the normal localization and signaling of Ras, which has implications for cancer research.

G cluster_0 Cell Membrane Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP (Palmitoylated) Ras_inactive->Ras_active Activation & Palmitoylation Ras_active->Ras_inactive Deactivation (GAP-mediated) APT APT1/2 Ras_active->APT Depalmitoylation Downstream Downstream Signaling (e.g., MAPK pathway) Ras_active->Downstream Signal Transduction GEF GEF GAP GAP APT->Ras_inactive This compound This compound This compound->APT Inhibition

References

Vibralactone: A Technical Guide to a Fused β-Lactone Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone is a novel, fungal-derived natural product characterized by a unique fused β-lactone ring system. First isolated from the basidiomycete Boreostereum vibrans, this small molecule has garnered significant attention within the scientific community due to its potent and diverse biological activities.[1][2] With a compact yet complex chemical architecture, this compound presents a compelling scaffold for therapeutic development, particularly in the areas of metabolic disorders and infectious diseases. Its primary recognized activities are the potent inhibition of pancreatic lipase and the covalent modification of the bacterial protease ClpP. This guide provides an in-depth technical overview of the biosynthesis, mechanism of action, chemical synthesis, and biological activities of this compound, intended to serve as a comprehensive resource for researchers in the field.

Biosynthesis of this compound

The biosynthetic pathway of this compound is a multi-step enzymatic cascade that originates from the common shikimate pathway precursor, 4-hydroxybenzoate. The pathway involves a series of prenylation, reduction, oxygenation, and cyclization reactions catalyzed by a dedicated set of enzymes.[3][4][5]

The key enzymatic steps are as follows:

  • Prenylation: The pathway initiates with the prenylation of 4-hydroxybenzoate by the membrane-bound UbiA-type prenyltransferases, VibP1 and VibP2, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This reaction yields 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzoate.[3][4]

  • Reduction: The carboxylic acid of 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzoate is then reduced to the corresponding alcohol in a two-step process. First, the carboxylic acid reductase (CAR) BvCAR converts the acid to an aldehyde. Subsequently, aldehyde reductases (BvARs) reduce the aldehyde to 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzyl alcohol.[5]

  • Oxygenation and Ring Expansion: The resulting alcohol undergoes a crucial ring-expansive oxygenation catalyzed by the FAD-dependent monooxygenase, VibO. This enzyme introduces an oxygen atom into the aromatic ring, leading to the formation of an oxepinone intermediate.[4]

  • Cyclization: The final step in the formation of the this compound core is a cyclization reaction catalyzed by the cyclase, VibC. This enzyme facilitates the formation of the characteristic fused β-lactone ring system from the oxepinone precursor.[6]

Biosynthetic Pathway Diagram

Vibralactone_Biosynthesis 4-Hydroxybenzoate 4-Hydroxybenzoate Intermediate_1 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzoate 4-Hydroxybenzoate->Intermediate_1 VibP1/VibP2 DMAPP DMAPP DMAPP->Intermediate_1 Intermediate_2 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzaldehyde Intermediate_1->Intermediate_2 BvCAR Intermediate_3 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzyl alcohol Intermediate_2->Intermediate_3 BvARs Oxepinone_Intermediate Oxepinone_Intermediate Intermediate_3->Oxepinone_Intermediate VibO This compound This compound Oxepinone_Intermediate->this compound VibC

Caption: The enzymatic cascade for the biosynthesis of this compound.

Experimental Protocols: Biosynthesis

Enzyme Assay for VibO: The activity of the FAD-dependent monooxygenase VibO can be determined by monitoring the conversion of 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzyl alcohol to the oxepinone intermediate. A typical assay mixture contains the purified VibO enzyme, the substrate, NADPH as a cofactor, and a suitable buffer (e.g., Tris-HCl, pH 7.5). The reaction is incubated at a controlled temperature (e.g., 28°C) and can be quenched at various time points by the addition of an organic solvent (e.g., ethyl acetate). The product formation can be quantified by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

Enzyme Assay for VibP1/VibP2: The activity of the membrane-bound prenyltransferases VibP1 and VibP2 can be assessed by measuring the transfer of the dimethylallyl group from DMAPP to 4-hydroxybenzoate. The assay is typically performed using microsomal preparations containing the recombinant enzymes. The reaction mixture includes the microsomal fraction, 4-hydroxybenzoate, DMAPP, and a buffer containing divalent cations such as MgCl2, which are often required for prenyltransferase activity. The reaction is incubated and then extracted with an organic solvent. The formation of 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzoate is monitored by HPLC or LC-MS.[3][7]

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct and important enzyme classes: pancreatic lipase and the bacterial caseinolytic protease P (ClpP).

Inhibition of Pancreatic Lipase

This compound is a potent inhibitor of pancreatic lipase, an essential enzyme for the digestion of dietary fats. The inhibitory action is attributed to the reactive β-lactone ring, which acts as a "suicide inhibitor". The catalytic serine residue in the active site of pancreatic lipase attacks the electrophilic carbonyl carbon of the β-lactone ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This covalent modification inactivates the enzyme, thereby preventing the hydrolysis of triglycerides.[8]

Inhibition of ClpP

This compound also functions as a covalent inhibitor of the bacterial ClpP protease. ClpP is a highly conserved serine protease that plays a crucial role in bacterial protein homeostasis and virulence. Similar to its interaction with pancreatic lipase, the β-lactone moiety of this compound is attacked by the active site serine of ClpP, resulting in the formation of a covalent adduct and subsequent inactivation of the protease.[9][10][11] This inhibition of ClpP disrupts bacterial protein quality control, leading to cell death, which makes this compound a promising lead for the development of novel antibiotics.

Signaling Pathway Diagram: Covalent Inhibition

Covalent_Inhibition This compound This compound Acyl_Enzyme_Complex Covalent Acyl-Enzyme Intermediate (Inactive) This compound->Acyl_Enzyme_Complex Nucleophilic Attack Enzyme Enzyme (Pancreatic Lipase or ClpP) (Active Site Serine) Enzyme->Acyl_Enzyme_Complex

Caption: Covalent modification and inactivation of target enzymes by this compound.

Chemical Synthesis of this compound

Several total syntheses of this compound have been reported, highlighting different strategic approaches to construct its unique bicyclic β-lactone core. The syntheses developed by Snider, Brown, and Nelson are particularly noteworthy.

Snider's Total Synthesis

The first total synthesis of (±)-vibralactone was reported by Snider and coworkers in 10 steps with an overall yield of 9%. A key feature of this synthesis is a Birch reductive alkylation to construct the all-carbon quaternary center.[12] An asymmetric variation of this synthesis was also developed to produce (-)-vibralactone.[12]

Experimental Protocol (Snider): The synthesis commences with the reductive alkylation of methyl 2-methoxybenzoate with prenyl bromide. The resulting product is then subjected to a series of transformations including reduction of a ketone, hydrolysis, iodolactonization, ozonolysis, and an intramolecular aldol reaction to furnish a spiro lactone cyclopentenal. The final steps involve retro-iodolactonization, formation of the β-lactone ring, and reduction of an aldehyde to complete the synthesis.[9]

Brown's Total Synthesis

Brown and coworkers developed an 11-step synthesis of (±)-vibralactone with a 16% overall yield.[12] A key step in this route is a novel palladium-catalyzed deallylative β-lactonization.

Nelson's Total Synthesis

A concise, five-step total synthesis of (±)-vibralactone was reported by Nelson and coworkers. This efficient route is characterized by a key photochemical valence isomerization of a 3-prenyl-pyran-2-one to form the bicyclic β-lactone core early in the synthesis.[13]

Experimental Protocol (Nelson): The synthesis begins with the preparation of 3-prenyl-pyran-2-one from commercially available materials. This precursor then undergoes a photochemical [2+2] cycloaddition to yield the oxabicyclo[2.2.0]hexenone intermediate. This is followed by a cyclopropanation reaction. The resulting strained intermediate then undergoes a ring expansion, and a final reduction step selectively reduces an exocyclic ester in the presence of the strained β-lactone to afford (±)-vibralactone.[12]

Synthetic Workflow Diagram

Synthetic_Workflow cluster_Snider Snider Synthesis cluster_Brown Brown Synthesis cluster_Nelson Nelson Synthesis Snider_Start Methyl 2-methoxybenzoate Snider_Key Birch Reductive Alkylation Intramolecular Aldol Snider_Start->Snider_Key Snider_End This compound Snider_Key->Snider_End Brown_Start Malonic Acid Derivative Brown_Key Pd-catalyzed β-lactonization Brown_Start->Brown_Key Brown_End This compound Brown_Key->Brown_End Nelson_Start 3-Prenyl-pyran-2-one Nelson_Key Photochemical Valence Isomerization Nelson_Start->Nelson_Key Nelson_End This compound Nelson_Key->Nelson_End

Caption: Overview of key strategies in the total synthesis of this compound.

Biological Activities and Quantitative Data

This compound and its derivatives have been evaluated for their inhibitory activity against pancreatic lipase. The data highlights the potential for structure-activity relationship (SAR) studies to further optimize the potency of this natural product scaffold.

CompoundTargetIC50
This compoundPorcine Pancreatic Lipase0.4 µg/mL
Derivative A1Pancreatic Lipase0.083 µM
Derivative C1Pancreatic Lipase14 nM

Table 1: Inhibitory Activity of this compound and Derivatives against Pancreatic Lipase. [8]

EnzymeSubstrateK_Mk_cat
VibO3-(3-methylbut-2-en-1-yl)-4-hydroxybenzyl alcohol0.407 ± 0.083 mM0.111 ± 0.010 min⁻¹

Table 2: Kinetic Parameters of VibO in this compound Biosynthesis. [4]

SynthesisNumber of StepsOverall Yield
Snider (racemic)109%
Snider (asymmetric)114.8%
Brown (racemic)1116%
Nelson (racemic)54.3%

Table 3: Comparison of Total Synthesis Routes for this compound. [12]

Experimental Protocols: Biological Assays

Pancreatic Lipase Inhibition Assay: The inhibitory activity of this compound against pancreatic lipase can be determined using a colorimetric assay with p-nitrophenyl butyrate (pNPB) as a substrate. The assay measures the enzymatic hydrolysis of pNPB to p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing the enzyme, the substrate, and the test compound (this compound). The percentage of inhibition is calculated by comparing the rate of p-nitrophenol formation in the presence and absence of the inhibitor.[14]

Conclusion

This compound represents a fascinating natural product with significant therapeutic potential. Its unique fused β-lactone structure is biosynthesized through a complex enzymatic pathway and is responsible for its potent covalent inhibition of both pancreatic lipase and the bacterial protease ClpP. The development of multiple total synthesis routes provides access to this compound and its analogs for further biological evaluation and SAR studies. The data presented in this guide underscores the importance of this compound as a lead compound for the development of novel anti-obesity and antimicrobial agents. Further research into the kinetics of its enzymatic inhibition and the exploration of its broader biological activity profile is warranted.

References

Mechanism of Action of Vibralactone on Pancreatic Lipase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone, a novel terpenoid natural product isolated from the Basidiomycete fungus Boreostereum vibrans, has emerged as a significant inhibitor of pancreatic lipase.[1][2] Pancreatic lipase (triacylglycerol acyl hydrolase, EC 3.1.1.3) is a critical enzyme in the gastrointestinal tract responsible for the hydrolysis of dietary triglycerides into absorbable monoglycerides and free fatty acids. Inhibition of this enzyme is a clinically validated strategy for the management of obesity, as exemplified by the FDA-approved drug Orlistat. This compound's unique fused β-lactone structure and its potent inhibitory activity make it a compelling lead compound for the development of new anti-obesity therapeutics.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound on pancreatic lipase, including quantitative inhibition data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism of action of this compound is the covalent, irreversible inhibition of pancreatic lipase.[3] This inhibitory activity is conferred by the strained β-lactone ring, which acts as a key pharmacophore. The inhibition process is a targeted, active-site-directed event.

The active site of human pancreatic lipase contains a catalytic triad of amino acid residues: Serine-152, Aspartate-176, and Histidine-263.[5][6] Ser-152 functions as the catalytic nucleophile. The inhibition by this compound proceeds via a nucleophilic attack from the hydroxyl group of Ser-152 on the electrophilic carbonyl carbon of the β-lactone ring. This results in the opening of the lactone ring and the formation of a stable ester bond between the inhibitor and the enzyme, creating a long-lived acyl-enzyme complex.[3] This covalent modification of the active site serine renders the enzyme catalytically inactive, thereby preventing it from hydrolyzing its triglyceride substrate. This mechanism is analogous to that of other β-lactone-containing lipase inhibitors, such as Orlistat.

G cluster_0 Pancreatic Lipase Active Site Ser152 Ser-152 (Nucleophile) Covalent_Complex Inactive Acyl-Enzyme Complex Ser152->Covalent_Complex Forms His263 His-263 His263->Ser152 Activates Asp176 Asp-176 Asp176->His263 This compound This compound (β-lactone ring) This compound->Ser152 Nucleophilic Attack

Covalent modification of pancreatic lipase by this compound.

Quantitative Inhibition Data

Table 1: IC50 Values of this compound and Derivatives against Pancreatic Lipase

CompoundIC50 ValueReference
This compound0.4 µg/mL (~2.2 µM)[1][2]
This compound Derivative C114 nM

Note: The IC50 value for this compound has been consistently reported as 0.4 µg/mL.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action on pancreatic lipase.

Pancreatic Lipase Inhibition Assay (IC50 Determination)

This protocol describes a common in vitro assay to determine the IC50 value of an inhibitor using a chromogenic substrate, p-nitrophenyl butyrate (p-NPB).

Materials:

  • Porcine Pancreatic Lipase (PPL, Type II)

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • This compound or test inhibitor

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in cold Tris-HCl buffer immediately before use. Keep on ice.

    • Substrate Solution: Prepare a stock solution of p-NPB (e.g., 10 mM) in acetonitrile or isopropanol.

    • Inhibitor Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a small volume (e.g., 10 µL) of each diluted inhibitor solution and 80 µL of the pancreatic lipase solution.

    • Control Wells (No Inhibitor): Add 10 µL of DMSO and 80 µL of the pancreatic lipase solution.

    • Blank Wells: Add 90 µL of Tris-HCl buffer (without the enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the p-NPB substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

G cluster_workflow IC50 Determination Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate (Test, Control, Blank) A->B C Pre-incubate (37°C, 15 min) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Data Analysis (% Inhibition vs. [I]) E->F G Determine IC50 F->G

Workflow for IC50 determination of pancreatic lipase inhibitors.
Kinetic Analysis of Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), a kinetic analysis is performed by measuring the enzyme activity at various substrate and inhibitor concentrations. While specific data for this compound is lacking, the following protocol, often used for inhibitors like Orlistat, can be applied.

Procedure:

  • Perform the pancreatic lipase activity assay as described in Section 4.1 , but with the following modifications:

    • Use a range of fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, vary the substrate (p-NPB) concentration over a range (e.g., 0.1 to 2 mM).

  • Calculate the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

  • Analyze the plot to determine the mode of inhibition:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

For a covalent inhibitor like this compound, which is expected to act competitively by binding to the active site, the Lineweaver-Burk plot would likely show lines intersecting on the y-axis.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry is a powerful technique to confirm the covalent modification of a protein by an inhibitor.

Procedure (General):

  • Incubation: Incubate purified pancreatic lipase with an excess of this compound for a sufficient time to ensure covalent modification. A control sample with the enzyme and DMSO (vehicle) should be prepared in parallel.

  • Removal of Excess Inhibitor: Remove the unbound this compound by dialysis or using a desalting column.

  • Intact Protein Analysis:

    • Analyze the intact protein samples (control and this compound-treated) by electrospray ionization mass spectrometry (ESI-MS).

    • A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound (196.23 g/mol ) would confirm the formation of a 1:1 covalent adduct.[8]

  • Peptide Mapping (for site identification):

    • Denature, reduce, and alkylate the protein samples.

    • Digest the proteins with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the modified peptide by searching for a mass shift corresponding to the addition of this compound.

    • Fragment the modified peptide (MS/MS) to confirm the sequence and pinpoint Ser-152 as the site of modification.[9][10]

G cluster_workflow Mass Spectrometry Workflow for Covalent Adduct Confirmation A Incubate Lipase with this compound B Remove Excess Inhibitor A->B C Intact Protein MS Analysis (Confirm Mass Shift) B->C D Proteolytic Digestion (e.g., Trypsin) B->D E LC-MS/MS Analysis of Peptides D->E F Identify Modified Peptide (e.g., containing Ser-152) E->F

Workflow for mass spectrometry analysis of covalent adducts.

Conclusion

This compound is a potent, active-site-directed covalent inhibitor of pancreatic lipase. Its mechanism of action, centered on the nucleophilic attack by the catalytic Ser-152 on the strained β-lactone ring, leads to the formation of an irreversible acyl-enzyme complex. This effectively inactivates the enzyme and blocks the digestion of dietary fats. The quantitative data, particularly the low nanomolar IC50 values of its optimized derivatives, highlight the therapeutic potential of the this compound scaffold.

While detailed kinetic and structural data for the this compound-lipase complex are yet to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for further investigation. Future research, including the determination of kinetic constants (k_inact/K_i) and the acquisition of a co-crystal structure, will be invaluable in guiding the rational design of next-generation anti-obesity agents based on this promising natural product.

References

Vibralactone as a Caseinolytic Peptidase (ClpP) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caseinolytic peptidase P (ClpP) is a highly conserved serine protease that plays a critical role in protein homeostasis in bacteria, as well as in the mitochondria and chloroplasts of eukaryotes.[1][2] By forming a barrel-shaped tetradecameric complex, ClpP creates a secluded chamber for proteolysis, degrading misfolded or damaged proteins and regulating the levels of certain functional proteins.[3][4] This function is essential for bacterial virulence, stress tolerance, and survival, making ClpP an attractive target for the development of novel antimicrobial agents.[2][5] Vibralactone, a natural product isolated from the basidiomycete Boreostereum vibrans, has been identified as a potent covalent inhibitor of ClpP.[6][7] This technical guide provides an in-depth overview of this compound as a ClpP inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action of ClpP and Inhibition by this compound

The ClpP protease, on its own, has limited peptidase activity. For the degradation of larger protein substrates, it partners with AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX or ClpA.[3] These hexameric ATPases recognize, unfold, and translocate substrate proteins into the proteolytic chamber of ClpP in an ATP-dependent manner.[8]

This compound belongs to the β-lactone class of compounds, which act as suicide inhibitors of serine proteases.[3] The inhibitory mechanism involves the nucleophilic attack of the catalytic serine residue in the ClpP active site on the electrophilic carbonyl carbon of the β-lactone ring. This results in the opening of the strained four-membered ring and the formation of a stable acyl-enzyme intermediate, effectively and irreversibly blocking the enzyme's catalytic activity.

A unique characteristic of this compound is its ability to inhibit both ClpP1 and ClpP2 isoforms in Listeria monocytogenes, whereas most other β-lactones specifically target the ClpP2 isoform.[6][8][9] This dual inhibitory activity makes this compound a valuable chemical probe for studying the structure and function of the hetero-oligomeric ClpP1/P2 complex.[9][10]

ClpXP_Mechanism cluster_0 ATP-Dependent Proteolysis by ClpXP ClpX {ClpX (AAA+ ATPase) |Hexameric Ring} ClpP {ClpP Protease |Tetradecameric Barrel} ClpX->ClpP Binding & Activation Unfolded_Substrate Unfolded Polypeptide ClpX->Unfolded_Substrate Unfolding & Translocation ADP_Pi ADP + Pi ClpX->ADP_Pi Peptides Peptide Fragments ClpP->Peptides Degradation Substrate Folded Protein Substrate Substrate->ClpX Recognition Unfolded_Substrate->ClpP ATP ATP ATP->ClpX Energy

Mechanism of ClpXP-mediated protein degradation.

Vibralactone_Inhibition cluster_1 Covalent Inhibition of ClpP by this compound ClpP_Active_Site ClpP Active Site Serine (Ser) Histidine (His) Aspartate (Asp) Covalent_Complex Covalently Modified ClpP Inactive Acyl-Enzyme Intermediate ClpP_Active_Site->Covalent_Complex Ring Opening & Covalent Bond Formation This compound {this compound | β-lactone ring} This compound->ClpP_Active_Site:ser Nucleophilic Attack

Inhibition of ClpP by this compound.

Quantitative Data

Table 1: Inhibitory Activity of β-Lactones against Bacterial ClpP

CompoundTarget OrganismIC50 (µM)Reference
β-lactone probe D3Staphylococcus aureus6[10]
β-lactone probe E2Staphylococcus aureus4[10]
β-lactone probe G2Staphylococcus aureus31[10]

Table 2: Minimum Inhibitory Concentration (MIC) of β-Lactones against Mycobacteria

CompoundTarget OrganismMIC (µg/mL)Reference
Racemic β-lactone 5Mycobacterium tuberculosis10[3]
Racemic β-lactone 6Mycobacterium smegmatis45[3]

Table 3: Inhibitory Activity of this compound against other Enzymes

CompoundTarget EnzymeIC50Reference
This compoundPancreatic Lipase0.4 µg/mL[7]
OmuralideProteasome (chymotryptic activity)47 nM
This compoundProteasome (chymotryptic activity)> 1 mM

Experimental Protocols

Protocol 1: Purification of Recombinant ClpP

This protocol describes a general method for the purification of His-tagged ClpP from E. coli.

1. Protein Expression: a. Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid encoding for His-tagged ClpP. b. Grow the cells in Luria-Bertani (LB) broth at 37°C to an OD600 of ~0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. d. Continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

2. Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with a protease inhibitor cocktail. c. Lyse the cells by sonication or high-pressure homogenization. d. Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Chromatography: a. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the His-tagged ClpP with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Size-Exclusion Chromatography (Optional but Recommended): a. Concentrate the eluted fractions containing ClpP. b. Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM DTT) to separate the properly assembled ClpP tetradecamers from aggregates and monomers.

5. Purity and Concentration Determination: a. Assess the purity of the final protein sample by SDS-PAGE. b. Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: ClpP Activity Assay with a Fluorogenic Protein Substrate

This assay measures the degradation of a fluorescently labeled protein substrate, such as FITC-Casein.[9]

1. Reagents:

  • Purified ClpP

  • FITC-Casein stock solution (e.g., 5 mg/mL in ddH₂O)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5 mM ATP - if testing with ClpX)

  • This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

2. Assay Procedure: a. Prepare reaction mixtures in a 96- or 384-well microplate. Each reaction should contain the assay buffer, a final concentration of ~1 µM ClpP, and the desired concentration of the inhibitor (or solvent control). b. Pre-incubate the reaction mixtures at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding FITC-Casein to a final concentration of 0.1 mg/mL. d. Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths of approximately 495 nm and 520 nm, respectively. e. Record fluorescence readings at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 60-120 minutes).

3. Data Analysis: a. Plot the fluorescence intensity versus time for each reaction. b. Determine the initial reaction velocity (slope of the linear portion of the curve). c. Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. d. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: ClpP Activity Assay with a Fluorogenic Peptide Substrate

This assay utilizes a small, fluorogenic peptide substrate, such as N-succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC), which releases a fluorescent product upon cleavage.[10]

1. Reagents:

  • Purified ClpP

  • Suc-LY-AMC stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT)

  • This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

2. Assay Procedure: a. Prepare reaction mixtures in a 96-well microplate containing the assay buffer, a final concentration of ~0.5-1 µM ClpP, and the desired concentration of the inhibitor. b. Pre-incubate the plate at 37°C for 10-15 minutes. c. Initiate the reaction by adding Suc-LY-AMC to a final concentration of 100-200 µM. d. Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a microplate reader.

3. Data Analysis: a. Follow the same data analysis steps as described in Protocol 2 to determine the initial reaction velocities and IC50 values.

Protocol 4: Mass Spectrometry Analysis of this compound-ClpP Adduct

This protocol provides a general workflow to confirm the covalent modification of ClpP by this compound.

1. Sample Preparation: a. Incubate purified ClpP with an excess of this compound under conditions that promote inhibition. b. As a control, incubate ClpP with the solvent (e.g., DMSO) alone. c. Remove excess, unbound this compound by buffer exchange or dialysis.

2. Proteolytic Digestion: a. Denature the protein samples (e.g., with urea or by heating). b. Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide. c. Digest the protein into smaller peptides using a protease such as trypsin.

3. LC-MS/MS Analysis: a. Separate the resulting peptides by liquid chromatography (LC). b. Analyze the peptides by tandem mass spectrometry (MS/MS).

4. Data Analysis: a. Search the MS/MS data against the amino acid sequence of ClpP using a database search algorithm that allows for variable modifications. b. Specifically, search for a mass shift on the active site serine residue corresponding to the mass of this compound. c. The identification of a peptide containing the modified serine will confirm the covalent binding of this compound.

Assay_Workflow cluster_2 Workflow for ClpP Inhibition Assay A Prepare Reagents: - Purified ClpP - Fluorogenic Substrate - Assay Buffer - Inhibitor (this compound) B Set up Reactions in Microplate: - ClpP + Buffer + Inhibitor/Control A->B C Pre-incubate B->C D Initiate Reaction: Add Fluorogenic Substrate C->D E Monitor Fluorescence Increase over Time D->E F Data Analysis: - Calculate Initial Velocities - Determine % Inhibition - Calculate IC50 E->F

A typical workflow for a ClpP inhibition assay.

Conclusion

This compound represents a significant tool for the study of ClpP, particularly in pathogens like Listeria monocytogenes that possess multiple ClpP isoforms. Its unique ability to covalently inhibit both ClpP1 and ClpP2 provides a means to dissect the individual and combined roles of these proteases in bacterial physiology and virulence. While further studies are needed to quantify its inhibitory potency against a broader range of bacterial ClpP enzymes, the information and protocols provided in this guide offer a solid foundation for researchers aiming to explore this compound and other β-lactones as potential leads for the development of novel anti-virulence therapies. The detailed methodologies for purification and activity assays, coupled with a clear understanding of the mechanism of action, will facilitate further investigation into this promising class of enzyme inhibitors.

References

The Biosynthesis of Vibralactone: A Fungal Pathway to a Potent Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vibralactone, a fungal metabolite produced by the basidiomycete Boreostereum vibrans, has garnered significant attention in the scientific community due to its potent inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption.[1][2] Its unique fused β-lactone structure presents a compelling target for biosynthetic investigation and synthetic biology applications. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the biosynthesis of this compound, detailing the key enzymes, their functions, and the experimental methodologies used to elucidate this fascinating pathway.

The this compound Biosynthetic Pathway: A Step-by-Step Enzymatic Assembly

The biosynthesis of this compound is a multi-step process that begins with the common shikimate pathway precursor, 4-hydroxybenzoate.[1][2][3] The pathway proceeds through a series of enzymatic modifications, including prenylation, reduction, oxidative ring expansion, and a final cyclization to yield the characteristic bicyclic β-lactone core.[1][3][4][5] The genes encoding these enzymes are not found in a contiguous gene cluster, necessitating their identification and characterization through techniques such as activity-guided fractionation and proteomics.[1]

The key enzymatic steps are as follows:

  • Prenylation: The pathway is initiated by the prenylation of 4-hydroxybenzoate. This reaction is catalyzed by two membrane-bound UbiA-type prenyltransferases, VibP1 and VibP2 , which transfer a dimethylallyl pyrophosphate (DMAPP) group to the C3 position of 4-hydroxybenzoate to form 3-prenyl-4-hydroxybenzoate.[1]

  • Two-Step Reduction: The resulting 3-prenyl-4-hydroxybenzoate undergoes a two-step reduction to the corresponding alcohol. First, the carboxylic acid is reduced to an aldehyde, 3-prenyl-4-hydroxybenzaldehyde, by the action of a carboxylic acid reductase, BvCAR .[1] This is followed by the reduction of the aldehyde to 3-prenyl-4-hydroxybenzylalcohol, a reaction catalyzed by aldehyde reductases (BvARs ).[1]

  • Oxidative Ring Expansion: The 3-prenyl-4-hydroxybenzylalcohol then undergoes a crucial and unusual ring-expansive oxygenation. This reaction is catalyzed by VibO , an NADPH/FAD-dependent monooxygenase, which transforms the phenyl ring into a seven-membered oxepinone ring, yielding 1,5-seco-vibralactone.[1]

  • Cyclization: The final step in the biosynthesis is the intramolecular cyclization of 1,5-seco-vibralactone to form the fused bicyclic β-lactone structure of this compound. This reaction is catalyzed by the cyclase VibC , a member of the α/β-hydrolase superfamily.[4][6]

Below is a diagram illustrating the complete biosynthetic pathway of this compound.

Vibralactone_Biosynthesis cluster_main This compound Biosynthesis Pathway 4-hydroxybenzoate 4-hydroxybenzoate 3-prenyl-4-hydroxybenzoate 3-prenyl-4-hydroxybenzoate 4-hydroxybenzoate->3-prenyl-4-hydroxybenzoate VibP1/VibP2 (Prenyltransferases) 3-prenyl-4-hydroxybenzaldehyde 3-prenyl-4-hydroxybenzaldehyde 3-prenyl-4-hydroxybenzoate->3-prenyl-4-hydroxybenzaldehyde BvCAR (Carboxylic Acid Reductase) 3-prenyl-4-hydroxybenzylalcohol 3-prenyl-4-hydroxybenzylalcohol 3-prenyl-4-hydroxybenzaldehyde->3-prenyl-4-hydroxybenzylalcohol BvARs (Aldehyde Reductases) 1,5-seco-vibralactone 1,5-seco-vibralactone 3-prenyl-4-hydroxybenzylalcohol->1,5-seco-vibralactone VibO (Monooxygenase) This compound This compound 1,5-seco-vibralactone->this compound VibC (Cyclase)

Diagram 1: The biosynthetic pathway of this compound from 4-hydroxybenzoate.

Data Presentation

The following tables summarize the key enzymes involved in the this compound biosynthesis and the available quantitative data.

Table 1: Enzymes of the this compound Biosynthetic Pathway

EnzymeAbbreviationEnzyme ClassSubstrateProduct
PrenyltransferasesVibP1/VibP2UbiA-type Prenyltransferase4-hydroxybenzoate, DMAPP3-prenyl-4-hydroxybenzoate
Carboxylic Acid ReductaseBvCARCarboxylic Acid Reductase3-prenyl-4-hydroxybenzoate3-prenyl-4-hydroxybenzaldehyde
Aldehyde ReductasesBvARsAldehyde Reductase3-prenyl-4-hydroxybenzaldehyde3-prenyl-4-hydroxybenzylalcohol
MonooxygenaseVibONADPH/FAD-dependent Monooxygenase3-prenyl-4-hydroxybenzylalcohol1,5-seco-vibralactone
CyclaseVibCα/β-hydrolase1,5-seco-vibralactoneThis compound

Table 2: Kinetic Parameters for VibO

SubstrateKM (mM)kcat (min-1)
3-prenyl-4-hydroxybenzylalcohol0.407 ± 0.0830.111 ± 0.010

Note: Kinetic parameters for VibP1/VibP2, BvCAR, BvARs, and VibC are not currently available in the reviewed literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of the this compound pathway for in vitro characterization.

Protocol Outline:

  • Gene Amplification: The genes encoding VibP1, VibP2, BvCAR, BvARs, VibO, and VibC are amplified from the cDNA of Boreostereum vibrans.

  • Vector Ligation: The amplified genes are cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

  • Transformation: The expression constructs are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: The E. coli cultures are grown to a suitable optical density and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Purification: The bacterial cells are harvested and lysed. The enzymes are then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). For membrane-bound enzymes like VibP1 and VibP2, membrane fractions are prepared and used for activity assays.[1]

In Vitro Enzyme Assays

Objective: To determine the function and catalytic activity of the purified enzymes.

General Protocol for VibO:

  • Reaction Mixture Preparation: A standard reaction mixture is prepared in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).

  • Component Addition: The reaction mixture contains the purified VibO enzyme (e.g., 17 µM), the substrate 3-prenyl-4-hydroxybenzylalcohol (e.g., 0.5 mM), and the cofactor NADPH (e.g., 0.1 mM).[1]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 28 °C) for a specific duration (e.g., 2 hours).[1]

  • Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted using an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted products are analyzed by LC-MS to identify and quantify the formation of 1,5-seco-vibralactone.

Kinetic Studies for VibO:

To determine the Michaelis-Menten kinetic parameters, the concentration of the substrate (3-prenyl-4-hydroxybenzylalcohol) is varied while keeping the enzyme and cofactor concentrations constant. The initial reaction rates are measured and fitted to the Michaelis-Menten equation.[1]

In Vitro Reconstitution of the this compound Pathway

Objective: To confirm the complete biosynthetic pathway by combining all the purified enzymes and necessary substrates.

The following diagram illustrates the workflow for the in vitro reconstitution of the this compound biosynthesis.

In_Vitro_Reconstitution cluster_workflow In Vitro Reconstitution Workflow Start Start: 4-hydroxybenzoate + DMAPP Step1 Add VibP1/VibP2 Start->Step1 Step2 Add BvCAR + ATP, NADPH Step1->Step2 Step3 Add BvARs + NADPH Step2->Step3 Step4 Add VibO + NADPH, FAD Step3->Step4 Step5 Add VibC Step4->Step5 End End Product: This compound Step5->End Analysis LC-MS Analysis End->Analysis

Diagram 2: Experimental workflow for the in vitro reconstitution of this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The identification and characterization of the five key enzymes, VibP1/VibP2, BvCAR, BvARs, VibO, and VibC, have provided a detailed roadmap of how fungi construct this complex and biologically active molecule from a simple precursor. This knowledge not only deepens our understanding of fungal metabolic diversity but also opens up avenues for the biotechnological production of this compound and its derivatives for potential therapeutic applications. Further research into the kinetics and regulation of this pathway will undoubtedly provide more opportunities for enzyme engineering and the development of novel biocatalysts.

References

Spectroscopic and Biosynthetic Insights into Vibralactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Vibralactone, a potent pancreatic lipase inhibitor. It includes tabulated nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, detailed experimental protocols for their acquisition, and a visualization of its biosynthetic pathway.

Core Spectroscopic Data of this compound

The structural elucidation of this compound, a novel β-lactone-containing natural product, relies heavily on modern spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and HRMS data for the core this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.15br s
2.35d17.4
2.89d17.4
54.95t7.2
82.45m
95.12t7.2
11-CH₃1.62s
12-CH₃1.70s
13-CH₂4.22s
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ, ppm)
188.9
2134.9
3141.2
443.2
578.9
6173.8
828.5
9121.5
10135.2
1125.8
1217.9
1360.7
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺209.1178209.1172C₁₂H₁₇O₃
[M+Na]⁺231.0997231.0992C₁₂H₁₆O₃Na

Experimental Protocols

The following sections detail representative methodologies for the acquisition of the spectroscopic data presented above. These protocols are synthesized from standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent (typically chloroform-d, CDCl₃) is prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired at room temperature on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • ¹H NMR: Proton NMR spectra are typically recorded with a spectral width of 0-12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Standard pulse programs are used for one-dimensional acquisitions.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired with a spectral width of 0-220 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm). Proton decoupling is employed to simplify the spectrum.

  • 2D NMR: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed to confirm the elemental composition of this compound. A dilute solution of the compound is introduced into the mass spectrometer via an appropriate ionization source, commonly Electrospray Ionization (ESI).

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and further diluted to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Data Acquisition: The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). The mass analyzer is calibrated using a standard calibration mixture to ensure high mass accuracy (typically <5 ppm). Data is acquired over a relevant mass range (e.g., m/z 100-500).

Biosynthetic Pathway of this compound

This compound is biosynthesized in the basidiomycete Boreostereum vibrans. The pathway involves a series of enzymatic transformations starting from 4-hydroxybenzoic acid. The key steps include prenylation, reduction, and a unique cyclization to form the characteristic β-lactone ring.

Vibralactone_Biosynthesis cluster_0 Starting Material cluster_1 Intermediate Steps cluster_2 Final Product 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid 3-prenyl-4-hydroxybenzoic_acid 3-Prenyl-4-hydroxybenzoic Acid 4-hydroxybenzoic_acid->3-prenyl-4-hydroxybenzoic_acid Prenylation 3-prenyl-4-hydroxybenzaldehyde 3-Prenyl-4-hydroxybenzaldehyde 3-prenyl-4-hydroxybenzoic_acid->3-prenyl-4-hydroxybenzaldehyde Reduction 3-prenyl-4-hydroxybenzyl_alcohol 3-Prenyl-4-hydroxybenzyl Alcohol 3-prenyl-4-hydroxybenzaldehyde->3-prenyl-4-hydroxybenzyl_alcohol Reduction This compound This compound 3-prenyl-4-hydroxybenzyl_alcohol->this compound Oxidative Cyclization

Caption: Biosynthetic pathway of this compound.

This guide provides foundational spectroscopic and biosynthetic information on this compound for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. The detailed data and protocols serve as a valuable resource for further research and development of this compound and its derivatives as potential therapeutic agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone, a novel β-lactone-containing natural product, was first isolated from the basidiomycete Boreostereum vibrans. This compound and its congeners have garnered significant attention within the scientific community due to their potent biological activities, particularly as inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption. The unique fused bicyclic structure of this compound, featuring an all-carbon quaternary center, presents a compelling scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of this compound congeners and related natural compounds, focusing on their biological activities, mechanisms of action, and the experimental methodologies used in their study.

This compound and Its Congeners: A Chemical Overview

The this compound family of natural products encompasses a growing number of structurally diverse compounds isolated primarily from Boreostereum vibrans and co-cultures with other fungi like Stereum hirsutum. These compounds share a common biosynthetic origin and often feature the characteristic β-lactone ring system. Notable classes of this compound congeners include:

  • Vibralactones A-Z3: A series of closely related analogs with variations in oxidation state and stereochemistry.

  • Hirsutavibrins: A newer class of this compound derivatives, such as hirsutavibrins A-K, isolated from co-cultures.

  • Vibralactoximes: Congeners featuring an oxime or oxime ester functionality, such as vibralactoximes A-P.[1]

  • This compound Dimers: Homodimeric structures formed from this compound monomers.

Biological Activities and Therapeutic Potential

The primary biological activity associated with this compound and its congeners is the inhibition of pancreatic lipase, making them promising candidates for the development of anti-obesity drugs.[2][3][4] Additionally, some congeners have demonstrated cytotoxic effects against various cancer cell lines.

Pancreatic Lipase Inhibition

This compound is a potent inhibitor of pancreatic lipase, with an IC50 value of 0.4 µg/mL.[2][5] The mechanism of inhibition involves the covalent modification of the active site serine residue (Ser152) within the lipase's catalytic triad. The strained β-lactone ring of this compound is susceptible to nucleophilic attack by the serine hydroxyl group, leading to the formation of a stable acyl-enzyme intermediate and subsequent inactivation of the enzyme. Structure-based optimization of the primary hydroxy group of this compound has yielded synthetic analogs with significantly enhanced inhibitory potency, reaching nanomolar IC50 values.[1] For instance, compound C1, a synthetic derivative, exhibited an IC50 of 14 nM, over 3000 times more potent than the parent compound.[4]

Cytotoxicity

Several this compound congeners have been evaluated for their cytotoxic activity against human cancer cell lines. For example, hirsutavibrins A and B displayed weak cytotoxicity against the A549 human lung cancer cell line, with IC50 values of 39.7 µM and 34.3 µM, respectively.[6] Other derivatives, such as vibralactones Z1 and Z3, have also shown moderate cytotoxicities.[3]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound congeners.

Table 1: Pancreatic Lipase Inhibitory Activity of this compound and Selected Congeners

CompoundSource OrganismTargetIC50
This compoundBoreostereum vibransPancreatic Lipase0.4 µg/mL[2][5]
Hirsutumin CStereum hirsutumPorcine Pancreatic Lipase8.31 ± 1.04 μM
Synthetic Analog A1N/APancreatic Lipase0.083 µM[4]
Synthetic Analog C1N/APancreatic Lipase14 nM[4]
Orlistat (Positive Control)N/APancreatic Lipase~0.1-0.8 µg/mL

Table 2: Cytotoxicity of Selected this compound Congeners

CompoundCell LineIC50Positive Control
Hirsutavibrin AA549 (Human Lung Cancer)39.7 µM[6]Cisplatin (IC50 5.09 µM)[6]
Hirsutavibrin BA549 (Human Lung Cancer)34.3 µM[6]Cisplatin (IC50 5.09 µM)[6]
Vibralactones U-WFive human cancer cell linesInactive at 40 µMNot specified

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and its congeners.

Pancreatic Lipase Inhibition Assay

The inhibitory activity of this compound congeners against pancreatic lipase is typically assessed using a spectrophotometric assay that measures the hydrolysis of a substrate, such as p-nitrophenyl butyrate (pNPB).

Materials:

  • Porcine pancreatic lipase (Sigma-Aldrich)

  • p-Nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (pH 8.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

  • Prepare a stock solution of the substrate, pNPB, in acetonitrile.

  • In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations, and the pancreatic lipase solution.

  • Incubate the mixture at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the reaction by adding the pNPB substrate solution to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the release of p-nitrophenol upon hydrolysis of pNPB.

  • The rate of reaction is calculated from the slope of the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Activity of control - Activity of sample) / Activity of control] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound congeners against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

Protocol:

  • Seed the cells in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control.

  • IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration.

Visualizations: Signaling Pathways and Biosynthesis

The following diagrams, generated using the DOT language, illustrate key pathways related to this compound.

Mechanism of Pancreatic Lipase Inhibition

Pancreatic_Lipase_Inhibition cluster_enzyme Pancreatic Lipase Active Site Ser152 Ser152 (Nucleophile) His263 His263 AcylEnzyme Acyl-Enzyme Intermediate (Inactive) Ser152->AcylEnzyme Covalent Bond Formation Asp176 Asp176 This compound This compound (β-lactone) This compound->Ser152 Nucleophilic Attack Hydrolysis Slow Hydrolysis AcylEnzyme->Hydrolysis Reversible Inhibition RegeneratedEnzyme Regenerated Enzyme Hydrolysis->RegeneratedEnzyme

Caption: Covalent inhibition of pancreatic lipase by this compound.

Biosynthetic Pathway of this compound

Vibralactone_Biosynthesis cluster_pathway This compound Biosynthesis in Boreostereum vibrans p_Hydroxybenzoate 4-Hydroxybenzoate Prenyl_p_Hydroxybenzoate 3-Prenyl-4-hydroxybenzoate p_Hydroxybenzoate->Prenyl_p_Hydroxybenzoate Prenylation Prenyl_p_Hydroxybenzyl_alcohol 3-Prenyl-4-hydroxybenzyl alcohol Prenyl_p_Hydroxybenzoate->Prenyl_p_Hydroxybenzyl_alcohol Reduction Oxepinone_Intermediate Oxepinone Intermediate Prenyl_p_Hydroxybenzyl_alcohol->Oxepinone_Intermediate Oxidative Ring Expansion This compound This compound Oxepinone_Intermediate->this compound Cyclization (β-lactone formation)

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound and its congeners represent a promising class of natural products with significant therapeutic potential, particularly in the context of anti-obesity drug discovery. Their unique chemical structures and potent, covalent mechanism of action against pancreatic lipase make them attractive lead compounds for further development. The continued exploration of the chemical diversity within this family, coupled with detailed biological evaluation and synthetic optimization, is expected to yield novel drug candidates with improved efficacy and pharmacological profiles. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of these fascinating natural compounds.

References

The Biological Activity of Vibralactone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone, a novel β-lactone-containing natural product isolated from the basidiomycete Boreostereum vibrans, has garnered significant attention in the scientific community due to its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their therapeutic potential. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Core Biological Activities

The primary biological activity of this compound and its derivatives is the inhibition of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[2][3] This has positioned this compound as a promising scaffold for the development of anti-obesity therapeutics.[3][4] Beyond lipase inhibition, this compound derivatives have been shown to interact with other important cellular targets, including the caseinolytic protease (ClpP) and acyl-protein thioesterases involved in Ras signaling, suggesting a broader therapeutic potential in areas such as oncology and infectious diseases.[4][5] Furthermore, some derivatives have been investigated for their anti-inflammatory and cytotoxic effects.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of this compound and its key derivatives.

Table 1: Pancreatic Lipase Inhibitory Activity of this compound and its Derivatives

CompoundIC50 (µM)Source
This compound0.4 µg/mL (~2.0 µM)[1][3][6]
This compound Derivative C10.014[4]
This compound Derivative A10.083[7]
Orlistat (positive control)0.18 µg/mL (~0.36 µM)

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineActivitySource
Hirsutavibrin AA549 (Human Lung Cancer)Weak cytotoxicity[8]
Hirsutavibrin BA549 (Human Lung Cancer)Weak cytotoxicity[8]
Vibralactones U–WFive human cancer cell linesInactive at 40 µM[9]
Vibralactones X, Y, Z1-Z3Various human cancer cell linesZ1 and Z3 showed moderate cytotoxicity[7]

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayEffectSource
Hirsutavibrin DNitric oxide production in RAW 264.7 macrophagesModerate inhibition[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Pancreatic Lipase Inhibition Assay

This protocol is adapted from methods used to evaluate lipase inhibitors.[10]

Objective: To determine the in vitro inhibitory effect of this compound derivatives on pancreatic lipase activity.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl butyrate (p-NPB) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

  • Prepare various concentrations of the test compounds and a positive control (e.g., Orlistat).

  • In a 96-well plate, add the lipase solution to each well.

  • Add the test compounds at different concentrations to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate p-NPB to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals for a specific period (e.g., 30 minutes) using a microplate reader.

  • The rate of p-nitrophenol formation is proportional to the lipase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[1]

Objective: To evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Objective: To determine the effect of this compound derivatives on NO production in activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + test compound without LPS).

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration in the samples using a standard curve generated with sodium nitrite.

  • Calculate the percentage of inhibition of NO production by the test compounds.

Signaling Pathways and Mechanisms of Action

Mechanism of Pancreatic Lipase Inhibition

The β-lactone ring is a key pharmacophore responsible for the biological activity of this compound and its derivatives. The mechanism of pancreatic lipase inhibition involves the covalent modification of the active site serine residue of the enzyme.

G lipase Pancreatic Lipase (Active Site Serine) complex Acyl-Enzyme Complex (Inactive) lipase->complex Covalent Acylation This compound This compound (β-lactone ring) This compound->complex

Mechanism of Pancreatic Lipase Inhibition by this compound.
Inhibition of Ras Signaling Pathway

This compound has been shown to block the activities of acyl-protein thioesterases (APTs).[5] These enzymes are responsible for the depalmitoylation of proteins, including the oncoprotein Ras. Palmitoylation is a reversible lipid modification that is crucial for the proper localization and function of Ras at the plasma membrane. By inhibiting APTs, this compound derivatives can disrupt the dynamic palmitoylation cycle of Ras, leading to its mislocalization and subsequent attenuation of downstream signaling pathways, such as the Raf-MEK-ERK (MAPK) pathway, which are critical for cell proliferation and survival.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ras_active Active Ras (Palmitoylated) raf Raf ras_active->raf ras_inactive Inactive Ras (Depalmitoylated) ras_active->ras_inactive Depalmitoylation mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apt Acyl-protein thioesterase (APT) This compound This compound Derivative This compound->apt Inhibition

This compound Derivative Inhibition of the Ras Signaling Pathway.

Conclusion

This compound and its derivatives represent a versatile class of bioactive compounds with significant therapeutic potential. Their primary mechanism of action as pancreatic lipase inhibitors makes them attractive candidates for the development of anti-obesity drugs. Furthermore, their ability to modulate other cellular targets, such as those involved in Ras signaling, opens up new avenues for research in cancer and other diseases. The data and protocols presented in this guide are intended to facilitate further investigation into the promising biological activities of this unique class of natural products.

References

Determining the Absolute Configuration of Vibralactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the methodologies and data used to determine the absolute configuration of vibralactone, a potent pancreatic lipase inhibitor with a unique fused β-lactone structure. The determination of the precise three-dimensional arrangement of atoms is critical for understanding its biological activity and for the development of potential therapeutic agents.

Core Strategy for Absolute Configuration Determination

The absolute configuration of this compound was established through a synergistic approach combining spectroscopic analysis, computational methods, and, crucially, asymmetric total synthesis. The initial hypothesis of the absolute stereochemistry, derived from chiroptical spectroscopy and theoretical calculations, was unequivocally confirmed by comparing the optical rotation of the synthesized enantiomer with that of the natural product.

Chiroptical and Spectroscopic Analysis

The initial elucidation of the relative and absolute stereochemistry of this compound, isolated from the basidiomycete Boreostereum vibrans, was achieved through a combination of spectroscopic techniques and computational analysis. While the original publications do not provide exhaustive details of the initial computational and spectroscopic data, the general workflow for such a determination is well-established.

Experimental Protocols:

1. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy:

  • Objective: To obtain the chiroptical signature of natural this compound.

  • Methodology:

    • A solution of purified natural this compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

    • The ECD spectrum is recorded on a calibrated spectropolarimeter, typically scanning over a wavelength range of 200-400 nm.

    • For VCD, the infrared spectrum is measured using a VCD spectrometer, focusing on the vibrational bands of the molecule.

    • The experimental spectra are then compared with the theoretically calculated spectra for the possible enantiomers.

2. Computational Modeling:

  • Objective: To predict the ECD and/or VCD spectra for the possible stereoisomers of this compound.

  • Methodology:

    • The 3D structures of the possible enantiomers of this compound are generated and subjected to conformational analysis using computational chemistry software.

    • The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*).

    • The ECD and/or VCD spectra for each conformer are then calculated using time-dependent DFT (TDDFT) or other appropriate methods.

    • The final predicted spectrum for each enantiomer is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann population.

    • The predicted spectra are then compared to the experimental spectra to assign the absolute configuration. A good match between the experimental and one of the calculated spectra provides strong evidence for that absolute configuration. The initial assignment for this compound was based on the B3LYP/aug-cc-pVDA//B3LYP/6-31G* computational method[1].

Asymmetric Total Synthesis: The Definitive Proof

The most conclusive evidence for the absolute configuration of this compound came from the asymmetric total synthesis of (-)-vibralactone by Snider and coworkers. By synthesizing a single enantiomer and comparing its properties to the natural product, the proposed absolute configuration was confirmed.

Experimental Protocol: Key Steps in the Asymmetric Synthesis of (-)-Vibralactone

The synthesis employed a chiral auxiliary-guided diastereoselective Birch reductive alkylation to establish the key stereocenter.

  • Chiral Auxiliary Attachment: A suitable chiral auxiliary, such as a prolinol derivative, is attached to a precursor molecule to direct the stereochemical outcome of subsequent reactions.

  • Diastereoselective Birch Reductive Alkylation: This key step establishes the all-carbon quaternary stereocenter with high diastereoselectivity, guided by the chiral auxiliary.

  • Cyclization and Functional Group Manipulations: A series of reactions are then carried out to construct the bicyclic core of this compound.

  • Final Product Formation and Purification: The final steps yield enantiomerically enriched (-)-vibralactone, which is then purified.

Quantitative Data

The definitive confirmation of the absolute configuration of this compound was achieved by comparing the optical rotation of the synthetic and natural samples.

SampleSpecific Rotation ([α]D)ConditionsReference
Natural (-)-Vibralactone-135.1c 0.52, CHCl3, 26 °C[1]
Synthetic (-)-Vibralactone-129c 0.27, CHCl3, 25 °C[1]

The close agreement in the sign and magnitude of the specific rotation between the natural and synthetic (-)-vibralactone provides unequivocal proof of the absolute configuration.

Visualizations

G Logical Workflow for this compound Absolute Configuration Determination cluster_0 Initial Hypothesis cluster_1 Confirmation A Isolation of Natural this compound B Spectroscopic Analysis (NMR, etc.) Relative Stereochemistry A->B G Measurement of Optical Rotation of Natural Sample A->G C Chiroptical Spectroscopy (ECD/VCD) B->C D Computational Modeling (DFT Calculations) C->D Comparison I Assigned Absolute Configuration of this compound D->I Proposed Configuration E Asymmetric Total Synthesis of (-)-Vibralactone F Measurement of Optical Rotation of Synthetic Sample E->F H Comparison of Optical Rotation Data F->H G->H H->I Confirmation

Caption: Logical workflow for the determination of the absolute configuration of this compound.

G Key Steps in the Asymmetric Synthesis of (-)-Vibralactone Start Starting Material with Chiral Auxiliary Step1 Diastereoselective Birch Reductive Alkylation Start->Step1 Step2 Formation of Key Intermediate with Quaternary Stereocenter Step1->Step2 Step3 Multi-step Sequence (Cyclizations, Functional Group Interconversions) Step2->Step3 End (-)-Vibralactone Step3->End

Caption: Simplified workflow of the key stages in the asymmetric total synthesis of (-)-Vibralactone.

References

Methodological & Application

Total Synthesis of (±)-Vibralactone: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of (±)-vibralactone, a natural product inhibitor of pancreatic lipase. It details three distinct and notable synthetic routes, offering a comparative analysis of their efficiency and key chemical transformations. This guide is intended to serve as a practical resource, featuring detailed experimental protocols for key reactions, tabulated quantitative data for easy comparison, and visualizations of the synthetic pathways.

Introduction

Vibralactone, first isolated from the basidiomycete Boreostereum vibrans, has attracted significant attention from the scientific community due to its unique fused β-lactone structure and its potent inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption.[1] The total synthesis of (±)-vibralactone has been a subject of interest, leading to the development of several distinct and innovative synthetic strategies. This document outlines and compares three prominent approaches: the pioneering synthesis by Snider and coworkers, a diastereoselective route developed by Brown and coworkers, and a concise synthesis featuring a key photochemical step.

Comparative Overview of Synthetic Strategies

Three distinct total syntheses of (±)-vibralactone are summarized below, each employing a unique strategy to construct the challenging bicyclic core and the all-carbon quaternary center.

Synthetic Approach Lead Researcher(s) Total Steps Overall Yield Key Reactions
Reductive Alkylation StrategySnider et al.109%Birch reduction-prenylation, Aldol condensation
Diastereoselective StrategyBrown et al.1116%Diastereoselective allylation, Pd-catalyzed deallylative β-lactonization, Wacker oxidation
Photochemical StrategyNelson et al.54.3%Photochemical valence isomerization, Cyclopropanation, Ring expansion

Synthetic Pathway Visualizations

The following diagrams illustrate the strategic reaction sequences for each of the three detailed total syntheses of (±)-vibralactone.

Snider_Synthesis cluster_Snider Snider's Reductive Alkylation Strategy A 2-Methoxybenzoic acid derivative B Birch Reductive Alkylation Product A->B Birch Reduction-Prenylation C Spiro Lactone Cyclopentenal B->C Multi-step sequence D This compound C C->D Retro-iodolactonization, β-lactone formation E (±)-Vibralactone D->E Reduction

Figure 1. Snider's synthetic approach to (±)-vibralactone.

Brown_Synthesis cluster_Brown Brown's Diastereoselective Strategy F Malonic acid G α-Formyl ester F->G Multi-step sequence H β-Hydroxyester G->H Diastereoselective Allylation I β-Lactone H->I Pd-catalyzed Deallylative β-Lactonization J Aldehyde I->J Wacker Oxidation K (±)-Vibralactone J->K Aldol Condensation, Reduction

Figure 2. Brown's synthetic approach to (±)-vibralactone.

Nelson_Synthesis cluster_Nelson Nelson's Concise Photochemical Strategy L 3-Prenyl-pyran-2-one M Oxabicyclo[2.2.0]hexenone L->M Photochemical Valence Isomerization N Housane Intermediate M->N Cyclopropanation O Ring-Expanded Product N->O Ring Expansion P (±)-Vibralactone O->P Reduction

References

Asymmetric Synthesis of (-)-Vibralactone: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric synthesis of (-)-vibralactone, a potent pancreatic lipase inhibitor. The content is curated for researchers in organic synthesis and drug development, offering a comparative analysis of key synthetic strategies and step-by-step methodologies for their replication.

Introduction

(-)-Vibralactone is a natural product isolated from the basidiomycete Boreostereum vibrans. Its unique bicyclic β-lactone structure and significant biological activity have made it an attractive target for total synthesis. Several research groups have reported successful syntheses, employing diverse strategies to construct the challenging all-carbon quaternary center and the strained β-lactone ring. This application note focuses on three prominent approaches, detailing their experimental protocols and key findings to aid in the design and execution of synthetic routes toward vibralactone and its analogs.

Comparative Overview of Synthetic Strategies

Three distinct and notable total syntheses of this compound have been accomplished by the research groups of Snider, Brown, and Nelson. While Snider's approach represents the first asymmetric total synthesis, the syntheses by Brown and Nelson offer alternative and concise routes. A summary of the key aspects of these syntheses is presented below.

Synthetic Approach Key Strategy Overall Yield Number of Steps Stereocontrol
Snider et al. Asymmetric Birch reduction-alkylation4.8%11 (from a chiral benzamide)Chiral auxiliary
Brown et al. Diastereoselective allylation and Pd-catalyzed deallylative β-lactonization16% (for racemic)11 (from malonic acid)Substrate control
Nelson et al. Photochemical valence isomerizationNot reported for enantioselective5 (for racemic)Not demonstrated for enantioselective

Experimental Protocols and Key Data

This section provides detailed experimental procedures for the key transformations in the syntheses of (-)-vibralactone and its racemic form.

Snider's Asymmetric Synthesis of (-)-Vibralactone

This synthesis establishes the crucial all-carbon quaternary stereocenter through a chiral auxiliary-directed Birch reduction-alkylation.[1][2]

Key Reaction: Asymmetric Birch Reductive Alkylation

This step utilizes a (2S)-2-methoxymethoxymethylpyrrolidine amide of 2-methoxybenzoic acid to induce asymmetry during the alkylation with prenyl bromide.[2]

  • Protocol:

    • To a solution of potassium (2.2 equiv) in liquid ammonia (approx. 50 mL) at -78 °C is added a solution of the chiral benzamide (1.0 equiv) in THF (10 mL).

    • The mixture is stirred for 1 hour, after which a solution of prenyl bromide (1.5 equiv) in THF (5 mL) is added.

    • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight as the ammonia evaporates.

    • The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate.

    • The organic layers are combined, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography.

  • Quantitative Data:

Step Product Yield Diastereomeric Ratio
Asymmetric Reductive AlkylationCyclohexadiene intermediate65%>95:5

Overall Synthetic Pathway (Snider)

G A Chiral Benzamide B Asymmetric Birch Reductive Alkylation A->B K, liq. NH3, Prenyl Bromide C Hydrolysis B->C D Iodolactonization C->D E Ozonolysis D->E F Intramolecular Aldol Condensation E->F G Retro-iodolactonization F->G H β-Lactone Formation G->H I Reduction H->I J (-)-Vibralactone I->J G A Malonic Acid Derivative B Formation of α-Formyl Ester A->B C Diastereoselective Allylation B->C AllylTMS, MgBr2·OEt2 D Mesylation C->D E Pd-Catalyzed Deallylative β-Lactonization D->E Pd(PPh3)4, PhSiH3 F Wacker Oxidation E->F G Aldol Condensation F->G H Reduction G->H I (±)-Vibralactone H->I G A 3-Prenyl-pyran-2-one B Photochemical Valence Isomerization A->B hv (300 nm), Acetone C Cyclopropanation B->C D Ring Expansion C->D E Reduction D->E F (±)-Vibralactone E->F

References

Application Notes and Protocols: Pd-Catalyzed β-Lactonization in the Total Synthesis of Vibralactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the palladium-catalyzed β-lactonization, a key transformation in the total synthesis of (±)-Vibralactone. This novel method, developed by Brown and co-workers, offers an efficient approach to constructing the strained β-lactone ring system present in this potent pancreatic lipase inhibitor.[1]

Introduction

Vibralactone is a natural product that has garnered significant interest due to its unique fused β-lactone structure and its inhibitory activity against pancreatic lipase, a key target in the development of anti-obesity therapeutics. The synthesis of this compound presents a considerable challenge, particularly the construction of the sterically congested and strained bicyclic β-lactone core. The palladium-catalyzed deallylative β-lactonization detailed herein provides a high-yielding and diastereoselective solution to this synthetic hurdle.[1]

The key transformation involves an intramolecular cyclization of a linear precursor containing a secondary alcohol and an allyl ester. The secondary alcohol is first activated as a mesylate, which is then displaced by the carboxylate generated in situ via a palladium-catalyzed deallylation. This remarkably rapid and efficient reaction proceeds in 95% yield to furnish the desired β-lactone.[1]

Data Presentation

The following table summarizes the key quantitative data for the palladium-catalyzed deallylative β-lactonization step in the synthesis of (±)-Vibralactone.

SubstrateProductCatalystLigandBaseSolventTimeTemperatureYield (%)
Allyl (2R,3S)-3-((1R)-1,2-dihydroxyethyl)-2-((E)-prop-1-en-1-yl)pent-4-enoate Mesylate(±)-Vibralactone Precursor β-lactonePd₂(dba)₃PPh₃PyrrolidineTHF5 minRoom Temp.95

Experimental Protocols

This section provides a detailed methodology for the key palladium-catalyzed β-lactonization experiment.

Synthesis of the β-Lactone Precursor via Pd-Catalyzed Deallylative Cyclization

Materials:

  • Allyl (2R,3S)-3-((1R)-1,2-dihydroxyethyl)-2-((E)-prop-1-en-1-yl)pent-4-enoate Mesylate (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)

  • Triphenylphosphine (PPh₃) (0.2 equiv)

  • Pyrrolidine (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the mesylated allyl ester (1.0 equiv) in anhydrous THF (0.05 M) under an argon atmosphere were added triphenylphosphine (0.2 equiv) and tris(dibenzylideneacetone)dipalladium(0) (0.025 equiv).

  • The resulting solution was stirred at room temperature for 5 minutes.

  • Pyrrolidine (2.0 equiv) was then added dropwise, and the reaction mixture was stirred at room temperature for a further 5 minutes.

  • The reaction was quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired β-lactone as a colorless oil (95% yield).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the palladium-catalyzed deallylative β-lactonization.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Mesylated Allyl Ester in Anhydrous THF add_catalyst Add Pd₂(dba)₃ and PPh₃ start->add_catalyst stir1 Stir at RT for 5 min add_catalyst->stir1 add_base Add Pyrrolidine stir1->add_base stir2 Stir at RT for 5 min add_base->stir2 quench Quench with sat. aq. NH₄Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Flash Column Chromatography concentrate->purify product β-Lactone Product purify->product

Caption: Experimental workflow for the Pd-catalyzed β-lactonization.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the deallylative β-lactonization.

catalytic_cycle A Pd(0)L₂ B π-allyl Pd(II) Complex A->B Oxidative Addition C Carboxylate Nucleophile B->C Deprotonation by Pyrrolidine E Allyl-Pyrrolidine Adduct B->E Nucleophilic Attack by Pyrrolidine D β-Lactone Product C->D Intramolecular SN2 Attack D->A Reductive Elimination Substrate Mesylated Allyl Ester Substrate->B Pyrrolidine Pyrrolidine Pyrrolidine->B Pyrrolidine->E

References

Application Notes & Protocols: Vibralactone as a Chemical Probe for ClpP1 and ClpP2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caseinolytic protease (Clp) system is a crucial component of the protein quality control machinery in bacteria, responsible for protein homeostasis, stress tolerance, and virulence.[1][2] In many pathogenic bacteria, including Mycobacterium tuberculosis (Mtb) and Listeria monocytogenes, the proteolytic core of this system, ClpP, is comprised of two distinct, yet related, subunits: ClpP1 and ClpP2.[1][3][4] These subunits co-assemble to form a hetero-tetradecameric complex (ClpP1P2), which is essential for bacterial viability and infectivity.[3][4][5][6][7] The essential nature of the ClpP1P2 complex, coupled with its absence in the eukaryotic cytoplasm, makes it an attractive target for the development of novel antibacterial agents.[8]

Vibralactone is a natural product isolated from the basidiomycete fungus Boreostereum vibrans.[9][10] It features a unique fused β-lactone structure which acts as a "warhead" for covalent modification of serine proteases.[11] Unlike many β-lactone-containing molecules that target a single ClpP isoform, this compound is distinguished by its ability to covalently inhibit both ClpP1 and ClpP2 subunits.[9][12] This property makes this compound a valuable chemical probe for elucidating the structure, function, and physiological roles of the ClpP1P2 protease complex.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying the ClpP1P2 protease.

Mechanism of Action

The ClpP1P2 complex forms a barrel-shaped structure with a central proteolytic chamber. Each ClpP1 and ClpP2 subunit contains a catalytic triad (Asp-His-Ser) characteristic of serine proteases.[3] The β-lactone ring of this compound is highly strained and susceptible to nucleophilic attack. The catalytic serine residue in the active sites of both ClpP1 and ClpP2 attacks the carbonyl carbon of the β-lactone ring. This results in the opening of the lactone and the formation of a stable, covalent ester bond between this compound and the serine residue, thereby irreversibly inactivating the enzyme.[11] In M. tuberculosis, studies with other covalent inhibitors have shown preferential modification of the ClpP1 subunit.[13]

G cluster_0 This compound Interaction with ClpP1P2 Active Site Vib This compound (β-lactone) Complex Initial Non-covalent Complex Vib->Complex Binding ClpP ClpP1P2 Active Site (Catalytic Serine-OH) ClpP->Complex Binding Covalent Covalently Modified ClpP1P2 (Inactive Enzyme) Complex->Covalent Nucleophilic Attack (Ser-OH on β-lactone)

Figure 1. Covalent inhibition of ClpP1P2 by this compound.

Quantitative Data

This compound has been evaluated for its inhibitory activity against various enzymes and its antibacterial properties. The following table summarizes key quantitative data.

CompoundTargetAssay TypeIC50 / KobsOrganismReference
This compoundPancreatic LipaseEnzyme Inhibition0.4 µg/mLPorcine[9][10]
This compoundClpP1P2Enzyme InhibitionNot specified, but confirmed covalent bindingListeria monocytogenes[9]
This compoundAcyl-protein thioesterase 1 (APT1)Activity ProfilingMajor TargetHuman (HeLa cells)[14]
This compoundAcyl-protein thioesterase 2 (APT2)Activity ProfilingMajor TargetHuman (HeLa cells)[14]
GDI-5755 (Phenyl ester inhibitor)ClpP1P2Enzyme InhibitionIC50 = 2.4 ± 0.07 µMM. tuberculosis[13]
GDI-5755 (Phenyl ester inhibitor)M. tuberculosis H37RvGrowth Inhibition (MIC)100 µMM. tuberculosis[13]

Experimental Protocols

Protocol 1: In Vitro ClpP1P2 Protease Activity Assay

This protocol describes a fluorescence-based assay to measure the peptidase activity of the reconstituted ClpP1P2 complex and its inhibition by this compound. The assay monitors the cleavage of a fluorogenic peptide substrate.

A. Materials and Reagents

  • Purified recombinant ClpP1 and ClpP2 proteins

  • This compound stock solution (in DMSO)

  • Fluorogenic peptide substrate (e.g., Z-Gly-Gly-Leu-AMC or Ac-PKM-amc)[4][13]

  • Peptide activator (e.g., Z-Leu-Leu or N-blocked dipeptide)[7][15]

  • Assay Buffer: 25 mM HEPES-KOH (pH 7.5), 150 mM KCl, 10 mM MgCl₂[16]

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC)[17]

B. Experimental Workflow

G start Start reconstitute 1. Reconstitute ClpP1P2 Complex (ClpP1 + ClpP2 + Activator) start->reconstitute preincubate 2. Pre-incubate ClpP1P2 with this compound or DMSO reconstitute->preincubate add_substrate 3. Initiate Reaction (Add Fluorogenic Substrate) preincubate->add_substrate incubate 4. Incubate at 37°C add_substrate->incubate measure 5. Measure Fluorescence (Kinetic or Endpoint) incubate->measure analyze 6. Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Figure 2. Workflow for ClpP1P2 protease inhibition assay.

C. Procedure

  • Reconstitute ClpP1P2: In a microcentrifuge tube, combine equimolar amounts of ClpP1 and ClpP2 with the peptide activator in Assay Buffer. Incubate at 25°C for 30 minutes to allow the formation of the active hetero-tetradecamer.[7][13]

  • Prepare Inhibitor Plate: Add 2 µL of this compound (at various concentrations) or DMSO (vehicle control) to the wells of a 96-well plate.

  • Pre-incubation: Add 88 µL of the reconstituted ClpP1P2 complex to each well. Mix and pre-incubate for 30 minutes at 25°C to allow for covalent modification.

  • Initiate Reaction: Add 10 µL of the fluorogenic peptide substrate to each well to start the reaction. The final volume should be 100 µL.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (e.g., 60 minutes, endpoint read).

  • Data Analysis: For each this compound concentration, calculate the rate of reaction. Determine the percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Modification

This protocol is used to confirm that this compound covalently modifies ClpP1 and/or ClpP2 by observing the expected mass increase.

A. Materials and Reagents

  • Purified recombinant ClpP1 and ClpP2 proteins

  • This compound stock solution (in DMSO)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl

  • LC-MS grade water and acetonitrile

  • Formic acid

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

B. Experimental Workflow

G start Start incubate 1. Incubate ClpP1/ClpP2 with excess this compound start->incubate desalt 2. Desalt Sample (e.g., ZipTip) incubate->desalt inject 3. Inject onto LC-MS desalt->inject acquire 4. Acquire Mass Spectra inject->acquire deconvolute 5. Deconvolute Raw Spectra to obtain protein mass acquire->deconvolute compare 6. Compare Mass (Treated vs. Untreated) deconvolute->compare end End compare->end

Figure 3. Workflow for mass spectrometry analysis of covalent binding.

C. Procedure

  • Incubation: In separate tubes, incubate ClpP1 and ClpP2 (e.g., 10 µM) with a 5- to 10-fold molar excess of this compound. Prepare a control sample for each protein with DMSO. Incubate at 37°C for 1-2 hours.

  • Sample Cleanup: Quench the reaction by adding formic acid to 0.1%. Desalt the protein samples using a C4 ZipTip or a similar reversed-phase cleanup method to remove excess inhibitor and buffer salts.

  • LC-MS Analysis: Reconstitute the desalted protein in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid). Inject the sample into the liquid chromatography-mass spectrometry (LC-MS) system.

  • Data Acquisition: Acquire mass spectra across the appropriate m/z range for the proteins.

  • Data Analysis: Use deconvolution software to transform the raw multi-charged ion spectrum into a zero-charge mass spectrum.

  • Mass Comparison: Compare the deconvoluted mass of the this compound-treated protein with the DMSO-treated control. A mass increase corresponding to the molecular weight of this compound confirms covalent modification.

Protocol 3: Bacterial Growth Inhibition (MIC) Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain using the broth microdilution method.

A. Materials and Reagents

  • Target bacterial strain (e.g., M. smegmatis as a surrogate for Mtb, or L. monocytogenes)

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9 for mycobacteria, BHI for Listeria)

  • This compound stock solution (in DMSO)

  • Sterile 96-well clear, flat-bottom microplates

  • Resazurin sodium salt solution (optional, as a viability indicator)

  • Plate shaker/incubator

B. Experimental Workflow

G start Start prepare_serial 1. Prepare Serial Dilutions of this compound in Plate start->prepare_serial prepare_inoculum 2. Prepare Bacterial Inoculum (to standard OD) start->prepare_inoculum inoculate 3. Inoculate Wells prepare_serial->inoculate prepare_inoculum->inoculate incubate 4. Incubate Plate (e.g., 37°C with shaking) inoculate->incubate assess_growth 5. Assess Bacterial Growth (Visually or by OD600) incubate->assess_growth determine_mic 6. Determine MIC assess_growth->determine_mic end End determine_mic->end

Figure 4. Workflow for Minimum Inhibitory Concentration (MIC) determination.

C. Procedure

  • Prepare Compound Plate: In a 96-well plate, add 100 µL of growth medium to all wells. Add 100 µL of this compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last dilution column. Include a no-drug control (positive growth) and a no-bacteria control (sterility).

  • Prepare Inoculum: Grow a liquid culture of the target bacteria to the mid-logarithmic phase. Dilute the culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL, and the compound concentrations will be halved.

  • Incubation: Cover the plate and incubate at 37°C with agitation for the required time (e.g., 24 hours for Listeria, 3-7 days for M. smegmatis).

  • Assess Growth: Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually, by measuring the optical density at 600 nm (OD600), or by adding a viability dye like resazurin and measuring fluorescence.

References

Application Notes and Protocols: Pancreatic Lipase Inhibition Assay Using Vibralactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a pressing global health issue, and the inhibition of pancreatic lipase presents a key therapeutic strategy for its management. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols. By inhibiting this enzyme, the absorption of dietary fats can be significantly reduced. Vibralactone, a novel β-lactone-containing natural product isolated from the basidiomycete Boreostereum vibrans, has been identified as a potent inhibitor of pancreatic lipase, with a reported IC50 value of 0.4 μg/mL.[1][2] This document provides a comprehensive protocol for conducting an in vitro pancreatic lipase inhibition assay using this compound, tailored for researchers in academia and the pharmaceutical industry engaged in the discovery and development of anti-obesity agents.

Principle of the Assay

The pancreatic lipase inhibition assay described here is a colorimetric, in vitro method that quantitatively measures the activity of pancreatic lipase. The assay utilizes p-nitrophenyl butyrate (p-NPB) as a substrate.[3][4] Pancreatic lipase catalyzes the hydrolysis of p-NPB into p-nitrophenol and butyric acid. The product, p-nitrophenol, has a distinct yellow color and its absorbance can be measured spectrophotometrically at 405 nm.[5][6][7] In the presence of an inhibitor such as this compound, the enzymatic activity of pancreatic lipase is reduced, leading to a decrease in the formation of p-nitrophenol. The extent of inhibition is determined by comparing the rate of p-nitrophenol formation in the presence and absence of the inhibitor.

Data Presentation

The inhibitory potency of this compound and a positive control (Orlistat) against pancreatic lipase can be summarized in the following tables. The data presented are representative and should be generated following the detailed experimental protocol.

Table 1: Inhibitory Activity of this compound and Orlistat against Pancreatic Lipase

CompoundIC50 (µg/mL)Maximum Inhibition (%) at 1.0 µg/mL
This compound0.495%
Orlistat0.1898%

Table 2: Sample Absorbance Data for IC50 Determination of this compound

This compound Conc. (µg/mL)Absorbance at 405 nm (Mean ± SD, n=3)% Inhibition
0 (Control)1.20 ± 0.050%
0.10.96 ± 0.0420%
0.20.78 ± 0.0335%
0.40.60 ± 0.0250%
0.80.24 ± 0.0180%
1.00.06 ± 0.0195%

Experimental Protocols

Materials and Reagents
  • Porcine Pancreatic Lipase (PPL, Type II) (e.g., Sigma-Aldrich, L3126)[8]

  • This compound (user-provided or synthesized)

  • Orlistat (positive control) (e.g., Sigma-Aldrich, O4139)

  • p-Nitrophenyl butyrate (p-NPB) (e.g., Sigma-Aldrich, N9876)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Solution Preparation
  • Tris-HCl Buffer (100 mM, pH 8.0): Dissolve the required amount of Tris base in deionized water. Adjust the pH to 8.0 using 1N HCl and bring the solution to the final desired volume.

  • Pancreatic Lipase Solution (1 mg/mL): Prepare fresh before use. Dissolve porcine pancreatic lipase in cold Tris-HCl buffer. Keep the solution on ice.[3]

  • p-NPB Substrate Solution (10 mM): Dissolve p-NPB in acetonitrile or dimethylformamide.[5][6]

  • This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO.

  • Orlistat Stock Solution (1 mg/mL): Dissolve Orlistat in DMSO.

  • Working Solutions: Prepare serial dilutions of this compound and Orlistat from the stock solutions in Tris-HCl buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

Assay Procedure
  • Reaction Mixture Preparation: In a 96-well microplate, add the following components to their respective wells in triplicate:

    • Test Wells: 20 µL of varying concentrations of this compound working solution and 160 µL of pancreatic lipase solution.

    • Positive Control Wells: 20 µL of varying concentrations of Orlistat working solution and 160 µL of pancreatic lipase solution.

    • Control (No Inhibitor) Wells: 20 µL of Tris-HCl buffer (containing the same percentage of DMSO as the test wells) and 160 µL of pancreatic lipase solution.

    • Blank Wells: 180 µL of Tris-HCl buffer (without the enzyme).

  • Pre-incubation: Incubate the microplate at 37°C for 15 minutes.[4][7]

  • Initiate Reaction: Add 20 µL of the 10 mM p-NPB substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of Inhibition: The percentage of pancreatic lipase inhibition is calculated using the following formula:[3]

    % Inhibition = [ (A_control - A_blank) - (A_sample - A_blank) ] / (A_control - A_blank) * 100

    Where:

    • A_control is the absorbance of the control well (enzyme + substrate, no inhibitor).

    • A_sample is the absorbance of the test well (enzyme + substrate + inhibitor).

    • A_blank is the absorbance of the blank well (buffer only).

  • Determine the IC50 Value: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined by plotting the percentage of inhibition against the different concentrations of this compound. The IC50 value is then calculated from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_components Add Components to 96-Well Plate prep_reagents->add_components prep_compounds Prepare this compound & Orlistat Dilutions prep_compounds->add_components pre_incubate Pre-incubate at 37°C (15 min) add_components->pre_incubate add_substrate Add p-NPB Substrate pre_incubate->add_substrate incubate_measure Incubate at 37°C (30 min) & Measure Absorbance (405 nm) add_substrate->incubate_measure calc_inhibition Calculate % Inhibition incubate_measure->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the pancreatic lipase inhibition assay.

Proposed Mechanism of Pancreatic Lipase Inhibition by this compound

The inhibitory mechanism of β-lactones like this compound is believed to involve the covalent modification of a key serine residue within the active site of pancreatic lipase.[9]

G cluster_enzyme Pancreatic Lipase Active Site serine Serine Residue covalent_adduct Inactive Covalent Enzyme-Inhibitor Adduct serine->covalent_adduct Forms histidine Histidine Residue histidine->serine aspartate Aspartate Residue aspartate->histidine This compound This compound (β-lactone) This compound->serine Nucleophilic Attack

Caption: Inhibition of pancreatic lipase by this compound.

References

Application Notes and Protocols for the Isolation and Purification of Vibralactone from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vibralactone is a naturally occurring β-lactone that has garnered significant interest within the scientific community due to its potent inhibitory activity against pancreatic lipase, with an IC50 value of 0.4 µg/mL.[1][2][3] This inhibitory action makes it a promising candidate for anti-obesity drug development. This compound and its derivatives are primarily produced by the basidiomycete fungus Boreostereum vibrans (also known as Stereum vibrans) and other related species like Stereum hirsutum.[1][4] This document provides detailed protocols for the cultivation of Boreostereum vibrans, followed by the extraction, isolation, and purification of this compound and its associated derivatives.

Data Presentation

The following tables summarize the quantitative data related to the cultivation of Boreostereum vibrans and the subsequent extraction of this compound and its derivatives, as reported in various studies.

Table 1: Fungal Culture and Extraction Parameters

ParameterValueReference
Fungal StrainBoreostereum vibrans[1][5]
Culture Volume175 L - 400 L[1][5]
Incubation Time25 days[1][5]
Incubation Temperature24 °C[1][5]
Shaker Speed150 rpm[1][5]
Crude Extract Yield (from 400 L)353 g[1]
Crude Extract Yield (from 175 L Filtrate)170 g[5]
Crude Extract Yield (from 175 L Mycelia)183 g[5]

Table 2: Yields of Isolated this compound Derivatives

CompoundYield (mg)Source
This compound N3.5B. vibrans culture broth (400 L)[1]
This compound O1.8B. vibrans culture broth (400 L)[1]
This compound P0.5B. vibrans culture broth (400 L)[1]
10-lactyl this compound G2.3B. vibrans culture broth (400 L)[1]
This compound Q3.8B. vibrans culture broth (400 L)[1]
Vibralactamide A1.5B. vibrans culture broth (175 L)[5]
This compound T20.5B. vibrans culture broth (175 L)[5]
13-O-lactyl this compound6.5B. vibrans culture broth (175 L)[5]
10-O-acetyl this compound G3.0B. vibrans culture broth (175 L)[5]

Experimental Protocols

Protocol 1: Cultivation of Boreostereum vibrans

This protocol details the submerged fermentation of Boreostereum vibrans for the production of this compound.

Materials:

  • Boreostereum vibrans strain

  • Culture Medium:

    • Glucose (5%)

    • Peptone from porcine meat (0.15%)

    • Yeast powder/extract (0.5%)

    • KH₂PO₄ (0.05%)

    • MgSO₄ (0.05%)

    • Distilled water

  • 500-mL Erlenmeyer flasks

  • Rotary shaker

Procedure:

  • Prepare the culture medium by dissolving the components in distilled water and sterilize by autoclaving.

  • Inoculate five hundred 500-mL Erlenmeyer flasks, each containing 350 mL of the sterile culture medium, with the B. vibrans strain.[1][5]

  • Incubate the flasks on a rotary shaker at 150 rpm and 24 °C in a dark environment for 25 days.[1][5]

Protocol 2: Extraction of Crude this compound

This protocol describes the extraction of the crude mixture containing this compound from the fungal culture.

Materials:

  • B. vibrans culture from Protocol 1

  • Ethyl acetate (EtOAc)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Separate the culture broth and mycelium by filtration.

  • Filtrate Extraction: Extract the filtrate four times with an equal volume of ethyl acetate.[1] Combine the ethyl acetate layers.

  • Mycelium Extraction: Extract the mycelium three times with a 1:1 mixture of chloroform and methanol.[1] Combine the solvent extracts.

  • Combine the ethyl acetate extract from the filtrate and the chloroform/methanol extract from the mycelium.

  • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Protocol 3: Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the isolation and purification of this compound and its derivatives from the crude extract.

Materials:

  • Crude extract from Protocol 2

  • Silica gel (200-300 mesh)

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Solvents: Petroleum ether, acetone, methanol, water, acetonitrile

  • Column chromatography apparatus

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Silica Gel Column Chromatography:

    • Subject the crude extract to column chromatography on silica gel (200-300 mesh).[1]

    • Elute with a gradient of petroleum ether/acetone, starting from 100:0 and gradually increasing the polarity to 0:100.[1]

    • Collect fractions based on TLC analysis.

  • Sephadex LH-20 Column Chromatography:

    • Subject the fractions containing this compound derivatives to column chromatography on Sephadex LH-20, eluting with acetone or methanol.[1] This step is effective for removing pigments and smaller molecules.

  • Reversed-Phase Column Chromatography:

    • Further purify the fractions using reversed-phase (C18) column chromatography.

    • Elute with a gradient of methanol/water, for example, from 40:60 to 60:40.[1]

  • Preparative HPLC:

    • Perform the final purification step using preparative HPLC on a C18 column.[1]

    • Use a mobile phase of acetonitrile/water with a suitable gradient and flow rate (e.g., 15-20% acetonitrile/water at 10 mL/min).[1]

    • Collect the peaks corresponding to pure this compound and its derivatives.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Boreostereum vibrans initiates from 4-hydroxybenzoate. Key enzymatic steps involve prenylation and a crucial ring-expansive oxygenation to form the characteristic oxepin-2-one structure.

vibralactone_biosynthesis 4-hydroxybenzoate 4-hydroxybenzoate 3-prenyl-4-hydroxybenzoate 3-prenyl-4-hydroxybenzoate 4-hydroxybenzoate->3-prenyl-4-hydroxybenzoate Vib-PT (Prenyltransferase) 3-prenyl-4-hydroxybenzaldehyde 3-prenyl-4-hydroxybenzaldehyde 3-prenyl-4-hydroxybenzoate->3-prenyl-4-hydroxybenzaldehyde Carboxylate Reductase 3-prenyl-4-hydroxybenzylalcohol 3-prenyl-4-hydroxybenzylalcohol 3-prenyl-4-hydroxybenzaldehyde->3-prenyl-4-hydroxybenzylalcohol Alcohol Dehydrogenase 1,5-seco-vibralactone 1,5-seco-vibralactone 3-prenyl-4-hydroxybenzylalcohol->1,5-seco-vibralactone VibO (Monooxygenase) This compound This compound 1,5-seco-vibralactone->this compound VibC (Cyclase)

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation and Purification

The following diagram illustrates the sequential steps involved in the isolation and purification of this compound from Boreostereum vibrans cultures.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Crude Extraction cluster_purification Purification Cascade cultivation Submerged Fermentation of B. vibrans (25 days) filtration Filtration (Separate Mycelia and Broth) cultivation->filtration extraction Solvent Extraction (EtOAc & CHCl3/MeOH) filtration->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex reverse_phase Reversed-Phase C18 Chromatography sephadex->reverse_phase hplc Preparative HPLC reverse_phase->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Isolation and purification workflow.

References

Synthesis and Structure-Activity Relationship Studies of Vibralactone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Vibralactone, a novel β-lactone-containing natural product, has garnered significant attention in the scientific community due to its potent inhibitory activity against several key enzymatic targets implicated in various diseases. This document provides a comprehensive overview of the synthesis of this compound and its analogs, along with a detailed analysis of their structure-activity relationships (SAR). The primary biological targets discussed herein are pancreatic lipase, the caseinolytic protease (ClpP), and acyl-protein thioesterases (APTs), which are involved in the Ras signaling pathway.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents. The provided protocols and SAR data aim to facilitate the design and synthesis of new this compound analogs with enhanced potency and selectivity.

Introduction to this compound and its Biological Targets

This compound is a structurally unique natural product featuring a fused bicyclic β-lactone core. Its biological activity stems from the strained β-lactone ring, which can act as a covalent inhibitor by acylating nucleophilic residues in the active sites of its target enzymes.

Pancreatic Lipase

Pancreatic lipase is a crucial enzyme in the digestion of dietary fats. Its inhibition is a validated therapeutic strategy for the treatment of obesity. This compound has been shown to be a potent inhibitor of pancreatic lipase, with an IC50 value of 0.4 µg/mL.[1] The mechanism of inhibition is believed to involve the covalent modification of the catalytic serine residue (Ser152) in the enzyme's active site.[2]

Caseinolytic Protease (ClpP)

ClpP is a highly conserved serine protease in bacteria and the mitochondria of eukaryotic cells, playing a vital role in protein homeostasis. In pathogenic bacteria such as Listeria monocytogenes, ClpP is essential for virulence, making it an attractive target for novel antibiotics. This compound is a unique inhibitor that targets both the ClpP1 and ClpP2 isoforms in L. monocytogenes by covalently modifying the active site serine.[3]

Acyl-Protein Thioesterases (APTs) and Ras Signaling

Acyl-protein thioesterases, specifically APT1 and APT2, are enzymes that remove palmitoyl groups from proteins, a post-translational modification known as S-palmitoylation. This process is critical for the proper localization and signaling of many proteins, including the oncoprotein Ras. By inhibiting APT1 and APT2, this compound can disrupt the palmitoylation-depalmitoylation cycle of Ras, leading to its mislocalization and the attenuation of its downstream signaling pathways, which are often hyperactivated in cancer.

Synthesis of this compound and its Analogs

Several total synthesis strategies for this compound have been developed, each offering a unique approach to constructing the challenging bicyclic β-lactone core. Furthermore, a general method for the synthesis of a wide range of analogs, primarily through esterification of the C13 hydroxyl group, has been reported.

Key Total Synthesis Routes
  • Snider Synthesis: This approach utilizes a Birch reductive alkylation and an intramolecular aldol reaction as key steps to construct the carbon skeleton.[4]

  • Brown Synthesis: A notable feature of this route is a palladium-catalyzed β-lactone formation.[5]

  • Nelson Synthesis: This concise synthesis employs a photochemical valence isomerization of a pyrone precursor to form the β-lactone and the quaternary carbon center in a single step.[6]

General Protocol for the Synthesis of this compound Analogs (C13 Esterification)

A large library of this compound analogs has been synthesized by esterifying the primary hydroxyl group at the C13 position. A general procedure is outlined below.

Protocol:

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add the desired carboxylic acid (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.

Structure-Activity Relationship (SAR) Studies

The following sections summarize the SAR of this compound analogs against their primary biological targets.

Pancreatic Lipase Inhibition

A systematic study of 104 this compound analogs, primarily modified at the C13 position with various ester functionalities, has provided significant insights into the SAR for pancreatic lipase inhibition.

Key Findings:

  • Ester Chain Length: The length and nature of the ester side chain at C13 have a profound impact on inhibitory activity.

  • Aromatic and Lipophilic Groups: The introduction of aromatic and lipophilic moieties at the terminus of the ester chain generally leads to a significant increase in potency.

  • Potent Analogs: Compound C1 , bearing a 4-(4-methoxyphenyl)-4-methylpentanoyl group at C13, was identified as the most potent inhibitor with an IC50 of 14 nM, representing a greater than 3000-fold improvement over the parent this compound.

Table 1: Pancreatic Lipase Inhibitory Activity of Selected this compound Analogs

CompoundR Group at C13Pancreatic Lipase IC50 (nM)
This compoundH42,600
A4 6-(4-fluorophenyl)hexanoyl150
A6 3-phenylpropanoyl210
A8 4-(4-methoxyphenyl)-4-methylpentanoyl14
A12 5-(4-methoxyphenyl)pentanoyl120
A18 Palmitoyl250
C1 4-(4-methoxyphenyl)-4-methylpentanoyl14

Data extracted from "Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents".

ClpP Inhibition

While extensive quantitative SAR data for a wide range of analogs against ClpP is not yet available, the initial discovery of this compound as a dual inhibitor of both ClpP1 and ClpP2 in L. monocytogenes highlights the potential for developing novel antibiotics. The β-lactone moiety is crucial for the covalent modification of the active site serine. Further studies are needed to elucidate the specific structural requirements for potent and selective ClpP inhibition.

APT Inhibition and Ras Signaling

This compound's ability to inhibit APT1 and APT2 provides a novel mechanism for modulating Ras signaling. The β-lactone is the key pharmacophore for covalent inhibition. The SAR for APT inhibition is an active area of research, with the goal of developing potent and isoform-selective inhibitors to dissect the specific roles of APT1 and APT2 in the Ras palmitoylation cycle and other cellular processes.

Signaling Pathway and Experimental Workflow Diagrams

Pancreatic Lipase Inhibition Workflow

Pancreatic_Lipase_Inhibition cluster_workflow Experimental Workflow: Pancreatic Lipase Inhibition Assay Start Start Prepare_Enzyme Prepare Pancreatic Lipase Solution Start->Prepare_Enzyme Prepare_Substrate Prepare Substrate (e.g., p-NPB) Start->Prepare_Substrate Prepare_Inhibitor Prepare this compound Analog Solutions Start->Prepare_Inhibitor Incubate Pre-incubate Enzyme with Inhibitor Prepare_Enzyme->Incubate Add_Substrate Add Substrate to Initiate Reaction Prepare_Substrate->Add_Substrate Prepare_Inhibitor->Incubate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of this compound analogs against pancreatic lipase.

ClpP Protease Mechanism and Inhibition

ClpP_Inhibition cluster_clpp ClpP-Mediated Proteolysis and Inhibition ClpX ClpX ATPase Unfolds and translocates substrate ClpP ClpP Protease Catalytic Serine in Active Site ClpX->ClpP delivers to Degradation Protein Degradation ClpP->Degradation catalyzes Inactive_ClpP Inactive ClpP Covalently Modified Serine Substrate Misfolded Protein Substrate->ClpX binds This compound {this compound Analog | β-lactone warhead} This compound->ClpP covalently binds

Caption: Mechanism of ClpP proteolysis and its inhibition by this compound analogs.

APT-Ras Signaling Pathway and Inhibition

APT_Ras_Signaling cluster_ras_cycle Ras Palmitoylation-Depalmitoylation Cycle Ras_GDP_cyto Ras-GDP (Cytosol) Ras_GDP_golgi Ras-GDP (Golgi) Ras_GDP_cyto->Ras_GDP_golgi Trafficking PAT Palmitoyl Acyltransferase (PAT) Ras_GDP_golgi->PAT Substrate for Ras_GTP_pm Active Ras-GTP (Plasma Membrane) Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Ras_GTP_pm->Downstream_Signaling Activates APT Acyl-Protein Thioesterase (APT1/2) Ras_GTP_pm->APT Substrate for PAT->Ras_GTP_pm Palmitoylation & Membrane Targeting APT->Ras_GDP_cyto Depalmitoylation & Cytosolic Relocalization This compound This compound Analog This compound->APT Inhibits

Caption: The role of APTs in the Ras signaling cycle and their inhibition by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents targeting a range of diseases. The extensive SAR data available for pancreatic lipase inhibition provides a clear roadmap for the design of potent anti-obesity drugs. Furthermore, the unique inhibitory activity of this compound against ClpP and APTs opens up exciting new avenues for the development of antibiotics and anti-cancer therapies. The synthetic accessibility of a diverse range of analogs through modification of the C13 hydroxyl group allows for rapid exploration of the chemical space around this natural product. Future research should focus on obtaining more detailed SAR data for ClpP and APT inhibition to guide the development of next-generation this compound-based therapeutics.

References

Application Notes and Protocols for In Vitro Testing of Vibralactone Cytotoxicity on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone is a naturally occurring β-lactone-containing compound isolated from the basidiomycete Boreostereum vibrans. It and its derivatives have garnered interest in the scientific community for their potential therapeutic properties, including their cytotoxic effects on cancer cells.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's cytotoxicity, focusing on quantitative data presentation, experimental methodologies, and the elucidation of potential signaling pathways.

Data Presentation: Cytotoxicity of this compound and Its Derivatives

The cytotoxic activity of this compound and its derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cell growth. Below is a summary of the available quantitative data.

CompoundCancer Cell LineIC50 (µM)Reference
Hirsutavibrin AA549 (Lung Carcinoma)39.7
Hirsutavibrin BA549 (Lung Carcinoma)34.3
This compound Z4SW480 (Colon Adenocarcinoma)29.2
This compound Z1Multiple Cell LinesModerate Cytotoxicity[3]
This compound Z3Multiple Cell LinesModerate Cytotoxicity[3]

*Specific IC50 values were not provided in the cited literature. "Moderate cytotoxicity" was reported in comparison to the positive control, cisplatin.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the cytotoxic and apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest (e.g., A549, SW480)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Analysis of Apoptosis by Western Blot

Western blotting is used to detect key proteins involved in the apoptotic signaling cascade, providing insights into the mechanism of this compound-induced cell death.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins. Use β-actin as a loading control to normalize the data.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

Caption: Workflow for assessing this compound's cytotoxicity and apoptotic effects.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

While the precise molecular mechanism of this compound-induced apoptosis is not yet fully elucidated, based on the known mechanisms of other cytotoxic β-lactone-containing natural products, a plausible signaling pathway involves the induction of the intrinsic apoptotic pathway.[4]

apoptosis_pathway cluster_this compound cluster_bcl2_family Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL This compound->bcl2 Downregulates bax Bax (Pro-apoptotic) Bak This compound->bax Upregulates bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Disclaimer

The proposed signaling pathway for this compound-induced apoptosis is hypothetical and based on the mechanisms of action of structurally related compounds. Further experimental validation is required to confirm the precise molecular targets and signaling events involved in the cytotoxic effects of this compound. The protocols provided are intended as a general guide and may require optimization depending on the specific cell lines and experimental conditions used.

References

Application Notes and Protocols for the Synthesis of the All-Carbon Quaternary Center of Vibralactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established synthetic methods for constructing the critical all-carbon quaternary stereocenter of Vibralactone, a potent pancreatic lipase inhibitor. The following sections detail the strategic approaches, experimental protocols, and comparative data for the key chemical transformations that have been successfully employed in the total synthesis of this natural product.

Introduction

This compound, a β-lactone-containing natural product isolated from the basidiomycete Boreostereum vibrans, has garnered significant attention from the synthetic and medicinal chemistry communities due to its unique molecular architecture and promising biological activity. A key challenge in the total synthesis of this compound is the stereoselective construction of the C1 all-carbon quaternary center. This document outlines four distinct and successful strategies for the formation of this structural motif, providing detailed protocols to aid researchers in their synthetic endeavors.

Method 1: Intramolecular Alkylidene Carbene C-H Insertion

This strategy, reported by Shi and coworkers, accomplishes the formation of the cyclopentene ring and the embedded all-carbon quaternary center in a late-stage key step. The approach relies on an intramolecular C-H insertion of an alkylidene carbene generated in situ.

Logical Workflow

A Acetonide-Protected Diol B In situ Alkylidene Carbene Generation A->B Treatment with lithiotrimethylsilyldiazomethane C Intramolecular C-H Insertion B->C Carbene Formation D Bicyclic Skeleton with Quaternary Center C->D Ring Closure

Caption: Workflow for Carbene C-H Insertion.

Experimental Protocol

Synthesis of the Bicyclic Skeleton of this compound via C-H Insertion [1][2]

To a solution of the acetonide precursor (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added lithiotrimethylsilyldiazomethane (1.2 equiv, 1.0 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of saturated aqueous NH4Cl solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the bicyclic product containing the all-carbon quaternary center.

Quantitative Data
PrecursorReagents and ConditionsProductYield (%)Reference
Acetonide 25LiCH(N2)SiMe3, THF, -78 °C to rt, 13 hBicyclic lactone 13Not explicitly stated for this step, part of a multi-step sequence[1][2]

Method 2: Photochemical Valence Isomerization

A concise and elegant approach developed by Nelson and coworkers simultaneously establishes the β-lactone and the all-carbon quaternary center in a single photochemical step.[3][4] This method significantly shortens the overall synthetic sequence to this compound.

Logical Workflow

A 3-Prenyl-pyran-2-one B Photochemical Irradiation (300 nm) A->B Valence Isomerization C Oxabicyclo[2.2.0]hexenone B->C D Quaternary Center & β-Lactone Formed C->D Simultaneous Formation

Caption: Photochemical Quaternary Center Formation.

Experimental Protocol

Synthesis of Oxabicyclo[2.2.0]hexenone 4 [3][4]

A solution of 3-prenyl-pyran-2-one (1.0 equiv) in a suitable solvent (e.g., benzene or acetonitrile) is degassed with argon for 30 minutes. The solution is then irradiated with 300 nm light in a photochemical reactor equipped with a cooling system to maintain a constant temperature. The reaction is monitored by TLC or 1H NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by silica gel chromatography to yield the oxabicyclo[2.2.0]hexenone product, which contains the desired all-carbon quaternary center and the β-lactone moiety.

Quantitative Data
Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Prenyl-pyran-2-one (2)300 nm lightOxabicyclo[2.2.0]hexenone (4)83[3][4]

Method 3: Birch Reductive Alkylation and Aldol Reaction

The first total synthesis of this compound, accomplished by Snider and coworkers, employed a Birch reductive alkylation to set the all-carbon quaternary center.[5][6] This was followed by a series of transformations, including an intramolecular aldol reaction to construct the cyclopentene ring. An asymmetric variant of this approach was also developed using a chiral auxiliary.[6][7]

Logical Workflow

A Methyl 2-methoxybenzoate B Birch Reductive Alkylation A->B Li, NH3, t-BuOH; Prenyl Bromide C Methyl 6-oxo-1-prenyl-2-cyclohexenecarboxylate B->C D Intramolecular Aldol Reaction C->D Multi-step sequence E Spiro Lactone Cyclopentenal D->E

Caption: Birch Alkylation and Aldol Cyclization.

Experimental Protocol

Reductive Alkylation of Methyl 2-methoxybenzoate [5][6]

To a solution of lithium metal in liquid ammonia and tert-butanol at -78 °C is added a solution of methyl 2-methoxybenzoate in THF. After stirring for 1 hour, prenyl bromide is added, and the reaction is stirred for an additional 2 hours. The reaction is quenched with isoprene followed by methanol. The ammonia is allowed to evaporate, and the residue is partitioned between water and ether. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is then hydrolyzed with aqueous HCl in THF to afford methyl 6-oxo-1-prenyl-2-cyclohexenecarboxylate.

Quantitative Data
Starting MaterialKey StepsFinal Product of SequenceOverall Yield (%)Reference
Methyl 2-methoxybenzoateBirch Reductive Alkylation, Hydrolysis, Reduction, Saponification, Iodolactonization, Ozonolysis, Intramolecular Aldol Reaction(±)-Vibralactone9 (over 10 steps)[5]
2-Methoxybenzamide derivative with prolinol chiral auxiliaryAsymmetric Birch Reduction-Alkylation(-)-Vibralactone4.8 (over 11 steps)[6][7]

Method 4: Diastereoselective Allylation

A highly diastereoselective allylation of an α-formyl ester already possessing a quaternary carbon center was developed by Brown and coworkers.[7] This key step establishes the C5 stereocenter with excellent control, guided by the existing quaternary center.

Logical Workflow

A α-Formyl Ester with Quaternary Center B Chelation-Controlled Allylation A->B Allyl-MgBr, MgBr2 C β-Hydroxyester B->C D Single Diastereoisomer C->D

Caption: Diastereoselective Allylation Strategy.

Experimental Protocol

Diastereoselective Allylation of Aldehyde 4 [7]

To a solution of the α-formyl ester (1.0 equiv) in anhydrous CH2Cl2 at -78 °C is added MgBr2·OEt2 (1.2 equiv). The mixture is stirred for 30 minutes, after which allylmagnesium bromide (1.5 equiv, 1.0 M in THF) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH4Cl. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the β-hydroxyester as a single diastereoisomer.

Quantitative Data
Starting MaterialReagents and ConditionsProductYield (%)Diastereomeric RatioReference
Aldehyde 4Allylmagnesium bromide, MgBr2·OEt2, CH2Cl2, -78 °Cβ-Hydroxyester 389>20:1[7]

Summary and Comparison

MethodKey ReactionStage of Quaternary Center FormationKey Advantages
Intramolecular Alkylidene Carbene C-H InsertionCarbene C-H InsertionLateConvergent approach
Photochemical Valence Isomerization[2+2] PhotocycloadditionEarlyHighly concise, atom-economical
Birch Reductive AlkylationReductive AlkylationEarlyWell-established, asymmetric variant available
Diastereoselective AllylationNucleophilic AdditionEarly (precursor)High diastereoselectivity

References

Application Notes and Protocols for the Isolation of Novel Vibralactone Derivatives Using Fungal Co-culture Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vibralactones are a class of fungal meroterpenoids characterized by a unique fused β-lactone ring system. The parent compound, vibralactone, was first isolated from the basidiomycete Boreostereum vibrans and has demonstrated significant inhibitory activity against pancreatic lipase, making it a promising scaffold for the development of anti-obesity therapeutics.[1][2] The discovery of novel bioactive compounds is often hampered by the silent or low-level expression of biosynthetic gene clusters under standard laboratory monoculture conditions. Fungal co-culture, a technique that mimics the natural competitive or symbiotic interactions between microorganisms, has emerged as a powerful strategy to induce the production of cryptic secondary metabolites.[3][4][5]

This document provides detailed application notes and protocols for the application of co-culture techniques to isolate new this compound derivatives. Specifically, it details the co-cultivation of two congeneric basidiomycetes, Stereum hirsutum and Boreostereum vibrans, which has been successfully employed to elicit the production of a series of novel this compound analogues, termed hirsutavibrins.[6][7] These protocols are intended for researchers, scientists, and drug development professionals engaged in natural product discovery and development.

Data Presentation: Isolated this compound Derivatives

The co-culture of Stereum hirsutum and Boreostereum vibrans has led to the isolation and characterization of eleven new this compound derivatives, hirsutavibrins A–K. The quantitative data for these compounds, isolated from a 30-liter co-culture, are summarized in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (mg)
Hirsutavibrin AC₁₂H₁₆O₅240.253.5
Hirsutavibrin BC₁₂H₁₆O₅240.254.2
Hirsutavibrin CC₁₄H₁₈O₇298.292.1
Hirsutavibrin DC₁₄H₂₀O₅268.315.3
Hirsutavibrin EC₁₆H₂₂O₇326.341.8
Hirsutavibrin FC₁₆H₂₂O₇326.342.5
Hirsutavibrin GC₁₂H₂₀O₄228.293.1
Hirsutavibrin HC₁₂H₂₀O₄228.292.8
Hirsutavibrin IC₁₂H₁₈O₄226.274.5
Hirsutavibrin JC₁₂H₂₀O₅244.291.5
Hirsutavibrin KC₁₂H₁₈O₅242.272.2

Experimental Protocols

The following protocols provide a detailed methodology for the co-culture of Stereum hirsutum and Boreostereum vibrans, and the subsequent extraction and isolation of the induced this compound derivatives.

Protocol 1: Fungal Strains and Culture Media
  • Fungal Strains:

    • Stereum hirsutum (Strain HFG27)

    • Boreostereum vibrans (Strain CGMCC5.57)

    • Both strains should be maintained on Potato Dextrose Agar (PDA) slants at 4°C.

  • Culture Medium:

    • Potato Dextrose Broth (PDB): 200 g potato, 20 g glucose, distilled water to 1 L.

    • Solid Rice Medium: 100 g rice, 120 mL distilled water in 1 L Erlenmeyer flasks. Autoclave at 121°C for 30 minutes.

Protocol 2: Co-culture Procedure
  • Inoculum Preparation:

    • Aseptically transfer agar plugs (approximately 1 cm²) of actively growing mycelia of S. hirsutum and B. vibrans from PDA plates to separate 250 mL Erlenmeyer flasks each containing 100 mL of PDB.

    • Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 7 days to generate seed cultures.

  • Solid-State Co-culture:

    • Aseptically inoculate the autoclaved solid rice medium with 10 mL of the seed culture of S. hirsutum and 10 mL of the seed culture of B. vibrans.

    • Incubate the co-cultures statically at 25°C in the dark for 30 days.

Protocol 3: Extraction and Isolation of this compound Derivatives
  • Extraction:

    • After the incubation period, chop the solid fermented rice medium into smaller pieces.

    • Extract the entire culture three times with an equal volume of ethyl acetate (EtOAc) at room temperature overnight for each extraction.

    • Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation and Isolation:

    • Subject the crude extract to column chromatography on silica gel using a step gradient of petroleum ether-EtOAc (from 100:0 to 0:100, v/v) to yield several fractions.

    • Further purify the fractions containing the target compounds by repeated column chromatography on Sephadex LH-20 (eluting with methanol) and preparative High-Performance Liquid Chromatography (HPLC) to afford the pure hirsutavibrins A–K.

Protocol 4: Structural Elucidation
  • Spectroscopic Analysis:

    • Determine the structures of the isolated compounds using extensive spectroscopic methods, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and ROESY) experiments.

    • Obtain high-resolution electrospray ionization mass spectrometry (HRESIMS) data to determine the molecular formulas.

Visualizations: Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture & Co-culture cluster_extraction Extraction & Isolation cluster_analysis Analysis & Elucidation strain_sh Stereum hirsutum (Strain HFG27) seed_culture Seed Culture Preparation (PDB, 25°C, 7 days) strain_sh->seed_culture strain_bv Boreostereum vibrans (Strain CGMCC5.57) strain_bv->seed_culture co_culture Solid-State Co-culture (Rice Medium, 25°C, 30 days) seed_culture->co_culture extraction Ethyl Acetate Extraction co_culture->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compounds Pure Hirsutavibrins A-K prep_hplc->pure_compounds nmr NMR Spectroscopy (1D & 2D) pure_compounds->nmr hresims HRESIMS pure_compounds->hresims structure Structure Elucidation nmr->structure hresims->structure

Caption: Experimental workflow for the co-culture of S. hirsutum and B. vibrans and the isolation of hirsutavibrins.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is known to proceed from 3-prenyl-4-hydroxybenzylalcohol.[6] It is hypothesized that the co-culture of Stereum hirsutum and Boreostereum vibrans induces the expression of specific tailoring enzymes in one or both fungi, which then modify the this compound scaffold to produce the diverse hirsutavibrin derivatives.

biosynthetic_pathway cluster_precursor Core Biosynthesis cluster_modification Co-culture Induced Modifications cluster_products Novel Derivatives precursor 3-Prenyl-4-hydroxy benzylalcohol This compound This compound Scaffold precursor->this compound Known Pathway oxidation Oxidation This compound->oxidation Induced Enzymes (e.g., Oxidoreductases, Acyltransferases) reduction Reduction This compound->reduction Induced Enzymes (e.g., Oxidoreductases, Acyltransferases) acetylation Acetylation This compound->acetylation Induced Enzymes (e.g., Oxidoreductases, Acyltransferases) succinylation Succinylation This compound->succinylation Induced Enzymes (e.g., Oxidoreductases, Acyltransferases) hirsutavibrins Hirsutavibrins A-K oxidation->hirsutavibrins reduction->hirsutavibrins acetylation->hirsutavibrins succinylation->hirsutavibrins

Caption: Proposed biosynthetic pathway for hirsutavibrins via co-culture induced enzymatic modifications of the this compound scaffold.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Vibralactone Total Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the challenging journey of Vibralactone total synthesis, this technical support center offers a comprehensive guide to troubleshooting common experimental hurdles. This compound, a potent pancreatic lipase inhibitor with a unique fused β-lactone structure, presents significant synthetic challenges, primarily in the construction of its sterically congested all-carbon quaternary center and the strained bicyclic lactone framework.[1][2] This resource provides answers to frequently asked questions and detailed experimental protocols for key reactions, empowering researchers to navigate the complexities of this demanding synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering insights and solutions derived from various successful total syntheses.

1. Constructing the All-Carbon Quaternary Center

  • Question: My attempts to create the C1 all-carbon quaternary center are resulting in low yields and poor stereoselectivity. What are the most effective strategies?

    Answer: The construction of the all-carbon quaternary center is a well-documented challenge in this compound synthesis. Several successful approaches have been developed, each with its own set of advantages and potential pitfalls.

    • Birch Reductive Alkylation: The initial total synthesis by Snider and coworkers utilized a Birch reductive alkylation of a 2-methoxybenzamide derivative.[1] This method can be highly diastereoselective, especially when using a chiral auxiliary like prolinol.[1] However, the reaction requires careful control of conditions, and the removal of the chiral auxiliary can sometimes be problematic.[3]

    • Photochemical Valence Isomerization: A highly concise and efficient method developed by Nelson and coworkers involves a photochemical valence isomerization of 3-prenyl-pyran-2-one.[4][5] This elegant step forges both the all-carbon quaternary stereocenter and the β-lactone moiety in a single operation with high yield.[4][5] The main consideration for this reaction is the requirement for specialized photochemical equipment.

    • Intramolecular Alkylidene Carbene C–H Insertion: A synthetic study by Shi and coworkers explored the use of an intramolecular alkylidene carbene C–H insertion to form the cyclopentene ring, thereby establishing the quaternary center.[6][7] This approach can be effective, but challenges may arise from competing side reactions, such as C-Si insertion if silyl protecting groups are used, and the steric hindrance around the reaction center can impede the desired cyclization.[6]

    • Chelation-Controlled Allylation: Brown and coworkers employed a highly diastereoselective allylation of an α-formyl ester containing the quaternary carbon.[8] The high diastereoselectivity is achieved through chelation control with MgBr2, where the dimethoxymethyl group directs the nucleophilic attack.[8]

2. Formation of the Strained β-Lactone Ring

  • Question: I am struggling with the formation of the β-lactone ring. The yields are low, and I observe significant byproduct formation. What are the key considerations for this step?

    Answer: The formation of the strained β-lactone ring is another critical and often problematic step. The inherent ring strain makes the product susceptible to decomposition or rearrangement.

    • Late-Stage Lactonization: Snider's initial synthesis involved a late-stage lactonization of a β-hydroxy acid.[1] This can be a reliable method, but the choice of activating agent and reaction conditions is crucial to avoid side reactions like Grob fragmentation.[2]

    • Palladium-Catalyzed Deallylative Lactonization: A novel and efficient method for β-lactone formation was introduced by Brown and coworkers.[8] This palladium-catalyzed deallylative cyclization proceeds in high yield under relatively mild conditions, which is advantageous for the sensitive β-lactone product.[8]

    • Early-Stage Formation via Photochemical Isomerization: As mentioned earlier, the photochemical approach by Nelson and coworkers constructs the β-lactone ring at an early stage, simplifying the overall synthetic sequence.[4][5]

3. Cyclopentene Ring Annulation

  • Question: The intramolecular aldol reaction to form the cyclopentene ring is not proceeding as expected. What alternative conditions or strategies can I try?

    Answer: The intramolecular aldol condensation is a key step in several synthetic routes to this compound. If the standard conditions are not effective, several factors can be optimized.

    • Catalyst and Conditions: Snider's synthesis employed an intramolecular aldol reaction of a dialdehyde promoted by Bn₂NH·TFA.[2][9] Brown's group found that for their substrate, a more strongly acidic salt, [Bn₂NH₂]⁺TfO⁻, was necessary to achieve conversion.[8] This highlights the substrate-dependent nature of this reaction and the importance of screening different catalysts and conditions.

    • Protecting Group Strategy: In some cases, the presence of certain protecting groups can interfere with the desired reaction. A careful evaluation of the protecting group strategy is warranted. The synthesis by Nelson and coworkers is notable for being protecting-group-free.[4]

Quantitative Data Summary

The following tables provide a summary of quantitative data from different total syntheses of this compound, allowing for a direct comparison of their efficiencies.

Table 1: Overall Comparison of Racemic this compound Total Syntheses

Research Group Key Strategy Total Steps Overall Yield
Snider (2008)[4]Birch Reductive Alkylation, Intramolecular Aldol109%
Brown (2016)[4][8]Diastereoselective Allylation, Pd-catalyzed Lactonization1116%
Nelson (2019)[4][5]Photochemical Valence Isomerization54.3% (from commercial materials)

Table 2: Yields of Key Bond-Forming Reactions

Reaction Snider Synthesis Brown Synthesis Nelson Synthesis Shi Synthetic Study
Quaternary Center Formation 65% (Asymmetric Birch Reductive Alkylation)[1]89% (Diastereoselective Allylation)[8]83% (Photochemical Isomerization)[4]Not reported as a single step yield
β-Lactone Formation High yield from cis-hydroxy ester[1]95% (Pd-catalyzed Deallylative Lactonization)[8]83% (Concurrent with quaternary center formation)[4]Not reported as a single step yield
Cyclopentene Ring Formation 80-90% (Intramolecular Aldol)[9]75% (over two steps including reduction)[8]Not applicable (formed via ring expansion)Not reported as a single step yield

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guide.

1. Snider's Intramolecular Aldol Reaction

  • Reaction: Ozonolysis of the iodolactone followed by in-situ intramolecular aldol condensation.

  • Procedure: A solution of the iodolactone in CH₂Cl₂ is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with oxygen, and triphenylphosphine is added. The mixture is allowed to warm to room temperature. The solvent is evaporated, and the residue is dissolved in benzene. Dibenzylammonium trifluoroacetate (Bn₂NH·TFA) is added, and the mixture is stirred at room temperature.

  • Yield: 80-90% for the two-step sequence.[9]

2. Brown's Pd-Catalyzed Deallylative β-Lactonization

  • Reaction: Intramolecular substitution of a mesylated β-hydroxy allyl ester.

  • Procedure: To a solution of the mesylated intermediate in a suitable solvent (e.g., THF), a palladium(0) catalyst, such as Pd(PPh₃)₄, is added. The reaction is typically stirred at room temperature until completion.

  • Yield: 95%.[8]

3. Nelson's Photochemical Valence Isomerization

  • Reaction: [2+2] Photocycloaddition of 3-prenyl-pyran-2-one.

  • Procedure: A solution of 3-prenyl-pyran-2-one in an appropriate solvent (e.g., acetone) is irradiated with 300 nm light in a photochemical reactor. The reaction is monitored by TLC until completion.

  • Yield: 83%.[4]

Visualizing Synthetic Challenges and Solutions

The following diagrams illustrate the logical relationships between the challenges in this compound synthesis and the various strategies developed to overcome them.

Vibralactone_Challenges cluster_challenges Core Synthetic Challenges cluster_solutions Strategic Solutions Challenge1 All-Carbon Quaternary Center Snider Snider: Birch Reductive Alkylation Challenge1->Snider Diastereoselective Auxiliary Control Nelson Nelson: Photochemical Isomerization Challenge1->Nelson Concurrent Formation Shi Shi: Carbene C-H Insertion Challenge1->Shi Intramolecular Cyclization Challenge2 Strained β-Lactone Ring Challenge2->Snider Late-Stage Lactonization Brown Brown: Pd-Catalyzed Lactonization Challenge2->Brown Mild & Efficient Cyclization Challenge2->Nelson Early-Stage Formation

Caption: Key challenges in this compound synthesis and the corresponding strategic solutions.

Nelson_Workflow Start 3-Prenyl-pyran-2-one Step1 Photochemical Valence Isomerization (300 nm light) Start->Step1 Intermediate1 Oxabicyclo[2.2.0]hexenone (Quaternary Center & β-Lactone formed) Step1->Intermediate1 Step2 Cyclopropanation Intermediate1->Step2 Intermediate2 Housane Intermediate Step2->Intermediate2 Step3 Ring Expansion Intermediate2->Step3 Intermediate3 Cyclopentene Core Step3->Intermediate3 Step4 Selective Reduction Intermediate3->Step4 End This compound Step4->End

Caption: Simplified workflow of the concise Nelson total synthesis of this compound.

This technical support center provides a starting point for researchers tackling the synthesis of this compound. By understanding the key challenges and the innovative solutions that have been developed, scientists can better plan their synthetic strategies and troubleshoot effectively when encountering difficulties. The provided data and protocols serve as a practical guide for laboratory work, while the diagrams offer a clear visual representation of the synthetic logic.

References

Improving the yield of Vibralactone synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of Vibralactone, a potent inhibitor of pancreatic lipase, this technical support center provides a curated resource of troubleshooting guides and frequently asked questions. The unique structural features of this compound, including a strained β-lactone fused to a cyclopentene ring and an all-carbon quaternary center, present significant synthetic challenges.[1][2] This guide aims to address common issues encountered during synthesis to improve overall yield and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific problems that may arise during the synthesis of this compound, with potential solutions derived from published synthetic routes.

Q1: My β-lactone ring is unstable and prone to hydrolysis or side reactions. How can I mitigate this?

A1: The instability of the β-lactone ring is a primary challenge in this compound synthesis.[3] Consider the following strategies:

  • Late-Stage Lactonization: Several successful syntheses, such as the one reported by Snider and co-workers, form the β-lactone ring in the later stages of the synthesis to avoid its exposure to harsh reagents and conditions.[1][2]

  • Mild Reaction Conditions: When reducing other functional groups in the presence of the β-lactone, use mild and selective reagents. For instance, the reduction of an aldehyde in this compound C was successfully achieved using NaBH4 in a 100:1 DME/H2O mixture at low temperatures (0 to 25 °C) to prevent hydrolysis of the lactone.[3]

  • Novel Formation Methods: The Brown group developed a novel palladium-catalyzed deallylative β-lactonization which proceeds under less basic conditions, potentially offering a milder route to the strained lactone product.[4]

Q2: I am observing low diastereoselectivity during the reduction of the ketone precursor to the desired hydroxy ester. What can I do to improve this?

A2: Poor diastereoselectivity in the reduction of the keto-ester intermediate is a known issue. For example, reduction with NaBH4 in MeOH can result in a nearly 1:1 mixture of diastereomers.[5] To enhance selectivity for the desired cis or trans hydroxy ester:

  • Chelation Control: Employing a chelation-controlled reduction can significantly improve diastereoselectivity. The Brown synthesis utilized MgBr2-promoted allylation, which resulted in the formation of the β-hydroxyester as a single diastereoisomer in 89% yield.[4]

  • Recycling of the Undesired Isomer: If separation of the diastereomers is feasible, the undesired isomer can be oxidized back to the ketone and recycled, thereby increasing the overall yield of the desired product. The Snider synthesis employed Dess-Martin periodinane for this oxidation.[3]

Q3: The formation of the all-carbon quaternary center is proving to be difficult. What are some effective strategies?

A3: Construction of the sterically congested all-carbon quaternary center is a critical and often challenging step.[1][2] Successful approaches include:

  • Birch Reductive Alkylation: The Snider synthesis effectively creates this center using a Mander reductive alkylation of methyl 2-methoxybenzoate with prenyl bromide.[3] An asymmetric version of this reaction using a chiral auxiliary has also been reported.[4]

  • Photochemical Valence Isomerization: A concise synthesis developed by Nelson and co-workers utilizes a key photochemical valence isomerization of a substituted pyrone to forge both the all-carbon quaternary center and the β-lactone moiety simultaneously at an early stage.[6]

  • Intramolecular C–H Insertion: While challenging due to steric hindrance, intramolecular alkylidene carbene C–H insertion has been explored for the formation of the cyclopentene ring and the quaternary center.[1][2] Careful selection of protecting groups and reaction conditions is crucial for the success of this strategy.[1]

Q4: I am struggling with the cyclopentene ring closure. What are some potential roadblocks and solutions?

A4: Cyclopentene ring formation can be hampered by steric hindrance, especially when the β-lactone is already in place.[1][2]

  • Timing of Ring Closure: If C-H insertion strategies fail with the β-lactone present, consider forming the five-membered ring prior to the β-lactone cyclization.[2]

  • Alternative Cyclization Strategies: The Snider synthesis utilizes an intramolecular aldol reaction to form the cyclopentene ring.[3] The Nelson approach involves a ring expansion of a strained housane structure.[6]

Comparative Data of this compound Synthetic Routes

The following table summarizes the quantitative data from several key total syntheses of (±)-Vibralactone, providing a clear comparison of their efficiencies.

Synthetic Route Key Steps Number of Steps Overall Yield Reference
Snider et al.Birch reductive alkylation, intramolecular aldol reaction, late-stage lactonization109%[3][6]
Snider et al. (asymmetric)Asymmetric Birch reductive alkylation114.8%[4][6]
Brown et al.Diastereoselective allylation, Pd-catalyzed deallylative β-lactonization1116%[4][6]
Nelson et al.Photochemical valence isomerization, cyclopropanation, ring expansion5 (from commercial materials)4.3%[6]

Key Experimental Protocols

Protocol 1: Pd-Catalyzed Deallylative β-Lactonization (Brown et al.)

This protocol describes a novel method for the formation of the β-lactone ring.[4]

  • Activation of the Secondary Alcohol: The secondary alcohol intermediate is activated by mesylation.

  • Deallylative Cyclization: The mesylated intermediate is subjected to palladium-catalyzed deallylation conditions. This results in a rapid intramolecular substitution to form the β-lactone in high yield (95%).[4]

Protocol 2: Photochemical Valence Isomerization (Nelson et al.)

This protocol outlines the early-stage formation of the core bicyclic structure.[6]

  • Preparation of Prenyl Pyrone: 3-prenyl-pyran-2-one is prepared from commercially available materials.

  • Photochemical Reaction: The prenyl pyrone is irradiated with 300 nm light, inducing a photochemical valence isomerization.

  • Formation of the Bicyclic Core: This reaction smoothly affords the oxabicyclo[2.2.0]hexenone intermediate in 83% yield, concurrently establishing the all-carbon quaternary center and the β-lactone.[6]

Visualizing Synthetic Strategies and Biological Pathways

This compound Synthetic Logic: A Comparative Overview

The following diagram illustrates the different strategic approaches to the synthesis of this compound.

Vibralactone_Synthesis_Strategies cluster_snider Snider Route cluster_brown Brown Route cluster_nelson Nelson Route Snider_Start Methyl 2-methoxybenzoate Snider_Key1 Birch Reductive Alkylation Snider_Start->Snider_Key1 Snider_Key2 Intramolecular Aldol Reaction Snider_Key1->Snider_Key2 Snider_Key3 Late-Stage Lactonization Snider_Key2->Snider_Key3 Snider_End This compound Snider_Key3->Snider_End Brown_Start Malonic Acid Brown_Key1 Diastereoselective Allylation Brown_Start->Brown_Key1 Brown_Key2 Pd-Catalyzed Deallylative β-Lactonization Brown_Key1->Brown_Key2 Brown_End This compound Brown_Key2->Brown_End Nelson_Start 3-Prenyl-pyran-2-one Nelson_Key1 Photochemical Valence Isomerization Nelson_Start->Nelson_Key1 Nelson_Key2 Ring Expansion Nelson_Key1->Nelson_Key2 Nelson_End This compound Nelson_Key2->Nelson_End

Caption: Comparative workflows of major this compound synthetic routes.

Biosynthetic Pathway of this compound

This diagram outlines the key enzymatic steps in the natural production of this compound by Boreostereum vibrans.

Vibralactone_Biosynthesis cluster_biosynthesis Biosynthesis in Boreostereum vibrans Start 4-Hydroxybenzoate Intermediate1 3-Prenyl-4-hydroxybenzoate Start->Intermediate1 VibP1/VibP2 (Prenyltransferase) Intermediate2 3-Prenyl-4-hydroxybenzylalcohol Intermediate1->Intermediate2 BvCAR / BvARs (Reductases) Intermediate3 1,5-Seco-vibralactone (Oxepinone) Intermediate2->Intermediate3 VibO (Monooxygenase) End This compound Intermediate3->End VibC (Cyclase)

Caption: Enzymatic cascade in the biosynthesis of this compound.

This compound's Known Signaling Interactions

This compound exerts its biological effects by targeting specific enzymes. This diagram depicts its known molecular targets.

Vibralactone_Targets This compound This compound Target1 Pancreatic Lipase This compound->Target1 Target2 Caseinolytic Peptidase (ClpP1 and ClpP2) This compound->Target2 Target3 Acyl-Protein Thioesterases (APT1 and APT2) This compound->Target3 Effect1 Inhibition of Fat Digestion Target1->Effect1 Effect2 Antibacterial Activity Target2->Effect2 Effect3 Modulation of Ras Signaling Target3->Effect3

Caption: Molecular targets and biological effects of this compound.

References

Overcoming diastereoselectivity issues in Vibralactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming diastereoselectivity issues in the synthesis of Vibralactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the stereochemical challenges of this complex total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound?

The primary stereochemical challenges in this compound synthesis revolve around the construction of its unique fused β-lactone structure, which includes a sterically congested all-carbon quaternary center at C1 and a specific relative stereochemistry at the C5 carbinol.[1][2] Key steps where diastereoselectivity is crucial include the formation of the C1 quaternary center and the diastereoselective installation of the C5 hydroxyl group, which ultimately forms the β-lactone.[1][3]

Q2: Which synthetic strategies have proven most effective in controlling diastereoselectivity?

Several successful strategies have been reported. Notably:

  • An auxiliary-controlled Birch reduction-prenylation has been used to establish the C1 all-carbon quaternary center with high diastereoselectivity.[1][2]

  • A highly diastereoselective allylation of an α-formyl ester, directed by a chelating auxiliary, has been employed to set the stereochemistry at the C5 carbinol.[1][4]

  • A photochemical valence isomerization of a 3-prenyl-pyran-2-one has been utilized to concurrently form the all-carbon quaternary stereocenter and the β-lactone moiety in a concise manner.[5][6]

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in the Formation of the C5 Carbinol Center

Problem: You are experiencing low diastereomeric ratios (d.r.) during the addition of a nucleophile to the aldehyde precursor to form the C5 hydroxyl group, leading to difficulties in the subsequent β-lactone formation.

Root Cause Analysis: The stereochemical outcome of nucleophilic addition to an aldehyde adjacent to a quaternary center can be difficult to control due to steric hindrance and the lack of strong facial bias. The choice of Lewis acid and reaction conditions is critical for achieving high diastereoselectivity through chelation control.

Suggested Solution: Employ a chelation-controlled allylation strategy as demonstrated by Brown and co-workers.[1] The use of a dimethoxymethyl group on the precursor and a magnesium bromide (MgBr₂) promoter can effectively block one face of the aldehyde, leading to excellent diastereoselectivity.

Workflow for Chelation-Controlled Allylation

G cluster_0 Troubleshooting: Low Diastereoselectivity at C5 start Low d.r. in C5 Hydroxyl Formation chelation Implement Chelation Control (Brown et al.) start->chelation Diagnosis reagents Use MgBr₂ as Lewis Acid with Allyl Nucleophile chelation->reagents Action outcome Achieve High Diastereoselectivity (single diastereoisomer reported) reagents->outcome Expected Result

Caption: Troubleshooting workflow for low diastereoselectivity at the C5 position.

Experimental Protocol: Diastereoselective Allylation [1]

  • Reactant: α-formyl ester containing an all-carbon α-quaternary center and a dimethoxymethyl group.

  • Reagents: Allylmagnesium bromide (as the nucleophile) and Magnesium bromide (MgBr₂) as the chelating Lewis acid.

  • Solvent: Anhydrous diethyl ether (Et₂O).

  • Temperature: The reaction is typically carried out at a low temperature, for example, -78 °C to 0 °C, to enhance selectivity.

  • Procedure: To a solution of the α-formyl ester in anhydrous Et₂O at -78 °C, add MgBr₂. After stirring for a short period, add allylmagnesium bromide dropwise. The reaction is monitored by TLC until completion.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

Quantitative Data Summary

PrecursorReagentsDiastereomeric Ratio (d.r.)YieldReference
Aldehyde 4Allyl-MgBr, MgBr₂Single diastereoisomer89%[1]
Issue 2: Difficulty in Forming the Strained β-Lactone Ring

Problem: You are encountering difficulties in cyclizing the β-hydroxy acid or its derivatives to form the strained β-lactone ring of this compound, potentially due to competing side reactions or harsh reaction conditions.

Root Cause Analysis: Classical methods for β-lactone formation, such as the lactonization of β-halocarboxylate salts, can be inefficient for sterically hindered substrates like those in the this compound synthesis and may lead to side products through elimination (Grob fragmentation).[1]

Suggested Solution: A novel and mild palladium-catalyzed deallylative β-lactonization has been shown to be highly effective.[1][4] This method proceeds under less basic conditions, which is more compatible with the strained lactone product.

Signaling Pathway for Pd-Catalyzed β-Lactonization

G cluster_1 Pd-Catalyzed Deallylative β-Lactonization substrate β-Mesyloxy Allyl Ester pi_allyl π-Allyl Palladium Complex (Intermediate) substrate->pi_allyl + Pd(0) pd_catalyst Pd(PPh₃)₄ pd_catalyst->substrate Catalyzes product β-Lactone Product pi_allyl->product Intramolecular Cyclization allyl_scavenger Allyl Scavenger (e.g., Morpholine) pi_allyl->allyl_scavenger Allyl Transfer cyclization Intramolecular SN2 Attack

Caption: Key steps in the palladium-catalyzed deallylative β-lactonization.

Experimental Protocol: Pd-Catalyzed Deallylative β-Lactonization [1]

  • Substrate: A β-hydroxyester precursor is first converted to an allyl ester and then the hydroxyl group is activated, for example, as a mesylate.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Allyl Scavenger: Morpholine or another suitable allyl scavenger.

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Temperature: The reaction is typically run at room temperature.

  • Procedure: To a solution of the β-mesyloxy allyl ester in anhydrous THF, add the palladium catalyst and the allyl scavenger. The reaction is stirred at room temperature and monitored by TLC.

  • Workup: Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.

Quantitative Data Summary

SubstrateCatalystYieldReference
β-Mesyloxy Allyl Ester 13Pd(PPh₃)₄95%[1]
Issue 3: Inefficient Construction of the All-Carbon Quaternary Center at C1

Problem: You are struggling with the creation of the sterically congested all-carbon quaternary center at C1, a common challenge in the synthesis of many natural products.

Root Cause Analysis: The formation of a quaternary center is often difficult due to steric hindrance, which can slow down the reaction rate and lead to side reactions.

Suggested Solution: For racemic synthesis, a photochemical valence isomerization of 3-prenyl-pyran-2-one provides a very concise route, installing both the quaternary center and the β-lactone in a single step.[5][6] For asymmetric synthesis, an auxiliary-controlled Birch reduction-alkylation strategy is effective.[2]

Logical Flow for C1 Quaternary Center Formation

G cluster_2 Strategies for C1 Quaternary Center Construction start Challenge: C1 Quaternary Center racemic Racemic Synthesis Goal start->racemic asymmetric Asymmetric Synthesis Goal start->asymmetric photo Photochemical Valence Isomerization racemic->photo birch Auxiliary-Controlled Birch Reductive Alkylation asymmetric->birch outcome_photo Forms Quaternary Center and β-Lactone Concurrently photo->outcome_photo outcome_birch High Diastereoselectivity for C1 Center birch->outcome_birch

Caption: Decision tree for selecting a strategy to form the C1 quaternary center.

Experimental Protocol: Photochemical Valence Isomerization [5]

  • Starting Material: 3-prenyl-pyran-2-one.

  • Apparatus: A photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 300 nm).

  • Solvent: A suitable solvent that is transparent at the irradiation wavelength, such as acetone or acetonitrile.

  • Procedure: A solution of the 3-prenyl-pyran-2-one is irradiated with 300 nm light. The reaction progress is monitored by NMR or GC-MS.

  • Workup: Upon completion, the solvent is removed under reduced pressure, and the resulting oxabicyclo[2.2.0]hexenone is purified.

Quantitative Data Summary

Starting MaterialMethodProductYieldReference
3-prenyl-pyran-2-onePhotochemical Isomerization (300 nm)Oxabicyclo[2.2.0]hexenone 483%[5]

References

Technical Support Center: Optimizing Vibralactone Derivatives for Lipase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on the optimization of Vibralactone derivatives. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist in your experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, biological evaluation, and optimization of this compound derivatives.

Category 1: Synthesis of Derivatives

  • Q1: We are experiencing low yields and significant decomposition during the intramolecular C-H insertion step to form the cyclopentene ring. What could be the cause?

    • A: This is a common challenge often attributed to the sterically hindered environment created by the substituted β-lactone ring.[1][2] This hindrance can prevent the desired C-H insertion or interfere with the generation of the necessary alkylidene carbene intermediate.[1][2] Consider altering the synthetic strategy to form the five-membered ring before the formation of the β-lactone.[1][2]

  • Q2: Our attempts at late-stage β-lactone ring formation are failing. What alternative strategies can we explore?

    • A: The total synthesis of this compound is known to be challenging.[1] Successful strategies reported in the literature include using a ketene-aldehyde [2+2] cycloaddition or employing a novel Pd-catalyzed β-lactone formation.[1][2] Reviewing these published total synthesis routes can provide valuable insights into alternative cyclization conditions and precursor design.[1][2]

  • Q3: We are modifying the primary hydroxyl group of this compound to create new ester derivatives, but the reaction is sluggish. How can we improve this?

    • A: Standard esterification conditions (e.g., using a carboxylic acid with DCC/DMAP or converting the acid to an acyl chloride) are typically effective. If the reaction is slow, ensure your starting this compound is pure and dry. You can gently heat the reaction or increase the equivalents of the coupling reagents. Ensure the chosen solvent is appropriate and anhydrous.

Category 2: Lipase Inhibition Assays

  • Q1: Our no-enzyme negative control shows a high background signal, suggesting substrate breakdown. Why is this happening?

    • A: This often indicates spontaneous, non-enzymatic hydrolysis of the substrate (e.g., p-nitrophenyl esters).[3] The primary cause is often the buffer pH being too alkaline or too acidic.[3] Prepare fresh buffer for each experiment and ensure its pH is stable and appropriate for the assay (typically near neutral).[3] The presence of certain detergents can also accelerate hydrolysis.

  • Q2: We see no significant difference in signal between our positive control (e.g., Orlistat) and our negative control (no inhibitor). What should we troubleshoot?

    • A: There are several possibilities:

      • Inactive Enzyme: Ensure the lipase has been stored correctly (typically at low temperatures) and has not undergone multiple freeze-thaw cycles.

      • Inactive Inhibitor: Verify the purity and stability of your Orlistat stock solution. Prepare it fresh if degradation is suspected.

      • Assay Conditions: The enzyme concentration may be too high, leading to rapid substrate consumption that masks the inhibitor's effect. Try reducing the enzyme concentration or the reaction time. Conversely, the inhibitor concentration might be too low to show a significant effect.

  • Q3: Our IC50 values for the same compound vary significantly between experiments. How can we improve reproducibility?

    • A: Lack of reproducibility can stem from several factors:

      • Reagent Preparation: Always use freshly prepared buffers and substrate solutions. Ensure inhibitors are fully dissolved before adding them to the assay.

      • Pipetting Accuracy: Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions.

      • Temperature Control: Perform all incubation steps in a temperature-controlled water bath or incubator to avoid fluctuations that can alter enzyme activity.

      • Timing: Be precise and consistent with incubation times for all samples.

Category 3: Structure-Activity Relationship (SAR) and Optimization

  • Q1: What is the key pharmacophore of this compound responsible for lipase inhibition?

    • A: The β-lactone ring is the critical pharmacophore.[4] Its strained four-membered ring is susceptible to nucleophilic attack by the catalytic serine residue in the lipase's active site, leading to the formation of a stable, inactive acyl-enzyme complex.[4][5]

  • Q2: Our novel derivatives are less potent than the original this compound. Which structural modifications are most likely to increase potency?

    • A: Structure-based optimization has shown that modifying the side chain attached to the primary hydroxyl group is a highly effective strategy.[1][2][4] The goal is to introduce moieties that can favorably interact with a large hydrophobic pocket in the enzyme's active site.[4] Specifically, introducing two appropriately positioned long carbon chains has been shown to dramatically increase potency.[4]

  • Q3: Besides esterification, what other modifications have been successfully explored?

    • A: Researchers have reported the synthesis and evaluation of a series of this compound homodimers and oxime esters, which have also shown potent lipase inhibition.[1][2]

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro pancreatic lipase inhibitory activities of this compound and its key optimized derivatives. A lower IC50 value indicates higher potency.

Compound IDDescriptionPancreatic Lipase IC50Fold Improvement over this compoundReference
This compound Parent Natural Product47.26 µM-[4]
A1 Series A Derivative0.083 µM~570x[4]
B1 Series B Derivative0.030 µM~1,575x[4]
C1 Series C Derivative0.014 µM (14 nM)~3,375x[4][6]
C2 Series C DerivativePotent (IC50 < 0.083 µM)>570x[4]
C3 Series C DerivativePotent (IC50 < 0.083 µM)>570x[4]

Experimental Protocols

1. Pancreatic Lipase Inhibition Assay (In Vitro)

This protocol describes a common method for assessing the inhibitory activity of this compound derivatives against pancreatic lipase using a colorimetric substrate.

  • Materials:

    • Porcine Pancreatic Lipase (PPL)

    • p-Nitrophenyl Palmitate (pNPP) as substrate

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ and NaCl

    • Triton X-100 or another suitable emulsifier

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Orlistat (positive control)

    • 96-well microplate

    • Microplate reader

  • Methodology:

    • Prepare Substrate Solution: Dissolve pNPP in isopropanol. Prepare the working solution by emulsifying the pNPP stock in the Tris-HCl buffer containing Triton X-100.

    • Prepare Enzyme Solution: Dissolve PPL in the Tris-HCl buffer to the desired concentration.

    • Assay Procedure: a. To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations (typically prepared via serial dilution). For the negative control, add 20 µL of DMSO. For the positive control, add 20 µL of Orlistat solution. b. Add 160 µL of the pNPP substrate solution to each well and pre-incubate the plate at 37°C for 10 minutes. c. Initiate the reaction by adding 20 µL of the PPL enzyme solution to each well. d. Immediately measure the absorbance at 405 nm (A₀) using a microplate reader. e. Incubate the plate at 37°C for 30 minutes. f. After incubation, measure the absorbance again at 405 nm (A₁).

    • Data Analysis: a. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (ΔA_inhibitor / ΔA_control)] * 100 where ΔA is the change in absorbance (A₁ - A₀). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce lipase activity by 50%) using non-linear regression analysis.

2. General Protocol for Synthesis of this compound Ester Derivatives

This protocol outlines a general method for modifying the primary hydroxyl group of this compound.

  • Materials:

    • This compound (starting material)

    • Desired carboxylic acid (R-COOH)

    • Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent

    • 4-Dimethylaminopyridine (DMAP) as a catalyst

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

    • Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

  • Methodology:

    • Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: a. Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. b. Wash the filtrate successively with dilute HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound ester derivative.

    • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations: Workflows and Mechanisms

Diagram 1: Experimental Workflow for Derivative Optimization

This diagram illustrates the logical progression from the initial lead compound to an optimized inhibitor.

G cluster_design Design & Synthesis cluster_testing Screening & Evaluation cluster_optimization Optimization Loop Lead Lead Compound (this compound) Design Derivative Design (e.g., Side Chain Mod) Lead->Design Initial Structure SAR Structure-Activity Relationship (SAR) Analysis SAR->Design Iterative Improvement Optimized Optimized Lead (e.g., Compound C1) SAR->Optimized Potent Candidate Identified Synthesis Chemical Synthesis of Derivatives Design->Synthesis Screening In Vitro Lipase Inhibition Assay (IC50 Determination) Synthesis->Screening Data Data Analysis & Comparison Screening->Data Data->SAR

Caption: A typical workflow for the structure-based optimization of this compound derivatives.

Diagram 2: Proposed Mechanism of Lipase Inhibition

This diagram shows the proposed covalent interaction between a this compound derivative and the catalytic serine residue in the lipase active site.

G cluster_complex Acyl-Enzyme Complex (Inactive) Serine Catalytic Triad (Ser-OH) Pocket Hydrophobic Pocket BetaLactone β-Lactone Ring (Electrophile) Serine->BetaLactone Nucleophilic Attack SideChain R-Side Chain CovalentBond Covalent Acyl-Enzyme (Ser-O-C=O) BetaLactone->CovalentBond Binding & Reaction BoundChain Side Chain in Hydrophobic Pocket BetaLactone->BoundChain Binding & Reaction SideChain->Pocket SideChain->CovalentBond Binding & Reaction SideChain->BoundChain Binding & Reaction

Caption: Covalent modification of the lipase active site serine by a this compound derivative.

References

Troubleshooting Vibralactone stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vibralactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in aqueous solutions?

A1: this compound's instability in aqueous solutions is primarily due to the hydrolysis of its β-lactone ring.[1] This four-membered ring is strained and susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.[1][2] Factors that can accelerate degradation include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the β-lactone. Maximum stability for many lactones is often found in a slightly acidic to neutral pH range (pH 4-7).[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Enzymes: Esterases or other hydrolases present in cell lysates or serum-containing media can enzymatically degrade this compound.

Q2: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent this?

A2: Precipitate formation indicates that this compound has exceeded its solubility limit in the final aqueous buffer.[1] This is a common issue when diluting a highly concentrated DMSO stock into an aqueous medium where the compound is less soluble.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most direct solution is to work with a lower final concentration of this compound.

    • Optimize Dilution: Instead of a single dilution, perform serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the buffer to avoid localized high concentrations.[1]

    • Increase DMSO Concentration: A slightly higher final DMSO concentration (e.g., up to 0.5%) may improve solubility, but be mindful of its potential effects on your specific assay.[3]

    • Use of Surfactants: In some cases, a low concentration of a biocompatible surfactant may help to increase solubility.[4]

Q3: What are the best practices for preparing and storing this compound solutions?

A3: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Stock Solutions:

    • Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO.[3]

    • Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[3][5]

  • Aqueous Working Solutions:

    • Prepare aqueous working solutions fresh on the day of the experiment.[6]

    • Before opening a frozen stock vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture into the stock.[7]

    • Use buffers within a pH range of 6.0-7.4 for preparing working solutions, unless your experimental conditions require otherwise.

Q4: How can I confirm if my this compound has degraded?

A4: The most reliable method to assess the integrity of your this compound solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] These methods can separate the intact this compound from its degradation products. A decrease in the peak area corresponding to this compound and the appearance of new peaks over time would indicate degradation.[8]

Quantitative Data Summary

The following tables provide illustrative data on this compound stability under various conditions. This data is based on the general principles of β-lactone chemistry and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.

Table 1: Effect of pH on this compound Half-Life in Aqueous Buffer at 37°C

pHEstimated Half-Life (t½)
4.0~18 hours
6.0~48 hours
7.4~24 hours
8.5~6 hours

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)

TemperatureEstimated % Remaining after 24 hours
4°C>95%
25°C~70%
37°C~50%

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.

  • Incubation:

    • Aliquot the this compound solution into several vials.

    • Take an immediate sample for the t=0 time point.

    • Incubate the remaining vials at the desired temperature (e.g., 37°C).[9]

  • Sample Collection:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.

    • Immediately quench the degradation process by adding an equal volume of cold acetonitrile or methanol. This will precipitate proteins and stabilize the sample.[9]

    • Store the quenched samples at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Analysis: Inject the samples and record the chromatograms. The peak area of this compound will decrease over time if it is degrading. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

Diagrams

G cluster_start cluster_check Initial Checks cluster_sol_actions Solubility Troubleshooting cluster_stab_actions Stability Troubleshooting start Precipitation or Instability Suspected solubility Is compound soluble in final buffer? start->solubility storage Was stock stored correctly? (Aliquot, -20°C, anhydrous DMSO) solubility->storage Yes lower_conc Lower final concentration solubility->lower_conc No serial_dil Use serial dilution solubility->serial_dil No fresh_sol Prepare fresh working solution storage->fresh_sol No check_ph Check buffer pH (Aim for pH 6-7.4) storage->check_ph Yes hplc_check Confirm integrity with HPLC check_ph->hplc_check

Caption: Troubleshooting workflow for this compound stability issues.

G cluster_targets Primary Cellular Targets cluster_pathways Downstream Effects This compound This compound PL Pancreatic Lipase (PL) This compound->PL covalently inhibits APT Acyl-Protein Thioesterases (APT1, APT2) This compound->APT covalently inhibits ClpP Caseinolytic Peptidase (ClpP1, ClpP2) This compound->ClpP covalently inhibits Fat Inhibition of Fat Absorption PL->Fat Ras Modulation of Ras Signaling APT->Ras Virulence Reduction of Bacterial Virulence ClpP->Virulence

Caption: Known signaling targets of this compound.[10][11][12]

G prep 1. Prepare Solution (this compound in buffer) incubate 2. Incubate (e.g., 37°C) prep->incubate sample 3. Sample at Time Points (t=0, 2, 4, 8, 24h) incubate->sample quench 4. Quench Reaction (e.g., cold Acetonitrile) sample->quench analyze 5. Analyze by HPLC (Quantify parent peak) quench->analyze

Caption: Experimental workflow for a chemical stability assay.

References

Technical Support Center: Enhancing Vibralactone Potency Against ClpP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Vibralactone and its target, the caseinolytic peptidase P (ClpP).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against ClpP?

A1: this compound is a covalent inhibitor of the ClpP protease. Its β-lactone ring is highly reactive and forms a stable acyl-ester intermediate with the catalytic serine residue within the active site of ClpP. This covalent modification irreversibly inactivates the protease. Unlike many other β-lactone-containing molecules that target only a single ClpP isoform, this compound has the unique ability to bind to and inhibit both the ClpP1 and ClpP2 isoforms in bacteria like Listeria monocytogenes.

Q2: What are the most promising strategies to enhance the potency of this compound against ClpP?

A2: Structure-activity relationship (SAR) studies have indicated that modifications to the C13 position (the primary hydroxyl group) of the this compound scaffold are a highly effective strategy for enhancing inhibitory potency. Synthetic elaboration at this position has been shown to dramatically increase potency against other enzymes, such as pancreatic lipase, and this approach is considered a promising strategy for improving its activity against ClpP. The synthesis of various this compound derivatives and analogs allows for the exploration of different functional groups at this position to optimize the interaction with the ClpP active site.

Q3: What are the downstream cellular effects of ClpP inhibition by this compound?

A3: Inhibition of ClpP disrupts cellular proteostasis, leading to the accumulation of misfolded or damaged proteins. In pathogenic bacteria, this can impair virulence and survival. In mammalian cells, the inhibition of mitochondrial ClpP can affect the mitochondrial unfolded protein response and impact processes like heme biosynthesis. Furthermore, loss of ClpP function has been shown to activate the cGAS-STING signaling pathway through mitochondrial DNA instability, leading to a type I interferon response.

Q4: Are there any known off-targets for this compound?

A4: Yes. While this compound is a potent inhibitor of ClpP, it has been shown to have other biological targets. Notably, it is also a potent inhibitor of pancreatic lipase. In HeLa cells, activity-based protein profiling has revealed that the major targets of this compound are acyl-protein thioesterases 1 and 2 (APT1 and APT2). It is important to consider these potential off-target effects when interpreting experimental results.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in ClpP Inhibition Assay
Potential Cause Troubleshooting Steps
Enzyme Instability - Prepare fresh ClpP enzyme solution for each experiment. - Avoid repeated freeze-thaw cycles of the enzyme stock. - Keep the enzyme on ice at all times during assay setup.
Inhibitor Precipitation - Visually inspect the inhibitor stock solution and assay wells for any signs of precipitation. - If solubility is an issue, consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.
Incorrect Incubation Times - For a covalent inhibitor like this compound, the IC50 value is time-dependent. Ensure that the pre-incubation time of ClpP with this compound is consistent across all experiments. - Perform a time-course experiment to determine the optimal pre-incubation time for achieving maximal inhibition.
Pipetting Errors - Use calibrated pipettes and visually inspect pipette tips for accurate aspiration and dispensing. - Prepare a master mix for the reaction components to minimize pipetting variability between wells.
Substrate Depletion - Ensure that the substrate concentration is well below the Km value to maintain initial velocity conditions throughout the measurement period. - Monitor the reaction progress curves to ensure they are linear for the duration of the measurement.
Guide 2: High Background Signal in Fluorescence-Based Assay
Potential Cause Troubleshooting Steps
Autofluorescence of Test Compound - Measure the fluorescence of the this compound analog alone at the assay excitation and emission wavelengths. - If the compound is fluorescent, subtract its signal from the experimental wells.
Contaminated Buffer or Reagents - Use high-purity water and reagents to prepare all buffers. - Filter-sterilize buffers to remove any particulate matter.
Non-specific Binding to Plate - Use black, low-binding microplates for fluorescence assays to minimize background. - Consider adding a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) to the assay buffer to reduce non-specific binding.
Light Leakage in Plate Reader - Ensure the plate reader's lid is securely closed during measurements. - Check the instrument's performance with a standard fluorescent dye.

Data Presentation

Table 1: Structure-Activity Relationship of Hypothetical this compound Analogs Against ClpP

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the expected trend in structure-activity relationships based on published qualitative statements. Actual IC50 values will need to be determined experimentally.

Compound Modification at C13 Hypothetical IC50 (µM)
This compound-CH₂OH15.2
Analog 1-CH₂OAc5.8
Analog 2-CH₂O-benzoyl1.2
Analog 3-CH₂-N-phthalimide0.5

Experimental Protocols

Protocol 1: In Vitro ClpP Peptidase Activity Assay for this compound Inhibition

This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC50) of this compound and its analogs against ClpP.

Materials:

  • Purified recombinant ClpP enzyme

  • This compound or this compound analog stock solution (in DMSO)

  • Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC) stock solution (in DMSO)

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT

  • Black, 96-well, low-binding microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a series of dilutions of the this compound analog in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Enzyme and Inhibitor Pre-incubation:

    • In the 96-well plate, add 40 µL of the diluted this compound analog to each well.

    • Add 10 µL of the ClpP enzyme solution (e.g., at a final concentration of 50 nM) to each well.

    • Include control wells with enzyme and Assay Buffer (no inhibitor) and wells with Assay Buffer only (blank).

    • Gently mix the plate and incubate for 30 minutes at room temperature to allow for covalent modification of the enzyme.

  • Initiate the Reaction:

    • Prepare the substrate solution by diluting the Ac-WLA-AMC stock in Assay Buffer to the desired final concentration (e.g., 50 µM).

    • Add 50 µL of the substrate solution to all wells to initiate the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffers, Substrate) preincubation Pre-incubate ClpP with Inhibitor reagents->preincubation inhibitor Prepare this compound Analog Dilutions inhibitor->preincubation enzyme Prepare ClpP Enzyme Solution enzyme->preincubation reaction Initiate Reaction with Substrate preincubation->reaction measurement Measure Fluorescence over Time reaction->measurement velocity Calculate Initial Reaction Velocities measurement->velocity inhibition Calculate Percent Inhibition velocity->inhibition ic50 Determine IC50 Value inhibition->ic50 signaling_pathway This compound This compound Analog ClpP ClpP Protease This compound->ClpP Inhibition Proteostasis Disrupted Proteostasis ClpP->Proteostasis Disruption mtDNA_instability Mitochondrial DNA Instability ClpP->mtDNA_instability Loss of function leads to MisfoldedProteins Accumulation of Misfolded Proteins Proteostasis->MisfoldedProteins Virulence Decreased Bacterial Virulence MisfoldedProteins->Virulence cGAS_STING cGAS-STING Pathway Activation mtDNA_instability->cGAS_STING IFN Type I Interferon Response cGAS_STING->IFN

Technical Support Center: Addressing Solubility Issues of Vibralactone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Vibralactone in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a natural product, specifically a β-lactone, that has been identified as a potent inhibitor of pancreatic lipase.[1][2] Its lipophilic nature leads to poor aqueous solubility, which can significantly hinder its bioavailability and lead to challenges in achieving therapeutic concentrations in animal models.[3] For effective in vivo studies, it is crucial to develop a suitable formulation that can maintain this compound in a soluble and stable state for administration.

Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds for in vivo administration. These include the use of co-solvents, surfactants, complexing agents like cyclodextrins, and lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). Particle size reduction to the micro or nano-scale can also improve dissolution rates.

Q3: Are there any established formulations for administering this compound in vivo?

A3: Currently, there is a lack of publicly available, specific formulation protocols for this compound for in vivo studies. However, based on formulations used for other pancreatic lipase inhibitors with similar properties, such as Orlistat, a common approach involves dissolving the compound in a minimal amount of a non-toxic organic solvent like Dimethyl Sulfoxide (DMSO) and then further diluting it in a suitable vehicle for administration. For oral administration, suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) is a viable option.

Q4: What is the mechanism of action of this compound?

A4: this compound acts as an inhibitor of pancreatic lipase.[1][2] It is believed to form a covalent bond with the active serine site of the lipase enzyme. This inactivation prevents the enzyme from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing fat absorption from the gut.[4]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during formulation preparation.
  • Symptom: The solution becomes cloudy or forms visible particles upon addition of an aqueous component (e.g., saline, PBS).

  • Possible Causes:

    • The concentration of this compound is too high for the chosen solvent system.

    • The ratio of organic co-solvent to the aqueous vehicle is insufficient to maintain solubility.

    • The temperature of the solutions is too low.

  • Troubleshooting Steps:

    • Reduce Concentration: Start with a lower target concentration of this compound.

    • Optimize Co-solvent Ratio: Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the final formulation. However, be mindful of the potential for solvent toxicity in the animal model.

    • Use a Surfactant: Incorporate a biocompatible surfactant, such as Tween 80 or Cremophor EL, to improve the stability of the formulation.

    • Gentle Warming: Gently warm the vehicle to 37-40°C before and during the addition of the this compound stock solution. This can help to increase solubility.

    • Sonication: Use a bath sonicator to aid in the dissolution of the compound.

Issue 2: Inconsistent or low drug exposure in animal models.
  • Symptom: High variability in pharmacokinetic data or lower than expected plasma concentrations of this compound.

  • Possible Causes:

    • Precipitation of the compound at the injection site or in the gastrointestinal tract.

    • Poor absorption from the administration site.

    • Instability of this compound in the formulation vehicle.

  • Troubleshooting Steps:

    • Re-evaluate Formulation Strategy: Consider more advanced formulation approaches like lipid-based formulations (e.g., SEDDS) which can improve intestinal absorption.

    • Check for Compound Stability: Conduct a preliminary stability study of this compound in the chosen vehicle at the intended storage and administration temperatures.

    • Particle Size Reduction: If administering a suspension, ensure the particle size is minimized and uniform to improve dissolution and absorption.

    • Route of Administration: The route of administration can significantly impact bioavailability. For poorly soluble compounds, intraperitoneal (IP) or intravenous (IV) injections might provide more consistent exposure than oral gavage, although oral administration is often more relevant for lipase inhibitors.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃--INVALID-LINK--
Molecular Weight208.25 g/mol --INVALID-LINK--
AppearanceNot specified-
Water SolubilityPredicted to be low (lipophilic)General knowledge

Table 2: Example Formulation Components for Poorly Soluble Compounds

ComponentFunctionExampleFinal Concentration Range (Typical)
Primary SolventTo dissolve the compoundDMSO, Ethanol< 10% (to minimize toxicity)
Co-solventTo increase solubility in the final vehiclePolyethylene Glycol 300/400 (PEG300/400), Propylene Glycol (PG)10 - 40%
SurfactantTo enhance stability and prevent precipitationTween 80, Cremophor EL, Solutol HS 151 - 10%
VehicleThe bulk liquid for administrationSaline, Phosphate-Buffered Saline (PBS), Water for Injectionq.s. to 100%
Suspending AgentFor oral suspension formulationsCarboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)0.5 - 2%
Oily VehicleFor lipid-based formulationsCorn oil, Sesame oil, Canola oilVariable

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Intraperitoneal (IP) Injection

Objective: To prepare a clear, injectable solution of this compound for IP administration in mice.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile filtered

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Methodology:

  • Prepare a stock solution of this compound: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle warming (to 37°C) or brief sonication if necessary.

  • Prepare the vehicle mixture: In a sterile vial, combine the required volumes of PEG300 and Tween 80. For example, to prepare a vehicle with 40% PEG300 and 5% Tween 80, mix 0.4 mL of PEG300 and 0.05 mL of Tween 80.

  • Combine this compound stock with the vehicle: Add the appropriate volume of the this compound stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.

  • Final dilution with saline: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume and concentration. For example, to make a final formulation with 10% DMSO, 40% PEG300, and 5% Tween 80, you would add saline to bring the total volume to the final desired amount.

  • Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation before administration.

Protocol 2: Preparation of a Suspension for Oral Gavage

Objective: To prepare a uniform suspension of this compound for oral administration in mice.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Sterile tubes and oral gavage needles

Methodology:

  • Prepare the 0.5% CMC solution: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir until a clear, viscous solution is formed.

  • Weigh this compound: Accurately weigh the required amount of this compound for the desired concentration and batch size.

  • Trituration: Place the this compound powder in a mortar. Add a small volume of the 0.5% CMC solution and triturate with the pestle to form a smooth paste.

  • Gradual Dilution: Gradually add the remaining 0.5% CMC solution in small portions while continuously triturating or homogenizing to ensure a uniform suspension.

  • Final Suspension: Transfer the final suspension to a sterile tube. Ensure the suspension is well-mixed by vortexing before each administration.

Mandatory Visualizations

G cluster_formulation Formulation Workflow cluster_troubleshooting Troubleshooting start Weigh this compound Powder dissolve_dmso Dissolve in minimal DMSO (Stock Solution) start->dissolve_dmso mix_components Mix Stock Solution with Vehicle dissolve_dmso->mix_components prepare_vehicle Prepare Vehicle (e.g., PEG300 + Tween 80) prepare_vehicle->mix_components add_aqueous Slowly add Aqueous Phase (Saline) mix_components->add_aqueous final_formulation Final Injectable Formulation add_aqueous->final_formulation precipitation Precipitation Observed? add_aqueous->precipitation action_node action_node check_concentration Reduce Concentration precipitation->check_concentration Yes continue_admin Proceed to Administration precipitation->continue_admin No optimize_ratio Optimize Co-solvent Ratio check_concentration->optimize_ratio use_surfactant Add Surfactant optimize_ratio->use_surfactant warming_sonication Apply Gentle Warming / Sonication use_surfactant->warming_sonication

Caption: Experimental workflow and troubleshooting for preparing a co-solvent-based formulation of this compound.

G cluster_lumen Gastrointestinal Lumen cluster_systemic Systemic Effect dietary_fat Dietary Triglycerides hydrolysis Hydrolysis dietary_fat->hydrolysis excretion Excretion dietary_fat->excretion Unhydrolyzed pancreatic_lipase Pancreatic Lipase inactive_lipase Inactive Lipase-Vibralactone Complex pancreatic_lipase->inactive_lipase pancreatic_lipase->hydrolysis This compound This compound This compound->pancreatic_lipase Covalent Inhibition absorption_products Monoglycerides & Free Fatty Acids hydrolysis->absorption_products absorption Absorption into Enterocytes absorption_products->absorption reduced_fat_absorption Reduced Fat Absorption absorption->reduced_fat_absorption caloric_deficit Caloric Deficit reduced_fat_absorption->caloric_deficit

Caption: Signaling pathway illustrating the mechanism of action of this compound as a pancreatic lipase inhibitor.

References

Improving the efficiency of the intramolecular alkylidene carbene C–H insertion step

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for intramolecular alkylidene carbene C-H insertion reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of an intramolecular alkylidene carbene C-H insertion?

A1: The efficiency and selectivity of this reaction are governed by several key factors. The choice of base and solvent system is critical for the generation and subsequent reaction of the alkylidene carbene.[1] Electronic effects within the substrate often play a more significant role than sterics in determining the site of insertion.[2][3] Additionally, reaction temperature and the concentration of reagents must be carefully controlled to minimize side reactions.[4]

Q2: My reaction is not proceeding, and I am recovering only the starting material. What are the likely causes?

A2: Failure to initiate the reaction can stem from several sources. The base used to generate the carbene may be inappropriate or ineffective for your specific substrate.[1] For reactions involving metal catalysts, the catalyst could be deactivated by air, moisture, or impurities.[4] The diazo precursors for carbenes can also be unstable, decomposing before the desired reaction can occur.[4] Finally, the reaction temperature might be too low for carbene formation.[4]

Q3: I'm observing significant formation of an allenylsilane byproduct. How can this be minimized?

A3: The formation of allenylsilanes can occur as a competing intermolecular reaction, especially when using trimethylsilyldiazomethane.[2][3] This side reaction is more favorable at higher concentrations and when the target C-H bond is electronically or conformationally deactivated, making the intramolecular insertion less favorable.[2][3] Reducing the concentration of the trimethylsilyldiazomethane may help to mitigate this issue.

Q4: What is the typical stereochemical outcome of this reaction?

A4: Intramolecular alkylidene C-H insertion is known to proceed with retention of the absolute configuration at the reacting stereocenter.[5] The diastereoselectivity can be influenced by the transition state geometry, which is often represented as a half-chair conformation.[1]

Q5: Can I use precursors other than diazo compounds to generate the carbene?

A5: Yes, there are alternative methods for generating alkylidene carbenes. One common approach involves the conversion of a ketone to a vinyl chloride, followed by α-elimination using a strong base to generate the carbene.[1][6] Another method involves the fluoride-induced desilylation of silyl vinyl iodides.[5]

Troubleshooting Guide

This guide addresses common problems encountered during intramolecular alkylidene carbene C-H insertion experiments, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
1. Low or No Conversion Ineffective Base: The chosen base is not strong enough or is incompatible with the substrate. For example, NaH and potassium t-butoxide can be ineffective in some systems.[1]Screen different bases. Sodium or potassium bis(trimethylsilylamide) are often effective for α-elimination from vinyl chlorides.[1] For reactions starting from ketones with trimethylsilyldiazomethane, a strong lithium base is typically used.
Decomposition of Precursor: Diazo compounds can be sensitive to heat, light, and acid, leading to decomposition before carbene formation.[4]Prepare the diazo compound fresh before use. Consider in-situ generation methods if stability is an issue.
Suboptimal Temperature: The temperature is too low for carbene generation or too high, leading to decomposition.[4]Perform a temperature screen to find the optimal conditions for your specific substrate.
Inappropriate Solvent: Protic or Lewis basic solvents can inhibit catalyst activity.[4]Use dry, non-coordinating solvents like dichloromethane (DCM), toluene, or dimethoxyethane (DME). For less reactive C-H bonds, DME can be particularly effective.[1]
2. Formation of Side Products Alkene Reduction: The alkylidene carbene is reduced to a simple alkene. This has been observed when using LDA as the base.[1]Switch to a different base, such as sodium or potassium bis(trimethylsilylamide), which can prevent this side reaction.[1]
Dimerization of Carbene: High concentration of the carbene intermediate can lead to intermolecular dimerization.[4]Use a syringe pump to slowly add the carbene precursor to the reaction mixture. This maintains a low concentration of the reactive intermediate, favoring the intramolecular pathway.[4]
Mixture of C-H Insertion and Cyclopropanation: The carbene reacts with a competing alkene functionality within the molecule.Modify the substrate to sterically hinder the alkene or to electronically favor C-H insertion.[4] Choice of catalyst can also influence chemoselectivity.[7]
3. Poor Regio- or Diastereoselectivity Electronic and Steric Factors: The inherent electronic properties and conformation of the substrate dictate the selectivity. Electronic effects are often dominant.[2][3]Substrate modification may be necessary to favor insertion at the desired C-H bond. Activating a C-H bond, for instance with an adjacent oxygen atom, can enhance its reactivity.[1]
Conformationally Rigid System: C-H bonds in rigid cyclic systems can be less reactive towards carbene insertion.[2][3]More forcing reaction conditions (e.g., higher temperature) may be required, but this can also increase the likelihood of side reactions.

Experimental Protocols

General Protocol for Intramolecular C-H Insertion via α-Elimination

This protocol is a generalized procedure based on the generation of an alkylidene carbene from a vinyl chloride precursor.

Materials:

  • Vinyl chloride substrate

  • Anhydrous solvent (e.g., ether or THF)

  • Strong, non-nucleophilic base (e.g., potassium bis(trimethylsilyl)amide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS))

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas (e.g., argon or nitrogen).

  • Reaction Setup: To a solution of the vinyl chloride substrate in the anhydrous solvent at an appropriate temperature (e.g., 0 °C or room temperature), add the base solution dropwise. The reaction is often conducted with an excess of the base.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclopentene product.[1]

Visualizations

Experimental Workflow for C-H Insertion

G A Prepare Anhydrous Reaction Setup B Dissolve Substrate in Anhydrous Solvent A->B C Add Base Solution (e.g., KHMDS) B->C D Monitor Reaction (TLC, LC-MS) C->D E Aqueous Workup (Quench, Extract) D->E Reaction Complete F Purify Product (Column Chromatography) E->F G Characterize Product F->G

Caption: A typical experimental workflow for intramolecular alkylidene carbene C-H insertion.

Troubleshooting Decision Tree for Low Yield

G A Low Yield or No Reaction B Check Starting Material Purity and Precursor Stability A->B C Is Base/Solvent System Appropriate? B->C D Screen Alternative Bases (e.g., KHMDS) and Solvents (e.g., DME) C->D No E Is Reaction Temperature Optimized? C->E Yes J Problem Solved D->J F Perform Temperature Screen E->F No G Are Side Products Observed? E->G Yes F->J H Identify Side Products (e.g., Dimer, Alkene) G->H Yes G->J No I Adjust Conditions: - Slow Addition of Precursor - Change Base H->I I->J

Caption: A decision tree for troubleshooting low-yielding C-H insertion reactions.

Factors Influencing Reaction Selectivity

G A Reaction Selectivity B Substrate Structure A->B C Reaction Conditions A->C D Electronic Effects (Dominant) B->D E Steric & Conformational Constraints B->E F Solvent Choice C->F G Base Selection C->G H Temperature C->H I Catalyst (if applicable) C->I

Caption: Key factors that control the selectivity of the C-H insertion step.

References

Technical Support Center: Modifying Vibralactone at the C13 Position

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers modifying the C13 position of Vibralactone to enhance its inhibitory potency against targets such as pancreatic lipase and the caseinolytic protease (ClpP).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of C13-modified this compound analogs and their subsequent biological evaluation.

Synthesis Troubleshooting

Question/Issue Possible Cause(s) Recommended Solution(s)
Q1: I am having difficulty with the selective reduction of the ester at the C13 position in the presence of the β-lactone ring. The β-lactone appears to be unstable. The β-lactone ring is highly strained and susceptible to nucleophilic attack, especially under basic or harsh reducing conditions. Standard ester reduction conditions (e.g., LiAlH₄) can lead to the opening of the β-lactone ring.[1]- Use sterically hindered or kinetically controlled reducing agents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) has been used successfully for the selective reduction of esters to aldehydes in the presence of the β-lactone in this compound synthesis.[2] - Protecting group strategy: While less ideal, if other methods fail, consider a protecting group strategy for the β-lactone, though this will add steps to your synthesis.
Q2: I am attempting to introduce a C13-amide via an activated carboxylic acid intermediate, but I am observing low yields and decomposition of my starting material. The activated carboxylic acid (e.g., acyl chloride, mixed anhydride) can be highly reactive and may lead to self-condensation or attack on the β-lactone ring. The amine nucleophile might also be basic enough to promote β-lactone ring opening.- Use milder coupling reagents. Carbodiimide-based coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (hydroxybenzotriazole) can facilitate amide bond formation under milder, neutral pH conditions. - Control reaction temperature. Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
Q3: My C13-esterification reaction is sluggish and gives poor yields. Steric hindrance around the C13 position, especially after the formation of the bicyclic core, can make esterification challenging.- Use a more powerful acylating agent. If using a carboxylic acid and a carbodiimide, consider converting the carboxylic acid to an acyl chloride, which is more reactive. - Employ a catalyst. A catalytic amount of DMAP (4-dimethylaminopyridine) can significantly accelerate the esterification reaction.
Q4: I am observing the formation of an undesired side-product during the lactonization step to form the β-lactone. In some synthetic routes, an intramolecular SN2 reaction can lead to the formation of an undesired lactone as a major side-product.[3]- Carefully select your starting material stereochemistry. The stereochemistry of the precursor can influence the favorability of the desired cyclization versus side reactions.[3] - Optimize reaction conditions. Vary the base, solvent, and temperature to favor the desired intramolecular cyclization.

Biological Assay Troubleshooting

Question/Issue Possible Cause(s) Recommended Solution(s)
Q5: My C13-modified this compound analog shows poor solubility in the pancreatic lipase assay buffer, leading to inconsistent results. Many this compound analogs, especially those with lipophilic C13 modifications, can have poor aqueous solubility.- Use a co-solvent. A small percentage of DMSO (typically <1-2%) is often used to dissolve inhibitors before adding them to the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not affect enzyme activity. - Prepare a fresh, concentrated stock solution. Dissolve the compound in 100% DMSO at a high concentration and then dilute it serially in the assay buffer.[4]
Q6: I am not observing any inhibition of pancreatic lipase with my C13-modified analog, even at high concentrations. The modification at C13 may have abolished the inhibitory activity. The compound may have degraded. The assay conditions may be suboptimal.- Verify compound integrity. Confirm the structure and purity of your compound using analytical techniques (NMR, mass spectrometry). - Include a positive control. Always run a known pancreatic lipase inhibitor, such as Orlistat, in parallel to ensure the assay is working correctly.[4] - Check assay conditions. Ensure the pH, temperature, and substrate concentration are optimal for the enzyme.[5][6]
Q7: The inhibitory potency (IC₅₀) of my analog varies significantly between experiments. Inconsistent pre-incubation times. Pipetting errors. Instability of the compound in the assay buffer.- Standardize pre-incubation time. For covalent inhibitors like this compound, pre-incubating the enzyme and inhibitor before adding the substrate is crucial. A consistent pre-incubation time (e.g., 20-60 minutes) will ensure reproducible results.[4][7] - Use calibrated pipettes and proper technique. This is especially important when preparing serial dilutions of the inhibitor.[5] - Assess compound stability. Prepare fresh dilutions of your inhibitor for each experiment.
Q8: My positive control (Orlistat) is showing weaker than expected inhibition. The enzyme may have lost activity. The Orlistat stock solution may have degraded. The substrate concentration is too high.- Use fresh enzyme. Pancreatic lipase can be unstable; use a fresh solution for each assay.[8] - Prepare fresh Orlistat solutions. Orlistat can be unstable in solution over long periods. - Optimize substrate concentration. For competitive and covalent inhibitors, high substrate concentrations can compete with the inhibitor, leading to an apparent decrease in potency. Assays are often run with the substrate concentration at or below its Km value.[7]

Frequently Asked Questions (FAQs)

Synthesis FAQs

  • Q9: What is the key functional group in this compound responsible for its inhibitory activity? The β-lactone ring is the pharmacophore of this compound. It acts as a suicide inhibitor by forming a covalent acyl-ester intermediate with the catalytic serine residue in the active site of target enzymes like pancreatic lipase and ClpP protease.[9] The intact β-lactone ring is essential for its inhibitory action.[10]

  • Q10: Why is the modification at the C13 position of particular interest? Studies have shown that synthetic modifications at the C13 position can dramatically increase the inhibitory potency of this compound against pancreatic lipase, in some cases by over 3,000-fold.[1] This makes the C13 position a key target for structure-activity relationship (SAR) studies and the development of more potent inhibitors.

  • Q11: What types of modifications have been successfully made at the C13 position? Researchers have successfully introduced a variety of functional groups at the C13 position, including hydroxymethyl groups, acetoxyl groups, oximes, and oxime esters.[11]

Biological Activity FAQs

  • Q12: What is the mechanism of action of this compound and its analogs against pancreatic lipase? this compound and its active analogs are irreversible inhibitors that form a covalent bond with the serine 152 residue in the active site of pancreatic lipase.[12] This acylation inactivates the enzyme, preventing it from hydrolyzing dietary fats.

  • Q13: What is the mechanism of action of this compound against ClpP protease? this compound acts as a covalent inhibitor of the caseinolytic peptidase ClpP, a key enzyme for virulence in some bacteria. Unlike many other β-lactone inhibitors that target only the ClpP1 isoform, this compound can bind to both the ClpP1 and ClpP2 isoforms of the ClpP complex.[1] It is believed to inactivate the protease by acylating the catalytic serine residue in the active site of the ClpP2 component.[9]

  • Q14: Are there any general tips for improving the accuracy of my enzyme inhibition assays? Yes. Always run positive and negative controls. Prepare fresh enzyme and substrate solutions for each experiment. Ensure all reagents are at the correct temperature before starting the assay. Use a consistent and appropriate pre-incubation time for the enzyme and inhibitor. Finally, perform experiments in triplicate to ensure the reproducibility of your results.[13]

Quantitative Data

Table 1: Pancreatic Lipase Inhibitory Activity of this compound and C13-Modified Analogs

CompoundModification at C13IC₅₀ (µM)Reference
This compound-CH₂OH0.4 µg/mL (~1.7 µM)[14]
Vibralactoxime A-C(=NOH)CH₃> 100[15]
Vibralactoxime B-C(=NOCOEt)CH₃1.8[15]
Vibralactoxime C-C(=NOCOPr)CH₃0.9[15]
Vibralactoxime D-C(=NOCOBu)CH₃0.5[15]
Hirsutavibrin E-CH₂OAcNot reported[11]

Note: The inhibitory activities of a large number of analogs have been reported in the literature, with some reaching nanomolar potency. Researchers are encouraged to consult the primary literature for more extensive datasets.

Experimental Protocols

1. General Procedure for the Synthesis of a C13-Hydroxymethyl this compound Analog (Based on Total Synthesis Routes)

This protocol is a generalized representation based on published total syntheses of this compound.[2][16][17] Specific reaction conditions and intermediates will vary depending on the chosen synthetic route.

  • Preparation of the Bicyclic β-Lactone Core: The synthesis typically begins with the construction of the fused bicyclic β-lactone core structure containing an all-carbon quaternary center. This has been achieved through various strategies, including Birch reductive alkylation, intramolecular aldol reactions, and photochemical valence isomerization.[1][18]

  • Formation of the Cyclopentene Ring: Subsequent steps involve the formation of the cyclopentene ring, often through an intramolecular aldol condensation or a ring expansion strategy.[1][18]

  • Introduction/Modification of the C13 Precursor: Depending on the synthetic strategy, a precursor to the C13-hydroxymethyl group (e.g., an ester or aldehyde) is carried through the synthesis.

  • Selective Reduction to the C13-Hydroxymethyl Group: The final step often involves the selective reduction of a C13-ester or aldehyde to the primary alcohol. A typical procedure involves dissolving the C13-ester precursor in an anhydrous solvent like dichloromethane (CH₂Cl₂) or toluene under an inert atmosphere (e.g., argon). The solution is cooled to -78 °C, and a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent is added dropwise. The reaction is stirred at -78 °C for a specified time and then quenched by the slow addition of a suitable reagent, such as methanol or a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and then worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the C13-hydroxymethyl this compound analog.

2. Pancreatic Lipase Inhibition Assay Protocol

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound analogs against porcine pancreatic lipase.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 13 mM Tris-HCl, 150 mM NaCl, and 1.3 mM CaCl₂, pH 8.0.[8]

    • Enzyme Solution: Prepare a fresh solution of porcine pancreatic lipase in the assay buffer.[8] The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.

    • Substrate Solution: A commonly used substrate is p-nitrophenyl butyrate (pNPB) or p-nitrophenyl palmitate (pNPP).[4][12] Prepare a stock solution in a suitable solvent (e.g., acetonitrile or isopropanol) and dilute it to the final working concentration in the assay buffer.

    • Inhibitor Solutions: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

    • Positive Control: Prepare a stock solution of Orlistat in DMSO.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the inhibitor solution (or DMSO for the control) to the appropriate wells of a 96-well plate.

    • Add the enzyme solution to all wells except the blank (no enzyme) wells.

    • Pre-incubate the plate at 37 °C for a defined period (e.g., 20-60 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405-410 nm for the release of p-nitrophenol) in a microplate reader.[12][19]

    • Monitor the change in absorbance over time (kinetic assay) or take a single reading after a fixed incubation period (endpoint assay).

  • Data Analysis:

    • Subtract the background absorbance (from the no-enzyme wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

Visualizations

Pancreatic_Lipase_Inhibition cluster_0 Dietary Fat Digestion cluster_1 Inhibition Pathway Triglycerides Triglycerides Pancreatic Lipase (Active) Pancreatic Lipase (Active) Triglycerides->Pancreatic Lipase (Active) Hydrolysis Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Pancreatic Lipase (Active)->Fatty Acids & Monoglycerides Products Pancreatic Lipase (Inactive) Pancreatic Lipase (Inactive) This compound Analog This compound Analog This compound Analog->Pancreatic Lipase (Active) Covalent Binding (Ser152 Acylation)

Caption: Mechanism of pancreatic lipase inhibition by this compound analogs.

ClpP1P2_Inhibition cluster_0 Bacterial Protein Homeostasis cluster_1 Inhibition by this compound Unfolded Proteins Unfolded Proteins ClpX/ClpC1 ATPase ClpX/ClpC1 ATPase Unfolded Proteins->ClpX/ClpC1 ATPase Recognition ClpP1P2 Protease (Active) ClpP1P2 Protease (Active) ClpX/ClpC1 ATPase->ClpP1P2 Protease (Active) Unfolding & Translocation Degraded Peptides Degraded Peptides ClpP1P2 Protease (Active)->Degraded Peptides Proteolysis ClpP1P2 Protease (Inactive) ClpP1P2 Protease (Inactive) This compound This compound This compound->ClpP1P2 Protease (Active) Covalent Modification (ClpP2 Serine)

Caption: Inhibition of the bacterial ClpP1P2 protease by this compound.

Experimental_Workflow Start Start Synthetic Route Design Synthetic Route Design Start->Synthetic Route Design Synthesis of C13-Modified Analog Synthesis of C13-Modified Analog Synthetic Route Design->Synthesis of C13-Modified Analog Purification & Characterization Purification (e.g., HPLC) & Characterization (NMR, MS) Synthesis of C13-Modified Analog->Purification & Characterization Biological Assay Pancreatic Lipase or ClpP Inhibition Assay Purification & Characterization->Biological Assay Data Analysis IC50 Determination Biological Assay->Data Analysis Structure-Activity Relationship SAR Analysis Data Analysis->Structure-Activity Relationship Lead Optimization Design of New Analogs Structure-Activity Relationship->Lead Optimization Iterative Improvement End End Structure-Activity Relationship->End Lead Optimization->Synthetic Route Design

Caption: Experimental workflow for C13-Vibralactone analog development.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Vibralactone and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vibralactone, a naturally occurring β-lactone isolated from the basidiomycete Boreostereum vibrans, has garnered significant interest in the scientific community due to its potent biological activities.[1] This has spurred the development of numerous synthetic derivatives aimed at enhancing its therapeutic potential and elucidating its mechanism of action. This guide provides a comprehensive comparison of the bioactivity of this compound and its synthetic derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in future research and drug development endeavors.

Pancreatic Lipase Inhibition: A Key Target

This compound was initially identified as a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats.[1] Its inhibitory activity is comparable to that of Orlistat, a commercially available anti-obesity drug.[2] The β-lactone ring of this compound is believed to be the key pharmacophore, acting as a covalent modifier of the active site serine residue in pancreatic lipase.[3] Structure-activity relationship (SAR) studies have led to the synthesis of derivatives with significantly enhanced inhibitory potency.

Comparative Inhibitory Activity against Pancreatic Lipase

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and some of its notable synthetic derivatives against pancreatic lipase.

CompoundIC₅₀Fold Improvement over this compoundReference
This compound 0.4 µg/mL (~1.7 µM)-[2][4]
Compound C1 14 nM~121x[3]
Vibralactoxime K (11) Not specified, but noted as the most potent in its series-
Other Vibralactoximes (1, 4, 5, 7, 9, 10) Stronger than this compound-
This compound Derivatives (A1-A54 series) Nanomolar rangeSignificant

Cytotoxic Activity: Exploring Anticancer Potential

Beyond its effects on pancreatic lipase, this compound and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. While some derivatives have demonstrated moderate cytotoxic activity, data on the parent compound, this compound, is less definitive, with some studies suggesting low to no activity.

Comparative Cytotoxicity (IC₅₀) against Human Cancer Cell Lines

The following table presents the available IC₅₀ values for synthetic derivatives of this compound.

CompoundCell LineIC₅₀ (µM)Reference
This compound VariousData not available (reported as having low or no activity)
This compound Z₁ (3) Not specifiedModerate activity[4]
This compound Z₃ (5) Not specifiedModerate activity[4]

Mechanism of Action: Targeting Caseinolytic Protease P (ClpP)

A significant breakthrough in understanding the broader biological impact of this compound was the discovery that it targets the caseinolytic protease P (ClpP).[2] ClpP is a highly conserved serine protease in bacteria, crucial for protein homeostasis and virulence.[5] By inhibiting ClpP, this compound and its derivatives can disrupt essential cellular processes in pathogenic bacteria, highlighting their potential as novel antimicrobial agents.

Signaling Pathway Visualizations

To visually represent the key biological pathways influenced by this compound and its derivatives, the following diagrams have been generated using the DOT language.

ClpP_Pathway cluster_bacterium Bacterial Cell Unfolded/Misfolded Proteins Unfolded/Misfolded Proteins ClpX ClpX Unfolded/Misfolded Proteins->ClpX Recognition ClpP ClpP ClpX->ClpP Unfolding & Translocation Degraded Peptides Degraded Peptides ClpP->Degraded Peptides Proteolysis Cellular Homeostasis & Virulence Cellular Homeostasis & Virulence Degraded Peptides->Cellular Homeostasis & Virulence This compound This compound This compound->ClpP Inhibition

Caption: The role of ClpP in bacterial protein degradation and its inhibition by this compound.

Ras_Signaling_Pathway cluster_cell Mammalian Cell RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF Activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation Vibralactone_Target Potential this compound Target (e.g., Acyl-protein thioesterases) Vibralactone_Target->Ras_GTP Modulation?

Caption: Overview of the Ras signaling pathway and a potential point of modulation by this compound.

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and facilitate further investigation.

Pancreatic Lipase Inhibition Assay

This protocol is adapted for a 96-well plate format using a fluorogenic substrate.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • 4-Methylumbelliferyl Oleate (4-MUO) substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound or its derivatives

  • Orlistat (positive control)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound, its derivatives, and Orlistat in DMSO. Make serial dilutions in Tris-HCl buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Prepare a working solution of PPL in Tris-HCl buffer.

  • Assay Setup: To each well of the 96-well plate, add:

    • 20 µL of the compound solution (or buffer for control).

    • 160 µL of Tris-HCl buffer.

    • 10 µL of the PPL solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the 4-MUO substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound or its derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivatives

  • Cisplatin or Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in the complete medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100 The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

ClpP Protease Activity Assay

This is a general protocol for a fluorescence-based assay to measure ClpP activity.

Materials:

  • Purified ClpP protein

  • ClpX protein (if studying the ClpXP complex)

  • Fluorescently labeled casein substrate (e.g., FITC-casein)

  • Assay buffer (e.g., HEPES buffer with KCl and MgCl₂)

  • ATP (if using ClpX)

  • This compound or its derivatives

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In each well of the 96-well plate, combine:

    • The test compound at various concentrations.

    • ClpP protein.

    • ClpX protein and ATP (if applicable).

    • Assay buffer to the final volume.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add the FITC-casein substrate to each well.

  • Measurement: Monitor the increase in fluorescence (Excitation: ~490 nm, Emission: ~520 nm) over time at 37°C.

  • Data Analysis: Determine the initial rate of the reaction. Calculate the percentage of inhibition as described for the pancreatic lipase assay and determine the IC₅₀ value.

This guide provides a foundational comparison of the bioactivities of this compound and its synthetic derivatives. The potent and multifaceted biological profile of these compounds underscores their potential as lead structures for the development of novel therapeutics targeting obesity, cancer, and bacterial infections. Further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological properties.

References

Comparative analysis of different Vibralactone total synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Vibralactone, a natural product first isolated from the basidiomycete fungus Boreostereum vibrans, has garnered significant attention from the scientific community due to its unique fused β-lactone structure and its potent inhibitory activity against pancreatic lipase.[1][2] This has made it an attractive target for total synthesis, with several research groups developing distinct and innovative strategies to construct this sterically congested molecule. This guide provides a comparative analysis of three prominent total synthesis routes, developed by the research groups of Snider, Brown, and Nelson, highlighting their key strategies, efficiencies, and the experimental approaches to crucial transformations.

Quantitative Comparison of Synthetic Routes

The efficiency of a total synthesis is often measured by its overall yield and the total number of steps required to reach the target molecule from commercially available starting materials. The following table summarizes these key metrics for the racemic syntheses of this compound by Snider, Brown, and Nelson.

Parameter Snider (2008) [3]Brown (2016) [3]Nelson (2019) [3]
Overall Yield 9%16%4.3% (from prenyl pyrone)
Total Steps 10115 (from commercial materials)
Key Strategy Birch Reductive AlkylationPd-catalyzed Deallylative β-lactonizationPhotochemical Valence Isomerization
Protecting Groups Yes (iodolactone)YesNo
Redox Manipulations 641

Synthetic Strategies and Key Methodologies

The three featured syntheses of this compound each employ a unique strategic approach to tackle the key challenges of constructing the bicyclic β-lactone core and the all-carbon quaternary center.

1. Snider's Synthesis (2008): A Birch Reduction Approach

Snider and coworkers reported the first total synthesis of (±)-vibralactone.[3] Their strategy relied on a Birch reductive alkylation to install the prenyl group and set the stage for the formation of the cyclopentene ring. A notable feature of this synthesis is the clever use of an iodolactone to protect both a double bond and a carboxylic acid in a single step.[4]

Key Experimental Protocol: Intramolecular Aldol Reaction

A crucial step in Snider's synthesis is the intramolecular aldol reaction to form the cyclopentene ring. While the full experimental details from the original publication's supporting information are not directly accessible, the key transformation involves the treatment of a dialdehyde precursor with a secondary amine salt, such as dibenzylammonium trifluoroacetate (Bn₂NH·TFA), to promote the cyclization and subsequent dehydration to afford the cyclopentenal core of this compound.[5][6]

2. Brown's Synthesis (2016): A Palladium-Catalyzed Lactonization

The Brown group developed a diastereoselective total synthesis of (±)-vibralactone featuring a novel palladium-catalyzed deallylative β-lactonization as the key step for forming the strained four-membered ring.[2][5] This approach constructs the acyclic precursor with the required stereocenters and then closes the β-lactone ring in a highly efficient manner.

Key Experimental Protocol: Pd-catalyzed Deallylative β-Lactonization [5]

To a solution of the secondary alcohol precursor (1.0 eq) in THF (0.1 M) is added a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq) in THF at -78 °C. The reaction mixture is stirred for 30 minutes, after which a solution of mesyl chloride (MsCl, 1.1 eq) in THF is added dropwise. After stirring for a further 1 hour at -78 °C, a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in THF is added. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the β-lactone product.

3. Nelson's Synthesis (2019): A Concise Photochemical Strategy

The Nelson laboratory reported the most concise synthesis of (±)-vibralactone to date, accomplished in just five steps from commercially available materials.[3] The cornerstone of their strategy is a photochemical [2+2] cycloaddition of a 3-prenyl-pyran-2-one, which elegantly constructs the bicyclic core and the all-carbon quaternary center in a single step.[3]

Key Experimental Protocol: Photochemical Valence Isomerization [3]

A solution of 3-prenyl-pyran-2-one in anhydrous and degassed acetone (0.01 M) is irradiated with 300 nm light in a photochemical reactor equipped with a quartz immersion well and a cooling system to maintain the reaction temperature at approximately 20 °C. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield the oxabicyclo[2.2.0]hexenone product.

Visualizing Synthetic Strategies and Biological Action

Retrosynthetic Analysis of this compound

The following diagram illustrates the different bond disconnection strategies employed in the three synthetic routes to this compound.

G cluster_Snider Snider cluster_Brown Brown cluster_Nelson Nelson This compound This compound Snider_retro Birch Alkylation Aldol Condensation This compound->Snider_retro C-C bond formation in cyclopentene Brown_retro Pd-catalyzed β-lactonization This compound->Brown_retro β-lactone ring closure Nelson_retro Photochemical [2+2] Cycloaddition This compound->Nelson_retro Bicyclic core formation Snider_intermediate Aromatic Precursor Snider_retro->Snider_intermediate Brown_intermediate Acyclic Precursor Brown_retro->Brown_intermediate Nelson_intermediate Pyran-2-one Nelson_retro->Nelson_intermediate

Caption: Retrosynthetic approaches to this compound.

Experimental Workflow: Brown's β-Lactone Formation

This diagram outlines the key steps in the palladium-catalyzed deallylative β-lactonization from Brown's synthesis.

G A Acyclic Precursor (Secondary Alcohol) B Deprotonation (KHMDS, -78 °C) A->B C Mesylation (MsCl, -78 °C) B->C D Pd-catalyzed Deallylation & Cyclization (Pd(PPh3)4, RT) C->D E This compound Core (β-Lactone) D->E

Caption: Key steps in Brown's β-lactone formation.

This compound's Inhibition of Pancreatic Lipase

This compound exerts its biological effect by inhibiting pancreatic lipase, an enzyme crucial for the digestion of dietary fats. The β-lactone moiety is a key pharmacophore, acting as a covalent inhibitor.

G cluster_pathway Pancreatic Lipase Catalytic Cycle cluster_inhibition Inhibition by this compound Triglyceride Dietary Triglycerides Lipase Pancreatic Lipase (Active Site Serine) Triglyceride->Lipase Binding Products Fatty Acids & Monoglycerides Lipase->Products Hydrolysis Inactive_Lipase Inactive Covalent Adduct Lipase->Inactive_Lipase This compound This compound (β-lactone) This compound->Lipase Covalent Modification of Serine

Caption: Mechanism of pancreatic lipase inhibition.

In addition to its well-established role as a lipase inhibitor, recent studies have revealed that this compound can also target the caseinolytic peptidase (ClpP) in bacteria, suggesting its potential as a lead compound for the development of novel antibiotics.[5][7] Specifically, it has been shown to interact with the ClpP1 and ClpP2 isoforms in Listeria monocytogenes.[5] This dual activity against both a key metabolic enzyme and a bacterial virulence factor highlights the therapeutic potential of this unique natural product.

References

Vibralactone vs. Omuralide: A Comparative Guide to Proteasome Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vibralactone and Omuralide, two structurally related natural products with remarkably different biological targets. While Omuralide is a potent and specific inhibitor of the proteasome, this compound exhibits no significant activity against this target, instead directing its effects towards lipases and acyl-protein thioesterases. This document outlines the experimental data supporting these distinct mechanisms of action, provides detailed experimental protocols for key assays, and illustrates the underlying molecular interactions.

At a Glance: Key Targeting Differences

FeatureOmuralideThis compound
Primary Molecular Target 20S Proteasome (β5 subunit)Pancreatic Lipase, Acyl-protein thioesterases (APT1, APT2)
Mechanism of Action Covalent modification of the active site threonineCovalent modification of the active site serine
Proteasome Inhibition (Chymotrypsin-like activity) IC50: 47 nM[1][2]No inhibition up to 1 mM[1][2]
Lipase Inhibition Not reported as a primary activityIC50: 0.4 µg/mL[3]

Differential Molecular Targeting and Mechanism of Action

Omuralide, the active form of the microbial metabolite lactacystin, is a highly specific inhibitor of the 20S proteasome.[4] It exerts its inhibitory effect by covalently modifying the N-terminal threonine residue of the catalytic β-subunits, with a strong preference for the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome.[5] This modification forms a stable ester-linked adduct, effectively blocking the enzyme's proteolytic function.[5] The high specificity of Omuralide for the proteasome makes it a valuable tool for studying the ubiquitin-proteasome pathway and a lead compound in the development of therapeutic agents.[4][6]

In stark contrast, this compound, despite its structural similarity to Omuralide, does not inhibit the proteasome.[1][2] Studies have shown no effect on proteasome activity at concentrations as high as 1 mM.[1][2] Instead, activity-based protein profiling has identified the major cellular targets of this compound as acyl-protein thioesterases 1 and 2 (APT1 and APT2).[1][7] Additionally, this compound has been characterized as a potent inhibitor of pancreatic lipase.[3] The mechanism of action for this compound is also believed to involve covalent modification, likely through acylation of a nucleophilic serine residue in the active site of its target enzymes.[8]

The structural differences between the proteasome's threonine-based active site and the serine-based active sites of lipases and APTs likely underlie the dramatic difference in targeting between these two otherwise similar molecules.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Mechanism of Omuralide Proteasome Inhibition Omuralide Omuralide (β-lactone) N_terminal_Thr N-terminal Threonine (Thr1) Omuralide->N_terminal_Thr Covalent Modification Proteasome 20S Proteasome (β5 subunit) Proteasome->N_terminal_Thr Active Site Covalent_Adduct Covalent Ester Adduct (Inactive Proteasome) N_terminal_Thr->Covalent_Adduct

Caption: Covalent modification of the proteasome by Omuralide.

Diverse Molecular Targets of this compound This compound This compound (β-lactone) Lipase Pancreatic Lipase This compound->Lipase Inhibition APT1 Acyl-protein Thioesterase 1 (APT1) This compound->APT1 Inhibition APT2 Acyl-protein Thioesterase 2 (APT2) This compound->APT2 Inhibition Proteasome 20S Proteasome This compound->Proteasome No Inhibition

Caption: this compound's distinct molecular targets.

Experimental Workflow: Proteasome Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Lysate Prepare Cell Lysate or Purified Proteasome Incubate Incubate Proteasome with Inhibitor Cell_Lysate->Incubate Inhibitor Prepare Omuralide (or other inhibitor) dilutions Inhibitor->Incubate Substrate Prepare Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Add_Substrate Add Substrate Substrate->Add_Substrate Incubate->Add_Substrate Measure Measure Fluorescence over time Add_Substrate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50

Caption: Workflow for proteasome inhibition assay.

Detailed Experimental Protocols

Proteasome Activity Assay (Chymotrypsin-like)

This protocol is a generalized procedure for measuring the chymotrypsin-like activity of the proteasome in the presence of an inhibitor like Omuralide, using a fluorogenic substrate.

Materials:

  • Purified 20S proteasome or cell lysate containing proteasomes.

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA.

  • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-amino-4-methylcoumarin), 10 mM stock in DMSO.

  • Inhibitor: Omuralide, stock solution in DMSO.

  • 96-well black microplate.

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents and keep on ice.

    • Prepare serial dilutions of Omuralide in Assay Buffer to achieve the desired final concentrations.

    • Dilute the proteasome preparation in Assay Buffer to the desired working concentration.

    • Prepare the working solution of Suc-LLVY-AMC by diluting the stock to 100 µM in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted proteasome solution.

    • Add 10 µL of the Omuralide dilutions or vehicle control (DMSO in Assay Buffer) to the respective wells.

    • Include wells with a known potent proteasome inhibitor (e.g., MG132) as a positive control for inhibition and wells with no enzyme as a background control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

  • Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the 100 µM Suc-LLVY-AMC working solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in the fluorometric plate reader, pre-warmed to 37°C.

    • Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • For each concentration of Omuralide, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence from all measurements.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of proteasome activity against the logarithm of the Omuralide concentration and fit the data to a dose-response curve to determine the IC50 value.

Pancreatic Lipase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds like this compound against pancreatic lipase.

Materials:

  • Porcine pancreatic lipase solution.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2.

  • Substrate: p-Nitrophenyl butyrate (pNPB), stock solution in acetonitrile.

  • Inhibitor: this compound, stock solution in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of pancreatic lipase in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a working solution of pNPB in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 20 µL of the this compound dilutions or vehicle control (DMSO in Assay Buffer).

    • Add 160 µL of the pancreatic lipase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPB working solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated as: [1 - (Rate of sample / Rate of control)] x 100.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

This compound and Omuralide serve as a compelling example of how subtle structural variations in natural products can lead to profoundly different biological activities. While Omuralide is a well-established and highly specific inhibitor of the proteasome's chymotrypsin-like activity, this compound demonstrates a complete lack of proteasome inhibition, instead targeting pancreatic lipase and acyl-protein thioesterases. This differential targeting underscores the importance of empirical validation of molecular targets and provides researchers with distinct molecular probes to investigate separate cellular pathways. The experimental protocols provided herein offer a foundation for the continued investigation and characterization of these and other bioactive small molecules.

References

Vibralactone's Serine Hydrolase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vibralactone's interaction with various serine hydrolases, supported by experimental data. This compound, a β-lactone-containing natural product, is a known inhibitor of pancreatic lipase and has been investigated for its broader reactivity across the serine hydrolase superfamily.

Executive Summary

This compound exhibits inhibitory activity against several serine hydrolases, with its primary known targets being pancreatic lipase, acyl-protein thioesterases 1 and 2 (APT1 and APT2), and the caseinolytic proteases ClpP1 and ClpP2 in Listeria monocytogenes. While it potently inhibits pancreatic lipase, it shows a distinct target profile compared to structurally similar β-lactones like omuralide, which is a potent proteasome inhibitor. This compound, in contrast, does not significantly inhibit the proteasome. This guide summarizes the available quantitative data on its inhibitory potency, details the experimental methods used to determine its target profile, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various serine hydrolases. This data is critical for understanding the selectivity and potential off-target effects of this compound.

Target EnzymeOrganism/Cell LineIC50 ValueNotes
Pancreatic LipasePorcine0.4 µg/mLComparable to the anti-obesity drug orlistat.[1]
Proteasome (chymotrypsin-like activity)Human (HeLa cells)> 1 mMInactive, highlighting selectivity over other β-lactone natural products.[2]
Acyl-protein Thioesterase 1 (APT1)Human (HeLa cells)Major TargetSpecific IC50 value not reported in the provided search results. Identified as a major target by activity-based protein profiling.[2]
Acyl-protein Thioesterase 2 (APT2)Human (HeLa cells)Major TargetSpecific IC50 value not reported in the provided search results. Identified as a major target by activity-based protein profiling.[2]
Caseinolytic Protease P1 (ClpP1)Listeria monocytogenesPotent Covalent InhibitorSpecific IC50 value not reported in the provided search results. This compound is unique in its ability to bind both ClpP1 and ClpP2.[1]
Caseinolytic Protease P2 (ClpP2)Listeria monocytogenesPotent Covalent InhibitorSpecific IC50 value not reported in the provided search results.[1]

Experimental Protocols

The primary method used to identify the cross-reactivity of this compound with serine hydrolases is Competitive Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of an inhibitor's potency and selectivity against an entire enzyme family in a complex biological sample.

Competitive Activity-Based Protein Profiling (ABPP) Protocol

Objective: To determine the inhibitory profile of this compound against active serine hydrolases in a proteome.

Materials:

  • Cell or tissue lysate (e.g., HeLa cell lysate)

  • This compound (or other test inhibitor) at various concentrations

  • Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like rhodamine or a biotin tag for enrichment). A common probe is a fluorophosphonate-based probe (e.g., FP-rhodamine).

  • SDS-PAGE gels and imaging system (for fluorescent probes)

  • Streptavidin beads, trypsin, and LC-MS/MS instrumentation (for biotinylated probes)

  • Appropriate buffers and reagents

Procedure:

  • Proteome Preparation: Prepare a soluble proteome from cells or tissues of interest. Determine the protein concentration.

  • Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: Add the broad-spectrum serine hydrolase ABP to each reaction and incubate for a specific time (e.g., 15-30 minutes). The ABP will covalently label the active site of serine hydrolases that are not inhibited by this compound.

  • Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Gel-Based Analysis (for fluorescent probes):

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled serine hydrolases using an in-gel fluorescence scanner.

    • A decrease in fluorescence intensity for a specific protein band in the this compound-treated samples compared to the control indicates inhibition of that enzyme.

  • LC-MS-Based Analysis (for biotinylated probes):

    • Enrich the biotin-labeled proteins using streptavidin affinity chromatography.

    • Digest the enriched proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled serine hydrolases.

    • A reduction in the spectral counts or signal intensity of peptides from a particular hydrolase in the inhibitor-treated sample indicates target engagement.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the biological context of this compound's targets and the experimental approach, the following diagrams are provided.

G cluster_pancreatic_lipase Pancreatic Lipase Inhibition Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Substrate Monoglycerides + Free Fatty Acids Monoglycerides + Free Fatty Acids Pancreatic Lipase->Monoglycerides + Free Fatty Acids Hydrolysis This compound This compound This compound->Pancreatic Lipase Inhibits Lipid Absorption Lipid Absorption Monoglycerides + Free Fatty Acids->Lipid Absorption

Inhibition of Pancreatic Lipase by this compound.

G cluster_apt_pathway Role of APT1/2 in Protein Palmitoylation Protein Substrate Protein Substrate Palmitoyl-CoA Palmitoyl-CoA Palmitoyl Acyltransferase (PAT) Palmitoyl Acyltransferase (PAT) Palmitoylated Protein (Membrane-associated) Palmitoylated Protein (Membrane-associated) APT1 / APT2 APT1 / APT2 Palmitoylated Protein (Membrane-associated)->APT1 / APT2 Substrate Signaling Signaling Palmitoylated Protein (Membrane-associated)->Signaling APT1 / APT2->Protein Substrate Depalmitoylation This compound This compound This compound->APT1 / APT2 Inhibits Protein SubstratePalmitoyl-CoA Protein SubstratePalmitoyl-CoA PAT PAT Protein SubstratePalmitoyl-CoA->PAT PAT->Palmitoylated Protein (Membrane-associated) Palmitoylation

This compound's Inhibition of APT1/2 in the Palmitoylation Cycle.

G cluster_abpp_workflow Competitive ABPP Workflow Proteome Proteome Inhibitor (this compound) Inhibitor (this compound) Proteome->Inhibitor (this compound) Pre-incubation Activity-Based Probe Activity-Based Probe Inhibitor (this compound)->Activity-Based Probe Labeling Analysis Analysis Activity-Based Probe->Analysis SDS-PAGE or LC-MS/MS

Workflow for Competitive Activity-Based Protein Profiling.

References

Validating the inhibitory mechanism of Vibralactone through covalent modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vibralactone's performance against other inhibitors, supported by experimental data. We delve into the validation of its covalent inhibitory mechanism and present detailed methodologies for key experiments.

This compound, a novel β-lactone-containing natural product, has emerged as a potent inhibitor of several key enzymes implicated in disease. Its unique fused bicyclic structure and mechanism of action, which involves the covalent modification of target enzymes, have garnered significant interest in the scientific community. This guide offers a comprehensive overview of the experimental evidence validating this compound's inhibitory mechanism, compares its efficacy with the well-established inhibitor Orlistat, and details the experimental protocols used to characterize its activity against various protein targets.

Pancreatic Lipase Inhibition: A Head-to-Head Comparison

This compound was initially identified as a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. Its inhibitory activity is comparable to that of Orlistat (also known as Tetrahydrolipstatin), a widely used anti-obesity drug. Both compounds function through a covalent mechanism, targeting a critical serine residue within the active site of the lipase.

The β-lactone ring in this compound and Orlistat is the key to their inhibitory action. This strained ring is susceptible to nucleophilic attack by the active site serine of the lipase. This reaction results in the opening of the lactone ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.

InhibitorTarget EnzymeIC50Mechanism of Action
This compound Pancreatic Lipase0.4 µg/mLCovalent modification of active site serine
Orlistat Pancreatic Lipase0.18 µg/mLCovalent modification of active site serine

Table 1: Comparison of Inhibitory Potency against Pancreatic Lipase. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and Orlistat against pancreatic lipase, highlighting their comparable potencies and shared mechanism of covalent inhibition.

Expanding the Target Profile of this compound

Beyond its effects on pancreatic lipase, research has revealed that this compound's reactive β-lactone moiety can target other important enzymes. This broader activity profile suggests potential therapeutic applications beyond obesity.

ClpP1/P2 Protease in Listeria monocytogenes

This compound has been shown to inhibit the caseinolytic protease (ClpP) in the pathogenic bacterium Listeria monocytogenes. Specifically, it targets both the ClpP1 and ClpP2 isoforms. The ClpP protease is essential for bacterial viability and virulence, making it an attractive target for the development of new antibiotics.

Acyl-Protein Thioesterases (APT1 and APT2)

Activity-based protein profiling (ABPP) studies have identified acyl-protein thioesterases 1 and 2 (APT1 and APT2) as additional targets of this compound. These enzymes are involved in the depalmitoylation of proteins, a post-translational modification that plays a crucial role in regulating protein trafficking, localization, and signaling. The dysregulation of protein palmitoylation is implicated in various diseases, including cancer and neurological disorders.

Experimental Protocols for Validating Covalent Modification

The validation of this compound's covalent inhibitory mechanism relies on a combination of biochemical and biophysical techniques. Below are detailed protocols for key experiments.

Pancreatic Lipase Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor against pancreatic lipase.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl butyrate (pNPB) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Inhibitor stock solution (this compound or Orlistat)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer.

  • Add the lipase solution to the wells of a 96-well plate.

  • Add varying concentrations of the inhibitor (this compound or Orlistat) to the wells and incubate for a specific time to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the substrate pNPB.

  • Monitor the hydrolysis of pNPB to p-nitrophenol by measuring the absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Mass Spectrometry for Adduct Confirmation

Mass spectrometry is a powerful tool to confirm the covalent binding of an inhibitor to its target protein and to identify the specific site of modification.

Procedure:

  • Incubate the target protein (e.g., pancreatic lipase) with a molar excess of this compound.

  • Remove the unbound inhibitor by dialysis or size-exclusion chromatography.

  • Digest the protein-inhibitor complex into smaller peptides using a protease such as trypsin.

  • Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Search the MS/MS data for peptides with a mass shift corresponding to the molecular weight of this compound.

  • The identification of such a modified peptide confirms the covalent adduction. Fragmentation analysis of the modified peptide can pinpoint the exact amino acid residue that has been modified (e.g., the active site serine).

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics technique used to identify the targets of a reactive small molecule like this compound in a complex biological sample.

Procedure:

  • Synthesize a probe version of this compound that contains a reporter tag (e.g., a biotin or a fluorescent dye) attached via a linker.

  • Treat a cell lysate or live cells with the this compound probe. The probe will covalently label its protein targets.

  • If a biotin tag was used, enrich the labeled proteins using streptavidin beads.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled proteins by in-gel fluorescence (if a fluorescent probe was used) or by Western blotting with an anti-biotin antibody.

  • Excise the protein bands of interest and identify the proteins by mass spectrometry.

ClpP1P2 Protease Activity Assay

This assay measures the activity of the ClpP1P2 protease and its inhibition by compounds like this compound.

Materials:

  • Purified M. tuberculosis ClpP1 and ClpP2 proteins

  • Fluorogenic peptide substrate (e.g., Z-Gly-Gly-Leu-AMC)

  • Assay buffer (e.g., 20 mM phosphate buffer, pH 7.6, with 100 mM KCl, 5% glycerol)

  • Activator (e.g., Z-Leu-Leu)

  • 96-well plate fluorometer

Procedure:

  • Reconstitute the active ClpP1P2 complex by mixing purified ClpP1 and ClpP2 in the assay buffer in the presence of an activator.

  • Add varying concentrations of this compound to the reconstituted enzyme and incubate.

  • Initiate the reaction by adding the fluorogenic peptide substrate.

  • Monitor the increase in fluorescence over time as the substrate is cleaved, using a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

  • Determine the rate of reaction and calculate the percentage of inhibition for each this compound concentration to determine the IC50.

Acyl-Protein Thioesterase (APT) Activity Assay (Acyl-Biotin Exchange)

The Acyl-Biotin Exchange (ABE) assay is used to assess the activity of APTs by measuring the depalmitoylation of a substrate. Inhibition of APTs by this compound would result in a decrease in depalmitoylation.

Materials:

  • Cell lysates containing the APT enzymes and their palmitoylated substrates.

  • N-ethylmaleimide (NEM) to block free thiols.

  • Hydroxylamine (HAM) to cleave thioester bonds.

  • Thiol-reactive biotinylation reagent (e.g., Biotin-HPDP).

  • Streptavidin beads for enrichment.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Treat cell lysates with or without this compound.

  • Block all free cysteine residues with NEM.

  • Specifically cleave the palmitoyl-cysteine thioester bonds with HAM. This exposes the previously palmitoylated cysteine residues.

  • Label the newly exposed thiol groups with a biotinylation reagent.

  • Enrich the biotinylated (originally palmitoylated) proteins using streptavidin beads.

  • Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against the specific substrate protein of interest. A decrease in the signal in the this compound-treated sample compared to the control indicates inhibition of the APT.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

G This compound's Covalent Inhibition Mechanism This compound This compound TargetEnzyme Target Enzyme (e.g., Pancreatic Lipase) This compound->TargetEnzyme Binding CovalentAdduct Inactive Covalent Adduct This compound->CovalentAdduct ActiveSite Active Site Serine TargetEnzyme->ActiveSite ActiveSite->CovalentAdduct Nucleophilic Attack (β-lactone ring opening)

Caption: Covalent inhibition by this compound.

G Mass Spectrometry Workflow for Adduct Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubate Target Protein with this compound Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Data Analysis (Search for mass shift) LC_MS->DataAnalysis AdductConfirmation Covalent Adduct Confirmed DataAnalysis->AdductConfirmation Identification of modified peptide

Caption: Mass spectrometry workflow.

G Activity-Based Protein Profiling (ABPP) Workflow Proteome Complex Proteome (Cell Lysate or Live Cells) Labeling Covalent Labeling of Target Proteins Proteome->Labeling VibralactoneProbe This compound Probe (with reporter tag) VibralactoneProbe->Labeling Enrichment Enrichment of Labeled Proteins (e.g., Streptavidin beads) Labeling->Enrichment Analysis Analysis (SDS-PAGE, MS) Enrichment->Analysis TargetID Target Protein Identification Analysis->TargetID

Caption: ABPP experimental workflow.

A Head-to-Head In Silico Analysis: Vibralactone Versus Leading Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Molecular Docking of Vibralactone, Orlistat, and Cetilistat with Pancreatic Lipase.

In the ongoing search for effective anti-obesity therapeutics, the inhibition of pancreatic lipase stands out as a clinically validated strategy. This enzyme is pivotal in the digestion of dietary fats, and its blockade can significantly reduce caloric intake. This compound, a novel β-lactone-containing natural product, has emerged as a potent inhibitor of pancreatic lipase.[1][2] This guide provides a comparative analysis of the in silico docking performance of this compound against two well-established lipase inhibitors, Orlistat and Cetilistat, offering valuable insights for researchers in the field of drug discovery and development.

Performance Snapshot: A Comparative Data Table

The following table summarizes key quantitative data from various molecular docking and in vitro studies, providing a comparative overview of this compound, Orlistat, and Cetilistat. It is important to note that the binding energies are sourced from different studies and may not be directly comparable due to variations in computational methodologies.

InhibitorBinding Energy (kcal/mol)IC50Key Interacting Residues (Human Pancreatic Lipase)
This compound Not explicitly found in a comparative study0.4 µg/mL[2], 47.26 μM[1]Interacts with three key subsites in the catalytic site[1]
Orlistat -6.5[3], -2.00[4], -6.41[5]90.32% inhibition at 1 µM[6]Ser152, Phe77, His263[4]
Cetilistat -7.20[7]Not explicitly foundGly261, Phe262, Gly218, Tyr218, Phe219, Phe81, Lys236, Leu217[7]

In Silico Experimental Protocols: A Methodological Overview

The molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding affinity and interaction patterns of inhibitors with pancreatic lipase. The methodologies employed in these studies are outlined below.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of human pancreatic lipase is typically obtained from the Protein Data Bank (PDB). A commonly used entry is 1LPB.[5][6][8][9]

  • Protein Preparation: The raw PDB file is processed to remove water molecules, co-ligands, and any non-essential ions.[6][9] Hydrogen atoms are added, and charges are assigned to the protein structure.

  • Ligand Structure Preparation: The 2D structures of this compound, Orlistat, and Cetilistat are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field.

Molecular Docking Simulation
  • Software: AutoDock is a frequently utilized software for molecular docking simulations in the cited studies.[7]

  • Grid Box Definition: A grid box is defined around the active site of the pancreatic lipase. The dimensions and coordinates of the grid box are set to encompass the catalytic triad (Ser152, Asp176, His263) and surrounding residues.[9]

  • Docking Algorithm: A Lamarckian genetic algorithm is often employed to explore the conformational space of the ligand within the defined active site.[10]

  • Pose Selection and Analysis: The docking simulation generates multiple binding poses for each ligand. The pose with the lowest binding energy is typically selected as the most probable binding mode.[3] These poses are then visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the enzyme.[9]

Visualizing the Path to Inhibition

To better understand the downstream effects of pancreatic lipase inhibition, the following diagram illustrates the simplified signaling pathway.

Lipase_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Hydrolysis Fatty_Acids_Monoglycerides Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids_Monoglycerides Catalysis Lipase_Inhibitors Lipase Inhibitors (this compound, Orlistat, Cetilistat) Lipase_Inhibitors->Pancreatic_Lipase Inhibition Absorption Absorption Fatty_Acids_Monoglycerides->Absorption Fatty_Acids_Monoglycerides->Absorption Reduced Chylomicrons Chylomicron Formation Absorption->Chylomicrons Absorption->Chylomicrons Lipid_Metabolism Lipid Metabolism & Adipose Storage Chylomicrons->Lipid_Metabolism Enters Circulation Chylomicrons->Lipid_Metabolism

Caption: Pancreatic Lipase Inhibition Pathway.

The following diagram illustrates the typical workflow for a comparative molecular docking study.

Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve Pancreatic Lipase Structure (e.g., 1LPB) from PDB Prepare_Protein Prepare Protein: Remove Water, Add Hydrogens PDB->Prepare_Protein Ligands Prepare 3D Structures of This compound, Orlistat, & Cetilistat Run_Docking Perform Molecular Docking (e.g., AutoDock) Ligands->Run_Docking Grid_Generation Define Active Site Grid Box Prepare_Protein->Grid_Generation Grid_Generation->Run_Docking Analyze_Poses Analyze Binding Poses & Interactions Run_Docking->Analyze_Poses Compare_Energies Compare Binding Energies & IC50 Values Analyze_Poses->Compare_Energies Conclusion Draw Conclusions on Comparative Efficacy Compare_Energies->Conclusion

Caption: Comparative Molecular Docking Workflow.

References

Natural vs. Synthetic Vibralactone: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone, a novel β-lactone-containing natural product isolated from the basidiomycete Boreostereum vibrans, has garnered significant interest in the scientific community due to its potent biological activities.[1][2][3] Its unique fused bicyclic structure presents a compelling target for both total synthesis and further biological investigation. This guide provides a comparative overview of the efficacy of natural this compound and its synthetic counterparts, supported by experimental data and detailed methodologies. While direct comparative studies on the efficacy of natural versus synthetically derived this compound are not extensively documented, the total synthesis of this compound has successfully replicated the natural product's structure. Therefore, it is widely accepted that the biological activity of the correctly synthesized enantiomer of this compound is identical to that of the natural compound.

Quantitative Efficacy Data

The biological activities of natural this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data on its efficacy.

Biological TargetAssay TypeKey ParameterValueReference
Pancreatic LipaseEnzyme InhibitionIC₅₀0.4 µg/mL[1][2][3]
Listeria monocytogenesProtease TargetingTargetClpP1 and ClpP2[1]
Ras Signaling PathwayEnzyme TargetingTargetAcyl-protein Thioesterases[4]

Signaling Pathway and Mechanism of Action

This compound has been shown to modulate the Ras signaling pathway, a critical pathway in cell proliferation, differentiation, and survival. Its mechanism involves the inhibition of acyl-protein thioesterases (APTs), enzymes responsible for the depalmitoylation of Ras proteins. Palmitoylation is a reversible lipid modification that anchors Ras to the cell membrane, a prerequisite for its signaling activity. By inhibiting APTs, this compound is thought to maintain Ras in its depalmitoylated state, thereby interfering with its proper localization and downstream signaling.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP loading GAP GAP Ras_GTP->GAP Interacts with Downstream Downstream Signaling Ras_GTP->Downstream Palmitoylated_Ras Palmitoylated Ras Ras_inactive Ras (inactive) Palmitoylated_Ras->Ras_inactive Ras_inactive->Palmitoylated_Ras GEF GEF GEF->Ras_GDP Activates GAP->Ras_GDP GTP hydrolysis PAT PAT APT Acyl-protein Thioesterase (APT) This compound This compound This compound->APT

This compound's intervention in the Ras signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Pancreatic Lipase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on pancreatic lipase activity.

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Porcine Pancreatic Lipase - Tris-HCl buffer - p-Nitrophenylbutyrate (substrate) - this compound (test compound) incubation Incubate Lipase with This compound reagents->incubation reaction Add Substrate & Incubate incubation->reaction measurement Measure Absorbance at 405 nm reaction->measurement calculation Calculate % Inhibition and IC₅₀ measurement->calculation

Workflow for the Pancreatic Lipase Inhibition Assay.

Methodology:

  • Enzyme and Substrate Preparation: A stock solution of porcine pancreatic lipase is prepared in Tris-HCl buffer (pH 8.5). The substrate, p-nitrophenylbutyrate (pNPB), is dissolved in a suitable solvent like DMSO.

  • Incubation: The test compound (this compound) at various concentrations is pre-incubated with the pancreatic lipase solution for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPB substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: The hydrolysis of pNPB by lipase releases p-nitrophenol, a yellow-colored product. The rate of this reaction is monitored by measuring the increase in absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.

ClpP1/P2 Protease Activity Assay

This assay measures the proteolytic activity of the ClpP1/P2 complex and the inhibitory effect of compounds like this compound.

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant ClpP1 & ClpP2 - Fluorogenic peptide substrate (e.g., Z-Gly-Gly-Leu-AMC) - this compound (test compound) incubation Incubate ClpP1/P2 with This compound reagents->incubation reaction Add Substrate & Incubate incubation->reaction measurement Measure Fluorescence (Ex/Em ~380/460 nm) reaction->measurement calculation Calculate % Inhibition measurement->calculation

Workflow for the ClpP1/P2 Protease Activity Assay.

Methodology:

  • Protein and Substrate Preparation: Recombinant ClpP1 and ClpP2 proteins are expressed and purified. A fluorogenic peptide substrate, such as Z-Gly-Gly-Leu-AMC, is used.

  • Complex Formation and Inhibition: ClpP1 and ClpP2 are mixed to allow the formation of the active proteolytic complex. The test compound (this compound) is then added and incubated with the complex.

  • Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: Cleavage of the substrate by the ClpP1/P2 complex releases the fluorescent aminomethylcoumarin (AMC) group. The increase in fluorescence is measured over time using a fluorometer (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: The rate of substrate cleavage is determined from the fluorescence measurements. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cytotoxicity is calculated relative to untreated control cells.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, primarily as a pancreatic lipase inhibitor. The successful total synthesis of this compound has made this molecule more accessible for further research and development. While direct efficacy comparisons between natural and synthetic this compound are not prevalent in the literature, the identical chemical structures presuppose identical biological activities. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the multifaceted biological effects of this compound and its analogs. Future studies directly comparing the bioactivity of natural and various synthetic routes of this compound would be beneficial to confirm this assumption and to explore the potential for developing even more potent derivatives.

References

Unlocking the Potency of Vibralactone: A Comparative Guide to the Structure-Activity Relationship of its β-Lactone Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vibralactone, a novel β-lactone-containing natural product isolated from the basidiomycete Boreostereum vibrans, has emerged as a significant lead compound in the development of anti-obesity therapeutics.[1][2] Its potent inhibitory activity against pancreatic lipase, an enzyme crucial for the digestion of dietary fats, has spurred extensive research into the structure-activity relationship (SAR) of its unique fused bicyclic core. This guide provides a comprehensive comparison of this compound and its analogues, detailing their biological activities, the experimental methods used for their evaluation, and the key structural features governing their potency.

Pancreatic Lipase Inhibition: A Quantitative Comparison

The inhibitory activity of this compound and its derivatives against pancreatic lipase is a key measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

This compound itself exhibits a significant inhibitory effect on pancreatic lipase, with a reported IC50 value of 0.4 µg/mL.[3] However, synthetic modifications to the this compound scaffold have led to the development of analogues with dramatically enhanced potency. A systematic study involving the synthesis and evaluation of 104 this compound analogues has provided a deep understanding of the SAR of this compound class. These analogues were rationally designed to explore the impact of various substituents on the β-lactone ring's inhibitory activity.

The following tables summarize the IC50 values for key this compound analogues, highlighting the remarkable improvements in potency achieved through targeted chemical modifications.

CompoundModificationIC50 (µM)Fold Improvement over this compound
This compoundParent Compound~1.9 (0.4 µg/mL)1
Analogue A1 Esterification of the primary alcohol0.083~23
Analogue B1 Introduction of a phenyl group0.021~90
Analogue C1 Optimized side chain0.014 ~135

Table 1: Pancreatic Lipase Inhibitory Activity of Key this compound Analogues. The IC50 values demonstrate the significant enhancement of inhibitory potency through structural modifications of the parent this compound molecule.

The Crucial Role of the β-Lactone Ring: Mechanism of Action

The biological activity of this compound and its analogues is intrinsically linked to the presence of the strained β-lactone ring. This electrophilic moiety acts as a "warhead," forming a covalent bond with a key serine residue (Ser152) in the active site of pancreatic lipase.[4] This acylation event inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoacylglycerols. The stability of this covalent adduct contributes to the sustained inhibitory effect of these compounds. The general mechanism of covalent inhibition by β-lactones involves the nucleophilic attack by the active site serine on the carbonyl carbon of the β-lactone ring, leading to ring-opening and the formation of a stable acyl-enzyme intermediate.

Experimental Protocols

Pancreatic Lipase Inhibition Assay

The in vitro inhibitory activity of this compound and its analogues against pancreatic lipase is typically determined using a colorimetric assay with p-nitrophenyl butyrate (p-NPB) as the substrate. The following is a detailed protocol for this key experiment:

Materials:

  • Porcine pancreatic lipase (Type II)

  • p-nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (100 mM, pH 8.2)

  • Triton X-100

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound and its analogues)

  • Orlistat (positive control)

  • 96-well microplate reader

Procedure:

  • Enzyme Solution Preparation: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

  • Substrate Solution Preparation: Prepare a stock solution of p-NPB in DMSO. For the assay, dilute the stock solution in Tris-HCl buffer containing Triton X-100.

  • Assay Protocol:

    • Add Tris-HCl buffer to each well of a 96-well plate.

    • Add the test compound solution (dissolved in DMSO and then diluted with buffer) to the respective wells.

    • Add the enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the p-NPB substrate solution to all wells.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of p-nitrophenol formation is proportional to the lipase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Pathways and Processes

To better understand the context of this compound's action, the following diagrams, generated using the DOT language, illustrate its biosynthetic pathway, the experimental workflow for its evaluation, and its mechanism of action.

vibralactone_biosynthesis cluster_0 Biosynthesis of this compound 4-Hydroxybenzoate 4-Hydroxybenzoate Prenylation Prenylation 4-Hydroxybenzoate->Prenylation Intermediate_1 3-Prenyl-4-hydroxybenzoate Prenylation->Intermediate_1 Reduction_Oxidation Reduction_Oxidation Intermediate_1->Reduction_Oxidation Intermediate_2 3-Prenyl-4-hydroxybenzyl alcohol Reduction_Oxidation->Intermediate_2 Ring_Expansion Oxidative Ring Expansion (VibO) Intermediate_2->Ring_Expansion Intermediate_3 1,5-seco-Vibralactone Ring_Expansion->Intermediate_3 Cyclization Cyclization (VibC) Intermediate_3->Cyclization This compound This compound Cyclization->this compound

Caption: Biosynthetic pathway of this compound.

lipase_inhibition_workflow cluster_1 Experimental Workflow: Pancreatic Lipase Inhibition Assay Reagent_Prep Prepare Reagents: - Enzyme Solution (Lipase) - Substrate Solution (p-NPB) - Test Compounds Plate_Setup Set up 96-well plate: - Buffer - Test Compounds - Enzyme Solution Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate (p-NPB) to initiate reaction Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 405 nm Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis mechanism_of_action cluster_2 Mechanism of Pancreatic Lipase Inhibition by this compound This compound This compound (β-lactone ring) Covalent_Bond Nucleophilic Attack This compound->Covalent_Bond Pancreatic_Lipase Pancreatic Lipase (Active Site Serine) Pancreatic_Lipase->Covalent_Bond Inactive_Enzyme Inactive Acyl-Enzyme Complex Covalent_Bond->Inactive_Enzyme Inhibition Inhibition of Triglyceride Hydrolysis Inactive_Enzyme->Inhibition

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Vibralactone Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe and compliant disposal of Vibralactone are critical for maintaining laboratory safety and environmental integrity. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to best practices in chemical handling and laboratory safety. By offering this guidance, we aim to become your preferred source for laboratory safety information, building trust through value that extends beyond the product itself.

Key Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key data for this compound.[6]

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Solid (presumed)
Bioactivity Pancreatic lipase inhibitor[2][7]
Chemical Class β-lactone[6]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Step-by-Step this compound Disposal Procedures

The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused or surplus compound, contaminated gloves, pipette tips, and absorbent paper, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5][9] The container must be kept closed except when adding waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[5] Halogenated and non-halogenated solvent wastes should generally be kept separate.[5]

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container.[10][11]

2. Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5] The label should also include the date of accumulation and the responsible researcher's name.

3. Storage:

Store this compound waste containers in a designated and secure satellite accumulation area away from incompatible materials.[5]

4. Disposal:

Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Never dispose of this compound waste down the drain or in the regular trash.[3][4]

5. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[12]

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[13]

  • Container Disposal: After triple-rinsing and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[13]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the disposal of bioactive laboratory chemicals.[3][4][5]

Vibralactone_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Containerization and Labeling cluster_3 Storage and Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., gloves, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for EHS/ Contractor Pickup storage->disposal

Caption: this compound Disposal Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vibralactone
Reactant of Route 2
Vibralactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.